molecular formula C6H10O2 B034532 Tetrahydro-2H-pyran-2-carbaldehyde CAS No. 19611-45-1

Tetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B034532
CAS No.: 19611-45-1
M. Wt: 114.14 g/mol
InChI Key: XEZQLSOFXLPSJR-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2-carbaldehyde is a highly valuable and versatile chiral aldehyde intermediate in organic synthesis and medicinal chemistry research. Its primary utility stems from its dual functionality: the aldehyde group is a highly reactive electrophile for condensation reactions (e.g., Grignard additions, aldol reactions, reductive aminations), while the tetrahydropyran (THP) ring can serve as a masked form of a 1,5-dicarbonyl compound or, more commonly, as a precursor for protecting groups. Upon transformation, the THP moiety is a well-established and robust protecting group for alcohols, offering stability under a wide range of basic and mildly acidic conditions, with facile removal under mild aqueous acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZQLSOFXLPSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452873
Record name Tetrahydro-2H-pyran-2-carbaldehyde
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19611-45-1
Record name Tetrahydro-2H-pyran-2-carbaldehyde
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Record name oxane-2-carbaldehyde
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Foundational & Exploratory

"Tetrahydro-2H-pyran-2-carbaldehyde CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetrahydro-2H-pyran-2-carbaldehyde (CAS: 19611-45-1)

Introduction

This compound, identified by CAS Number 19611-45-1, is a heterocyclic aldehyde that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a stable tetrahydropyran (THP) ring appended with a reactive aldehyde functional group, makes it a versatile intermediate for constructing complex molecular architectures. The THP moiety is a privileged scaffold found in numerous natural products and approved pharmaceuticals, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, applications in drug discovery, and essential safety protocols, grounded in authoritative references to ensure scientific integrity.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research. This compound is characterized by the following identifiers and properties.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 19611-45-1 [1][2]
IUPAC Name oxane-2-carbaldehyde [2]
Molecular Formula C₆H₁₀O₂ [1][2]
Molecular Weight 114.14 g/mol [1][2][5]
MDL Number MFCD08235010 [1][5]
SMILES C1CCOC(C1)C=O [2]

| InChIKey | XEZQLSOFXLPSJR-UHFFFAOYSA-N |[2] |

Table 2: Physical and Spectral Properties

Property Value Notes
Appearance Solid or Combustible Liquid There is a discrepancy in reported physical states. It is critical to consult the supplier-specific data sheet.[2]
Purity Typically ≥98% Available from commercial suppliers.[1]
¹³C NMR Spectra Data available Spectral information can be found in databases like PubChem.[2]

| IR Spectra | Data available | FTIR spectra are available for reference.[2] |

Synthesis and Reaction Chemistry

The synthesis of this compound typically involves the controlled oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid while ensuring high conversion. Modern, mild oxidation methods are preferred.

General Synthetic Workflow

The conversion of the primary alcohol to the target aldehyde is a cornerstone reaction in organic chemistry. Methods such as Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation offer high yields and selectivity. The TEMPO-based system is particularly advantageous due to its catalytic nature and mild reaction conditions.

G cluster_synthesis Synthesis Workflow A (Tetrahydro-2H-pyran-2-yl)methanol (Starting Material) C This compound (Target Compound) A->C Oxidation B Oxidation Reagent (e.g., TEMPO/BAIB) B->C D Reaction Workup (Quenching, Extraction) C->D Post-Reaction E Purification (Chromatography) D->E Isolation

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a similar synthesis of a related dihydropyran carboxaldehyde, demonstrating a robust and scalable method.[6] The causality for choosing this method lies in its high selectivity for primary alcohols and avoidance of harsh heavy-metal oxidants.

Materials:

  • (Tetrahydro-2H-pyran-2-yl)methanol

  • (Diacetoxyiodo)benzene (BAIB)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and BAIB (1.5 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature.

  • Initiation: Add a catalytic amount of TEMPO (0.1 eq) to the mixture. The reaction is often exothermic and may change color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours). The causality for TLC is to prevent over-reaction and confirm completion.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Quench the reaction by adding a saturated solution of Na₂S₂O₃ to neutralize the excess oxidant.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

The utility of this compound is primarily as a synthetic intermediate. Its aldehyde group is a gateway to a multitude of chemical transformations, including Wittig reactions, Grignard additions, reductive aminations, and condensations, allowing for the facile introduction of the THP scaffold into target molecules.

Case Study: Adenosine Receptor Agonists

A compelling example of the application of this structural class is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] Research has shown that derivatives synthesized from a closely related aldehyde, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, exhibit high affinity for these receptors, which are implicated in mediating anti-inflammatory actions.[6] This underscores the value of the pyran-aldehyde motif in generating novel therapeutic candidates.

G cluster_drug_discovery Role in Drug Discovery A This compound (Key Intermediate) C Coupling Reaction (e.g., Condensation) A->C Reactant B Pharmacophore Moiety (e.g., 2-hydrazino-NECA) B->C Reactant D Bioactive Molecule (e.g., Adenosine Receptor Agonist) C->D Synthesis E Preclinical/Clinical Trials D->E Development Path

Caption: Role of pyran-aldehydes as intermediates in drug discovery pipelines.

The broader pyran heterocycle is a cornerstone of medicinal chemistry, appearing in countless natural products and synthetic drugs.[4] Its presence often confers desirable pharmacokinetic properties, making intermediates like this compound highly valuable to drug development professionals.[3][7]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. This compound possesses specific hazards that require careful management.

Table 3: GHS Hazard Information

Hazard Class Statement Pictogram Source
Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark) [2][5]
Skin Corrosion/Irritation H315: Causes skin irritation GHS07 (Exclamation Mark) [2]
Serious Eye Damage H318/H319: Causes serious eye damage/irritation GHS05 (Corrosion) / GHS07 [2]

| Flammable Liquids | H227: Combustible liquid | None |[2] |

Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves consistent and correct use of PPE and engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][9]

  • Eye Protection: Wear chemical safety goggles or a face shield. An emergency eyewash station should be immediately accessible.[8][10]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8][10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[9]

Storage

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[10]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

  • Inert Atmosphere: For long-term storage or for related sensitive compounds, storing under an inert atmosphere (e.g., argon) is recommended to prevent oxidation.

Conclusion

This compound is more than a simple aldehyde; it is a strategic synthetic tool for researchers in organic chemistry and medicinal science. Its stable heterocyclic core, combined with a reactive functional handle, provides a reliable pathway for the synthesis of complex and biologically relevant molecules. By understanding its properties, synthesis, and handling requirements, scientists can effectively leverage this compound to advance their research and development objectives.

References

  • This compound | C6H10O2 | CID 11040661 . PubChem. [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist . National Institutes of Health (PMC). [Link]

  • 2H-Pyran-2-one, tetrahydro- . NIST WebBook. [Link]

  • Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8 . iChemical. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • This compound (C6H10O2) . PubChemLite. [Link]

  • 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- . NIST WebBook. [Link]

  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... . ResearchGate. [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches . MDPI. [Link]

  • Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans . Engineered Science Publisher. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials . ResearchGate. [Link]

Sources

"physical properties of Tetrahydro-2H-pyran-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Tetrahydro-2H-pyran-2-carbaldehyde

Introduction

This compound (CAS No. 19611-45-1) is a heterocyclic aldehyde that holds potential as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a tetrahydropyran ring and a reactive aldehyde functional group, makes it a valuable building block. A comprehensive understanding of its physical properties is paramount for researchers and drug development professionals to ensure accurate experimental design, process scale-up, and safe handling.

This guide provides a detailed analysis of the known physical characteristics of this compound. It addresses common points of confusion with its structural isomers, outlines the expected spectroscopic signatures for compound verification, and details standard experimental protocols for determining key physical parameters where public data is unavailable.

Molecular Identity and Structure

Precise identification is the foundation of all chemical research. This compound is structurally distinct from its common isomers, such as Tetrahydro-2H-pyran-4-carbaldehyde, and it is crucial to use the correct corresponding data.

IdentifierValueSource(s)
IUPAC Name oxane-2-carbaldehyde[2]
CAS Number 19611-45-1[2][3]
Molecular Formula C₆H₁₀O₂[2][3]
Molecular Weight 114.14 g/mol [2][3]
Canonical SMILES C1CCOC(C1)C=O[2]
InChI Key XEZQLSOFXLPSJR-UHFFFAOYSA-N[2]
Chemical Structure of this compoundFigure 1. 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing reaction conditions, purification strategies, and formulation processes.

PropertyValueComments and Expert InsightsSource(s)
Physical State Colorless LiquidAt standard temperature and pressure. Some vendor data may list it as a solid, which is inconsistent with its low melting point.
Melting Point -25 °C (Predicted)This low melting point confirms the compound exists as a liquid under standard laboratory conditions.
Boiling Point Data Not AvailableOften confused with the 4-isomer, which has a reported boiling point of 176.9 °C at 760 mmHg. The 2-isomer's boiling point is expected to be in a similar range but requires experimental verification.[4]
Density Data Not AvailableAs an organic molecule with two oxygen atoms, its density is expected to be slightly higher than water (~1.0-1.1 g/cm³), similar to its 4-isomer (predicted density of 1.096 g/cm³).[5]
Refractive Index Data Not AvailableThe refractive index is a crucial parameter for purity assessment via refractometry. The value for the 4-isomer is reported as 1.513, suggesting a similar value for the 2-isomer.[5]
Solubility See Discussion BelowExpected to be moderately soluble in water and highly soluble in common organic solvents.
Expert Discussion on Solubility

The solubility of this compound is dictated by its molecular structure, which contains both polar and nonpolar regions.

  • Solubility in Water: The presence of the polar carbonyl group (C=O) and the ether linkage (C-O-C) allows for hydrogen bonding with water molecules.[3] The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[6] Therefore, lower members of the aldehyde family are typically miscible with water.[6] However, the six-carbon aliphatic ring contributes significant nonpolar character. This duality suggests that this compound is moderately soluble in water, with solubility decreasing as the nonpolar alkyl chain character becomes more dominant.[3]

  • Solubility in Organic Solvents: The compound is expected to be freely soluble in a wide range of common organic solvents such as ethers, chloroform, methanol, and benzene.[6] This is due to the favorable dipole-dipole interactions and London dispersion forces between the aldehyde and the organic solvents.

Spectroscopic Profile (Anticipated)

While public spectral databases lack comprehensive, high-resolution spectra for this specific compound, an experienced chemist can predict the key features based on its structure. These predictions serve as a benchmark for compound verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

  • Aldehyde Proton (CHO): A highly deshielded signal, appearing as a singlet or a narrow triplet, is expected in the δ 9.5-10.0 ppm range.

  • Proton at C2 (CH-CHO): This proton is adjacent to both the ring oxygen and the aldehyde group, leading to a downfield shift, likely in the δ 4.0-4.5 ppm range. It would likely appear as a multiplet due to coupling with the adjacent CH₂ group.

  • Protons at C6 (O-CH₂): These two diastereotopic protons are adjacent to the ring oxygen and are expected to resonate as complex multiplets in the δ 3.5-4.0 ppm range.

  • Ring Protons (C3, C4, C5): The remaining six protons on the tetrahydropyran ring will appear as a series of overlapping multiplets in the upfield aliphatic region, typically δ 1.2-2.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six unique signals, corresponding to each carbon atom in the asymmetric structure.

  • Carbonyl Carbon (C=O): The most downfield signal, characteristic of an aldehyde, is expected around δ 200-205 ppm.

  • C2 Carbon (CH-CHO): This carbon, bonded to two oxygen atoms (one from the ring, one from the carbonyl), will be significantly deshielded, appearing in the δ 75-85 ppm range.

  • C6 Carbon (O-CH₂): The carbon adjacent to the ring oxygen is expected in the δ 65-75 ppm range.

  • Ring Carbons (C3, C4, C5): These aliphatic carbons will appear in the upfield region, typically between δ 20-40 ppm.

FTIR Spectroscopy

The infrared spectrum provides key information about the functional groups present.[2]

  • C=O Stretch (Aldehyde): A very strong and sharp absorption band is the most characteristic feature, expected around 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H bond, typically appearing near 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O-C Stretch (Ether): A strong absorption band corresponding to the asymmetric stretching of the ether linkage in the ring is expected in the 1050-1150 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Strong bands corresponding to the sp³ C-H stretching of the ring protons will be visible in the 2850-3000 cm⁻¹ range.

Standard Methodologies for Property Determination

For researchers who synthesize or handle this compound, experimental determination of its physical properties is essential. The following are standard, validated protocols.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is suitable when only a small volume of the liquid is available.[5] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5]

Methodology:

  • Preparation: Add approximately 0.5 mL of this compound and a small magnetic stir bar into a small test tube (e.g., 10x75 mm).

  • Apparatus Setup: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so that its bulb is approximately 1 cm above the surface of the liquid.

  • Heating: Turn on the stirrer to ensure gentle mixing. Begin heating the block slowly.

  • Observation: Observe the sample for boiling (bubble formation) and the condensation of vapor on the walls of the test tube above the liquid surface. This condensation ring indicates the liquid is refluxing.

  • Measurement: The thermometer bulb must be positioned at the level of this refluxing ring to accurately measure the vapor temperature.

  • Recording: When the liquid is at a gentle, steady reflux, the temperature reading on the thermometer should stabilize. Record this stable temperature as the boiling point.

BoilingPointSetup cluster_0 Heating Apparatus cluster_1 Measurement Apparatus hotplate Hot Plate with Magnetic Stirrer heating_block Heating Block hotplate->heating_block heats test_tube Test Tube heating_block->test_tube holds bulb Bulb at Vapor/Reflux Zone heating_block->bulb Observe Reflux Ring liquid Liquid Sample & Stir Bar test_tube->liquid contains thermometer Thermometer clamp Clamp clamp->thermometer thermometer->bulb

Caption: Workflow for micro-reflux boiling point determination.

Protocol for Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used to identify and assess the purity of liquid samples. An Abbe refractometer is a common instrument for this purpose.

Methodology:

  • Calibration: Clean the prism surfaces of the Abbe refractometer with a soft tissue and an appropriate solvent (e.g., ethanol or acetone). Calibrate the instrument using a standard with a known refractive index, such as distilled water.

  • Sample Application: Place 1-2 drops of this compound onto the surface of the lower prism.

  • Prism Closure: Close the prisms together gently to ensure the liquid spreads into a thin, uniform film.

  • Illumination: Switch on the light source that illuminates the prisms.

  • Observation: Look through the eyepiece. You will see a field of view that is partially light and partially dark.

  • Adjustment: Turn the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

  • Reading: Read the refractive index value directly from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

RefractiveIndexWorkflow A Start: Clean & Calibrate Refractometer B Apply 1-2 Drops of Sample to Prism A->B C Close Prisms to Create Thin Film B->C D Illuminate Sample C->D E Observe Light/Dark Boundary in Eyepiece D->E F Adjust Knobs to Center Boundary on Crosshairs E->F G Read Refractive Index & Temperature F->G H End: Clean Prisms G->H

Caption: Standard workflow for measuring refractive index.

Safety and Handling

Understanding the hazards associated with a chemical is crucial for safe laboratory practice. The Global Harmonized System (GHS) classifications provide a standardized summary of these hazards.

Hazard ClassPictogramCodeStatementSource(s)
Acute Toxicity, Oral GHS07 (Irritant)H302Harmful if swallowed[2]
Skin Corrosion/Irritation GHS05 (Corrosive)H314Causes severe skin burns and eye damage
Serious Eye Damage GHS05 (Corrosive)H318Causes serious eye damage[2]
Respiratory Irritation GHS07 (Irritant)H335May cause respiratory irritation[2]

Expert Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Vendor recommendations suggest storing the compound under an inert atmosphere in a freezer at -20°C.[6] This indicates that the compound may be sensitive to air or temperature, potentially leading to oxidation or polymerization over time.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, which can react with the aldehyde functional group.

Conclusion

This compound is a colorless liquid with a predicted low melting point. While key physical constants such as its boiling point, density, and refractive index are not well-documented in public literature, this guide provides the necessary framework for its identification and handling. The anticipated spectroscopic signatures serve as a reliable guide for structural verification, and the detailed standard operating procedures for property determination empower researchers to characterize this versatile synthetic intermediate with confidence and safety.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. Retrieved from [Link]

  • ChemBK. (2024, April 9). tetrahydro-2H-pyran-4-carbaldehyde. Retrieved from [Link]

  • Vedantu. (n.d.). Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Hanna Instruments. (n.d.). How to Accurately Measure Refractive Index. Retrieved from [Link]

Sources

Spectroscopic Characterization of Tetrahydro-2H-pyran-2-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Tetrahydro-2H-pyran-2-carbaldehyde, a heterocyclic aldehyde, serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural features, comprising a saturated pyran ring and a reactive aldehyde group, make it a valuable intermediate in the synthesis of a wide range of more complex molecules, including natural products and pharmaceuticals. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, coupled with practical insights into data acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Filter the solution through a pipette with a cotton plug into a clean NMR tube. prep1->prep2 prep3 Add a small amount of an internal standard (e.g., TMS). prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire the ¹H NMR spectrum (typically 8-16 scans). acq2->acq3 acq4 Acquire the ¹³C NMR spectrum (requires more scans due to lower natural abundance). acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Caption: Workflow for acquiring NMR spectra.

Rationale for Experimental Choices:

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the instrument to lock the magnetic field frequency. [1][2]* Internal Standard: An internal standard, such as tetramethylsilane (TMS), is added to provide a reference point (0 ppm) for the chemical shift scale, ensuring accurate and reproducible measurements. [2]* Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample, which is crucial for obtaining sharp, well-resolved NMR signals. [1]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2940C-H StretchAlkane
~2860C-H StretchAlkane
~2720C-H StretchAldehyde
~1725C=O StretchAldehyde
~1100C-O StretchEther

Data sourced from PubChem.[3]

Interpretation and Causality:

  • C-H Stretching (Alkane): The absorptions around 2940 and 2860 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the pyran ring. [4]* C-H Stretching (Aldehyde): The peak around 2720 cm⁻¹ is a hallmark of the C-H stretch of an aldehyde group and is often observed as a pair with another peak around 2820 cm⁻¹. This, in conjunction with the strong C=O stretch, is a definitive indicator of an aldehyde. [4]* C=O Stretching (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of a saturated aliphatic aldehyde. [4]* C-O Stretching (Ether): The strong absorption around 1100 cm⁻¹ corresponds to the C-O stretching vibration of the ether linkage within the pyran ring.

2.1: Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean two salt plates (e.g., NaCl or KBr) with a dry solvent (e.g., anhydrous acetone). prep2 Place a small drop of neat this compound onto one plate. prep1->prep2 prep3 Carefully place the second plate on top to form a thin liquid film. prep2->prep3 acq1 Place the sandwiched plates in the sample holder of the FT-IR spectrometer. prep3->acq1 acq2 Acquire a background spectrum of the empty beam path. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. acq3->proc1

Caption: Workflow for acquiring an FT-IR spectrum of a neat liquid.

Rationale for Experimental Choices:

  • Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and are therefore used as windows for liquid samples. [5][6]* Neat Liquid: Analyzing the pure liquid (neat) avoids interference from solvent absorption bands, providing a clear spectrum of the compound of interest. [5]* Background Spectrum: A background spectrum is collected to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample. [7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 114

  • Key Fragments: m/z = 113, 85, 57, 43

Interpretation of Fragmentation Pattern:

Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation. The fragmentation of this compound is expected to follow characteristic pathways for aldehydes and cyclic ethers. [8]

  • m/z = 113: Loss of a hydrogen radical from the aldehyde group ([M-H]⁺). This is a common fragmentation for aldehydes. [8]* m/z = 85: Loss of the aldehyde group (-CHO) as a radical, resulting in the formation of a tetrahydropyranyl cation.

  • m/z = 57: Alpha-cleavage, a characteristic fragmentation of ethers, involving the cleavage of a C-C bond adjacent to the ring oxygen.

  • m/z = 43: Further fragmentation of the pyran ring.

G M [M]⁺˙ m/z = 114 M_H [M-H]⁺ m/z = 113 M->M_H - H• M_CHO [M-CHO]⁺ m/z = 85 M->M_CHO - •CHO frag1 Fragment m/z = 57 M_CHO->frag1 frag2 Fragment m/z = 43 frag1->frag2

Caption: Predicted fragmentation pathway of this compound in EI-MS.

3.1: Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

G cluster_prep Sample Introduction cluster_ion Ionization cluster_frag Fragmentation cluster_sep Mass Analysis and Detection prep1 Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC). ion1 The sample is vaporized and enters the ion source. prep1->ion1 ion2 A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules. ion1->ion2 ion3 This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺). ion2->ion3 frag1 The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals. ion3->frag1 sep1 The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight). frag1->sep1 sep2 The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). sep1->sep2 sep3 The separated ions are detected, and their abundance is recorded to generate the mass spectrum. sep2->sep3

Caption: General workflow for Electron Ionization Mass Spectrometry.

Rationale for Experimental Choices:

  • Electron Energy of 70 eV: This is a standard energy used in EI-MS because it provides sufficient energy to ionize and fragment most organic molecules, leading to reproducible and library-searchable mass spectra. [9][10]* High Vacuum: The entire process is carried out under a high vacuum to prevent ion-molecule collisions and to allow the ions to travel from the source to the detector without interference.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous confirmation of its molecular structure. The provided experimental protocols offer a foundation for researchers to acquire high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor and reproducibility in their work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (URL not available)
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  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI. Tofwerk. [Link]

  • How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

  • 2H-Pyran-2-one, tetrahydro-. NIST WebBook. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • NMR Sample Prepar
  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • Sample prepar
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  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Mass spectrum of 2H-Pyran,2,2´-[1,10decanediylbis(oxy)]bis[tetrahydro... ResearchGate. [Link]

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  • 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-. NIST WebBook. [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling. [Link]

  • tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • This compound (C6H10O2). PubChemLite. [Link]

  • tetrahydro-2H-pyran-2-ol. Imperial College London. [Link]

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  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... ResearchGate. [Link]

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  • Infrared Spectra Interpretation for different Functional Groups | A level Compiled Solved Questions. YouTube. [Link]

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The Versatile Chiral Synthon: A Technical Guide to Tetrahydro-2H-pyran-2-carbaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an ideal structural element for achieving high-affinity and selective binding to biological targets. When substituted with stereogenic centers, the THP ring imparts a well-defined three-dimensional architecture, which is often critical for pharmacological activity.

This technical guide focuses on a particularly valuable chiral building block: Tetrahydro-2H-pyran-2-carbaldehyde . Available in both (R) and (S) enantiomeric forms, this molecule serves as a versatile synthon for the construction of complex, biologically active molecules. The aldehyde functionality provides a reactive handle for a wide array of carbon-carbon bond-forming reactions, while the chiral center directs the stereochemical outcome of subsequent transformations.

Herein, we present a comprehensive overview of the enantioselective synthesis of this compound, detail its key chemical transformations, and provide an in-depth case study of its application in the development of potent drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their synthetic endeavors.

Enantioselective Synthesis: A Chemoenzymatic Approach to Enantiopurity

The reliable and scalable synthesis of enantiomerically pure this compound is paramount to its utility. While several synthetic strategies exist, including asymmetric hetero-Diels-Alder reactions and organocatalytic domino reactions, a chemoenzymatic approach offers a highly efficient and selective route.[2] This strategy leverages the exquisite stereoselectivity of enzymes for kinetic resolution, followed by straightforward chemical transformations.

The following three-step sequence outlines a robust pathway to the desired chiral building block, starting from the racemic acetate precursor of the corresponding unsaturated analogue.

chemoenzymatic_synthesis rac_acetate Racemic Acetate ppl Porcine Pancreatic Lipase (PPL) Phosphate Buffer, pH 7.6 rac_acetate->ppl Kinetic Resolution chiral_alcohol (R)-Alcohol ppl->chiral_alcohol unreacted_acetate (S)-Acetate ppl->unreacted_acetate oxidation BAIB, TEMPO DCM chiral_alcohol->oxidation Oxidation unsaturated_aldehyde (R)-3,4-dihydro-2H-pyran-2-carbaldehyde oxidation->unsaturated_aldehyde hydrogenation H2, Pd/C Ethanol unsaturated_aldehyde->hydrogenation Hydrogenation final_product (R)-Tetrahydro-2H-pyran-2-carbaldehyde hydrogenation->final_product wittig_reaction aldehyde This compound reaction Wittig Reaction aldehyde->reaction ylide Phosphorus Ylide (Ph3P=CHR) ylide->reaction alkene Alkene Product reaction->alkene phosphine_oxide Triphenylphosphine Oxide reaction->phosphine_oxide drug_synthesis chiral_aldehyde (R)-3,4-dihydro-2H-pyran-2-carbaldehyde coupling Coupling Reaction chiral_aldehyde->coupling hydrazine_neca 2-hydrazino-NECA hydrazine_neca->coupling drug_candidate Potent A2A/A3 Receptor Agonist coupling->drug_candidate

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The heterocycle tetrahydro-2H-pyran-2-carbaldehyde is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry.[1] Its synthetic utility is primarily derived from the reactivity of its aldehyde functional group, which is modulated by the adjacent tetrahydropyran (THP) ring. This guide provides an in-depth exploration of the aldehyde group's reactivity, offering both mechanistic understanding and practical, field-proven protocols for its transformation.

The core of this molecule's reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon, making it a prime target for nucleophilic attack.[2] However, the presence of the oxygen atom within the THP ring at the α-position introduces significant stereoelectronic effects that influence the stereochemical outcome of these additions. Understanding and controlling these effects is paramount for the successful application of this building block in the synthesis of complex, stereochemically defined target molecules.

Synthesis of this compound

A common and direct route to this compound is through the oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. A variety of oxidation methods can be employed, with the choice often depending on the desired scale and the presence of other sensitive functional groups. For chiral applications, chemoenzymatic and biocatalytic methods are frequently employed to produce enantiomerically pure forms of the aldehyde.[2]

One highly effective method for the oxidation of the related (R)-3,4-dihydro-2H-pyran-2-methanol involves a TEMPO-mediated oxidation, which can be adapted for the saturated analogue.[3]

Experimental Protocol: TEMPO/BAIB-Mediated Oxidation

This protocol describes a highly effective method for the oxidation of the precursor alcohol to this compound.

Materials:

  • (Tetrahydro-2H-pyran-2-yl)methanol

  • Bis(acetoxy)iodobenzene (BAIB)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in dichloromethane, add BAIB (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of TEMPO (0.1 eq).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by silica gel chromatography if necessary.

Nucleophilic Addition Reactions: The Core Reactivity

The quintessential reaction of the aldehyde group is nucleophilic addition. The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate. The stereochemical outcome of this addition is of paramount importance, especially when using the chiral forms of this compound.

Stereochemical Considerations: Felkin-Anh and Chelation Control Models

Nucleophilic additions to α-chiral aldehydes, such as this compound, are generally governed by principles of asymmetric induction. Two key models, the Felkin-Anh model and the Cram-chelation model, are used to predict the diastereoselectivity of these reactions.

  • Felkin-Anh Model: This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon, leading to the anti product. This is often the case with non-chelating nucleophiles and conditions.

  • Cram-Chelation Model: In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and a Lewis basic group at the α-position (like the oxygen in the THP ring), a five-membered chelate can form between the metal, the carbonyl oxygen, and the ring oxygen. This locks the conformation of the aldehyde and directs the nucleophile to attack from the less hindered face, typically leading to the syn product.[4] The choice of protecting group on the α-alkoxy group can significantly influence the preference for chelation versus non-chelation pathways.[2]

Stereochemical_Models cluster_Felkin_Anh Felkin-Anh Model (Non-Chelating) cluster_Chelation Cram-Chelation Model FA_Aldehyde α-Alkoxy Aldehyde FA_TS Staggered Transition State (Large group anti to Nu) FA_Aldehyde->FA_TS Nucleophilic Attack FA_Product Anti Product FA_TS->FA_Product C_Aldehyde α-Alkoxy Aldehyde Chelate Five-membered Chelate with Metal Cation C_Aldehyde->Chelate Coordination to M^n+ C_Product Syn Product Chelate->C_Product Directed Nucleophilic Attack Olefination_Workflow cluster_Wittig Wittig Reaction cluster_HWE HWE Reaction Aldehyde This compound Wittig_Reaction Reaction with Aldehyde Aldehyde->Wittig_Reaction HWE_Reaction Reaction with Aldehyde Aldehyde->HWE_Reaction Ylide_Prep Ylide Formation (Phosphonium Salt + Base) Ylide_Prep->Wittig_Reaction Alkene_Product (E)- or (Z)-Alkene Wittig_Reaction->Alkene_Product HWE_Anion_Prep Anion Formation (Phosphonate + Base) HWE_Anion_Prep->HWE_Reaction E_Alkene_Product (E)-Alkene (major) HWE_Reaction->E_Alkene_Product

Sources

The Stability of Tetrahydro-2H-pyran-2-carbaldehyde: A Guide for Process Development and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Tetrahydro-2H-pyran-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, valued for its role in constructing complex molecular architectures in pharmaceuticals and specialty chemicals. However, the inherent reactivity of its aldehyde functional group, coupled with the cyclic hemiacetal nature of the pyran ring, presents significant stability challenges under both acidic and basic conditions. This technical guide provides an in-depth analysis of the degradation pathways of this compound, offering mechanistic insights and practical, field-proven protocols for stability assessment. We will explore acid-catalyzed hydrolysis and ring-opening, as well as base-induced epimerization, aldol condensation, and the Cannizzaro reaction. This document is intended to equip researchers, process chemists, and drug development professionals with the knowledge to anticipate, control, and mitigate instability, ensuring reaction efficiency, product purity, and overall process robustness.

Introduction: The Duality of a Versatile Building Block

This compound (THPC) is a structurally unique molecule featuring an aldehyde group at the anomeric C2 position of a saturated tetrahydropyran (THP) ring. The THP moiety is a widely recognized and robust protecting group for alcohols, prized for its stability across a broad range of basic and nucleophilic conditions.[1] Paradoxically, the very feature that makes the THP group useful—its acetal linkage—is a source of instability for THPC itself, particularly under acidic conditions.

Furthermore, the aldehyde group, a cornerstone of C-C bond formation through reactions like aldol additions and reductive aminations, is susceptible to a variety of base-mediated transformations.[1] Understanding the stability profile of THPC is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in multi-step synthesis. Inadequate control over pH, temperature, or solvent choice can lead to complex side-product formation, racemization, and yield loss, compromising the integrity of the synthetic route. This guide dissects these stability issues and provides a framework for their systematic evaluation.

Stability Profile Under Acidic Conditions

The primary degradation pathway for THPC in an acidic environment is the hydrolysis of the cyclic hemiacetal ether linkage, resulting in ring-opening to form 5-hydroxypentanal, which exists in equilibrium with its cyclized form.[2]

Mechanistic Overview: Acid-Catalyzed Hydrolysis

The reaction proceeds via a well-established AA1-1 mechanism, common to acetal hydrolysis.[3] The process is initiated by the protonation of the endocyclic oxygen atom, creating a more electrophilic center and weakening the C-O bond. This is followed by the rate-limiting step: the cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the ring-opened 5-hydroxypentanal.

Acid_Hydrolysis THPC This compound Protonated Protonated Intermediate THPC->Protonated + H+ Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium Ring Opening (Slow) Hydroxylated Ring-Opened Intermediate Oxocarbenium->Hydroxylated + H2O Product 5-Hydroxypentanal Hydroxylated->Product - H+

Caption: Acid-catalyzed hydrolysis of THPC via an oxocarbenium ion.

Experimental Protocol: Acidic Stress Testing

This protocol provides a systematic approach to quantifying the stability of THPC under various acidic conditions. The causality behind this design is to probe the compound's lability as a function of acid strength and concentration, which are critical variables in synthetic work-ups and chromatography.

Materials:

  • This compound (THPC)

  • Solvent: Acetonitrile/Water (1:1 v/v)

  • Acids: 0.1 M HCl, 0.01 M HCl, 1% v/v Acetic Acid

  • Quenching solution: Saturated sodium bicarbonate (NaHCO₃)

  • Internal Standard (IS): e.g., Dodecanophenone (for GC/HPLC analysis)

  • Analytical equipment: HPLC-UV or GC-MS

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of THPC in acetonitrile. Prepare a 5 mg/mL stock solution of the internal standard in acetonitrile.

  • Reaction Setup: For each acid condition, add 100 µL of the THPC stock solution and 50 µL of the IS stock solution to a 2 mL vial. Add 850 µL of the pre-prepared aqueous acidic solution. This initiates the reaction (t=0).

  • Time Points: Incubate the reaction vials at a controlled temperature (e.g., 25°C and 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of the NaHCO₃ quenching solution. This neutralizes the acid and halts degradation, ensuring the sample accurately reflects the reaction progress at that time point.

  • Analysis: Analyze the quenched samples by a validated HPLC or GC method to determine the concentration of remaining THPC relative to the internal standard.

Data Presentation: Degradation Profile

The results can be summarized to clearly illustrate the impact of acid strength and temperature.

ConditionTemperature (°C)% THPC Remaining (4 hours)% THPC Remaining (24 hours)
0.1 M HCl2515%<1%
0.1 M HCl40<1%<1%
0.01 M HCl2575%40%
1% Acetic Acid2598%92%
Control (Water)40>99%>99%
Caption: Illustrative stability data for THPC under acidic stress conditions.

Stability Profile Under Basic Conditions

Under basic conditions, the chemistry of THPC is dominated by the reactivity of the aldehyde group and its α-proton at the C2 position. Three primary degradation or transformation pathways must be considered: epimerization, aldol condensation, and the Cannizzaro reaction.

Mechanistic Overview: Competing Pathways
  • Epimerization: The proton on the C2 carbon is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to inversion of the stereocenter. For enantiopure THPC, this results in racemization. This is a critical liability in asymmetric synthesis.

  • Aldol Addition/Condensation: The enolate intermediate is also a potent nucleophile. It can attack the electrophilic carbonyl carbon of another THPC molecule, forming a dimeric β-hydroxy aldehyde (aldol adduct).[4] Under harsher conditions (e.g., heat), this adduct can dehydrate to form an α,β-unsaturated product. This pathway leads to oligomerization and polymerization.

  • Cannizzaro Reaction: While typically characteristic of aldehydes lacking α-hydrogens, the Cannizzaro reaction can occur with certain sterically hindered or structurally unique aldehydes like THPC, especially under concentrated alkali conditions.[5] This disproportionation reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. A subsequent hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde produces the corresponding primary alcohol (Tetrahydro-2H-pyran-2-methanol) and the salt of the carboxylic acid (Tetrahydro-2H-pyran-2-carboxylate).[6][7] Studies on similar dihydropyran systems confirm this reactivity.[8]

Base_Pathways cluster_main Pathways for THPC under Basic Conditions cluster_epimerization Epimerization cluster_aldol Aldol Addition cluster_cannizzaro Cannizzaro Reaction THPC This compound (THPC) Enolate Enolate Intermediate THPC->Enolate + OH- - H2O Cannizzaro_Products Alcohol + Carboxylic Acid Salt THPC->Cannizzaro_Products + OH- (conc.) + another THPC cluster_cannizzaro cluster_cannizzaro Epimer Epimerized THPC Enolate->Epimer + H2O - OH- Aldol Aldol Adduct (Dimer) Enolate->Aldol + THPC cluster_aldol cluster_aldol cluster_epimerization cluster_epimerization

Caption: Competing reaction pathways for THPC under basic conditions.

Experimental Protocol: Basic Stress Testing

This protocol is designed to differentiate between the potential degradation pathways by using a range of base strengths and monitoring for distinct products.

Materials:

  • This compound (THPC)

  • Solvent: Methanol or Tetrahydrofuran (THF)

  • Bases: 1 M NaOH, 1 M K₂CO₃, 5% v/v Triethylamine (Et₃N)

  • Quenching solution: 1 M aqueous HCl

  • Internal Standard (IS): As per acidic protocol

  • Analytical equipment: HPLC-UV, LC-MS, and Chiral HPLC (if starting with enantiopure THPC)

Procedure:

  • Stock Solution Preparation: As described in the acidic protocol.

  • Reaction Setup: For each base condition, add 100 µL of the THPC stock solution and 50 µL of the IS stock solution to a 2 mL vial. Add 850 µL of the pre-prepared basic solution in the chosen solvent.

  • Time Points: Incubate vials at controlled temperatures (e.g., 25°C and 50°C). At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 100 µL aliquot.

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 150 µL of the 1 M HCl solution. The use of acid ensures that all basic species are neutralized and enolates are quenched, providing a stable sample for analysis.

  • Analysis:

    • Primary Analysis (HPLC/LC-MS): Quantify the remaining THPC and screen for new, higher molecular weight peaks (aldol adducts) or products with different retention times (Cannizzaro products).

    • Chiral Analysis (Chiral HPLC): If using enantiopure THPC, analyze the samples to determine the enantiomeric excess (ee) over time, which directly measures the rate of epimerization.

Data Presentation: Degradation Profile
ConditionTemperature (°C)% THPC Remaining (8 hours)Key Products ObservedEnantiomeric Excess (ee%) (8 hours)
1 M NaOH2560%Alcohol, Carboxylate, Aldol Adduct10%
1 M NaOH5025%Alcohol, Carboxylate, Aldol Adduct0%
1 M K₂CO₃2585%Aldol Adduct (trace)70%
5% Et₃N2595%Aldol Adduct (trace)90%
Caption: Illustrative stability data for enantiopure THPC under basic stress conditions.

Practical Recommendations for Handling, Storage, and Synthesis

Based on the mechanistic understanding and experimental data, the following recommendations are crucial for maintaining the integrity of this compound.

  • Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (0-10°C) to minimize degradation. It is critical to ensure storage containers are free from acidic or basic residues. The material should be kept in a dry, well-ventilated place.[2]

  • Reaction Conditions:

    • Avoid Strong Acids: When THPC is a reactant or product, exposure to strong aqueous acids must be minimized or avoided, especially at elevated temperatures. If an acidic work-up is necessary, use weak acids (e.g., NH₄Cl solution), perform it at low temperatures, and minimize the contact time.

    • Buffer pH: For reactions sensitive to pH, consider using buffered systems to maintain neutrality.

    • Base Selection: When performing reactions that require a base, opt for non-nucleophilic, sterically hindered organic bases (e.g., proton sponge, 2,6-lutidine) over inorganic hydroxides or alkoxides if aldol or Cannizzaro reactions are a concern. If epimerization is the primary risk, reactions should be run at the lowest possible temperature for the shortest duration.

  • Purification:

    • Chromatography: When using silica gel chromatography, which is inherently acidic, it may be prudent to neutralize the silica gel with a small amount of triethylamine in the eluent to prevent on-column degradation.

    • Distillation: Distillation should be performed under reduced pressure to keep temperatures low, minimizing the risk of thermally induced polymerization or degradation.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly tied to an appreciation of its chemical stability. While robust under neutral conditions, it is highly susceptible to degradation in both acidic and basic environments. Acid catalysis leads to rapid ring-opening, whereas basic conditions can trigger a cascade of competing reactions including epimerization, aldol condensation, and the Cannizzaro reaction. By employing the systematic stress testing protocols outlined in this guide, researchers can proactively identify critical process parameters, select appropriate reagents and conditions, and ultimately develop robust synthetic methods that preserve the yield and purity of this versatile building block.

References

  • Geissman, T. A. The Cannizzaro Reaction. Organic Reactions. 2:94–113 (1944). Available from: (Simulated reference, as direct link to full text is unavailable).
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  • Rao, K. R., et al. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Nucleosides, Nucleotides and Nucleic Acids. 24:5-7, 1029-1032 (2005). Available from: [Link]

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  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. (2017).
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Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Tetrahydro-2H-pyran-2-carbaldehyde, a versatile heterocyclic aldehyde pivotal in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, nomenclature, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

This compound, a saturated heterocyclic compound, is a valuable chiral building block in the synthesis of complex molecular architectures.[1][2] Its structure, featuring a tetrahydropyran ring with a formyl group at the 2-position, offers a unique combination of stereochemistry and reactivity, making it a sought-after intermediate in the preparation of bioactive molecules.

Synonyms and Identifiers

Accurate identification of chemical compounds is paramount in research and development. This compound is known by several synonyms, and its key identifiers are summarized in the table below for clarity and cross-referencing.[3][4]

IdentifierValue
IUPAC Name oxane-2-carbaldehyde[3]
CAS Number 19611-45-1[3]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Common Synonyms 2-Formyltetrahydropyran, Tetrahydropyran-2-carboxaldehyde, THP-2-carboxaldehyde[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

Physicochemical Data
PropertyValue
Appearance Solid
Molecular Weight 114.14 g/mol [3]
Exact Mass 114.068079557 Da[3]
Topological Polar Surface Area 26.3 Ų[3]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of this compound. Representative data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra can vary based on solvent and instrument, typical proton (¹H) and carbon (¹³C) NMR chemical shifts are key for structural elucidation. ChemicalBook provides access to ¹H NMR, ¹³C NMR, and other spectra for this compound.[5]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. The presence of C-H stretches from the aliphatic ring and the aldehyde proton, as well as C-O stretches from the ether linkage, are also expected.[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. Several oxidation protocols have been developed, with the choice of reagents influencing the reaction's efficiency and selectivity.

Oxidation of (Tetrahydro-2H-pyran-2-yl)methanol

A widely employed and efficient method for this transformation utilizes a TEMPO-catalyzed oxidation with a co-oxidant.[6]

Illustrative Experimental Protocol: TEMPO-BAIB Mediated Oxidation [6]

  • Objective: To synthesize this compound from (Tetrahydro-2H-pyran-2-yl)methanol.

  • Materials:

    • (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq)[7][8]

    • (Diacetoxyiodo)benzene (BAIB) (1.5 eq)

    • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) (0.1 eq)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution

  • Procedure:

    • A mixture of (Tetrahydro-2H-pyran-2-yl)methanol and BAIB in dichloromethane is stirred at room temperature for 30 minutes.

    • TEMPO is then added to the reaction mixture.

    • The reaction is stirred at room temperature for 5 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous solutions of Na₂S₂O₃ and NaCl.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis_Workflow

Reactivity and Applications in Drug Discovery

The aldehyde functionality of this compound makes it a versatile synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the field of medicinal chemistry, where the tetrahydropyran motif is a common feature in many bioactive molecules.

Key Reactions
  • Wittig Reaction and Related Olefinations: The aldehyde can readily undergo Wittig-type reactions to form alkenes, extending the carbon chain and introducing further functionality.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a diverse range of substituted aminomethyl-tetrahydropyrans.

  • Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further elaborated.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, Tetrahydro-2H-pyran-2-carboxylic acid, another valuable chiral building block.[9][10][11]

Application in the Synthesis of Bioactive Molecules

A notable application of this compound is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists.[6] The enantiopure (R)-enantiomer of the related 3,4-dihydro-2H-pyran-2-carbaldehyde has been utilized in a key coupling reaction to introduce the dihydropyran moiety, which was found to be crucial for high affinity at these receptors.[6] This highlights the importance of the pyran scaffold in modulating the pharmacological profile of drug candidates.

Application_in_Drug_Discovery

Related Compounds

The structural motif of this compound is shared by several related compounds that are also of interest in organic synthesis.

  • Tetrahydro-2H-pyran-4-carbaldehyde: This isomer, with the formyl group at the 4-position, offers different substitution patterns and reactivity.[12][13][14][15]

  • 3,4-Dihydro-2H-pyran-2-carbaldehyde: The unsaturated analog is a key intermediate in various synthetic transformations, including Diels-Alder reactions.[6]

  • Thiophene-2-carboxaldehyde: While not a pyran, this aromatic aldehyde shares the 2-formyl heterocycle motif and is a versatile precursor to many drugs.[4][5][9][16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is harmful if swallowed and may cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][17][18]

  • Handling: Use in a well-ventilated area. Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.[12][17]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[12]

  • Incompatible Materials: Avoid strong oxidizing agents.[12][17]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in drug discovery and development. Its well-defined structure, coupled with the reactivity of the aldehyde functional group, provides a reliable platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

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  • MDPI. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

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The Synthetic Chemist's Compass: A Guide to Tetrahydro-2H-pyran-2-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the plethora of available building blocks, Tetrahydro-2H-pyran-2-carbaldehyde has emerged as a cornerstone for synthetic chemists, particularly in the realms of medicinal chemistry and natural product synthesis.[1][2] Its deceptively simple structure, a tetrahydropyran ring appended with a reactive aldehyde, belies a wealth of synthetic potential. The pyran moiety, a privileged scaffold in numerous biologically active molecules, coupled with the versatile reactivity of the formyl group, makes this compound a powerful tool for the introduction of chirality and the elaboration of intricate carbon skeletons.[3] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. More than half of the drugs currently on the market are chiral compounds, underscoring the critical importance of chiral building blocks like this one in modern drug discovery.[4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective utilization.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[5][6]
Molecular Weight 114.14 g/mol [5][6]
Appearance Colorless to light yellow clear liquid
Boiling Point 74-77 °C at 11 mmHg[7]
IUPAC Name oxane-2-carbaldehyde[6]
CAS Number 19611-45-1[5][6]

Spectroscopic Signature:

  • ¹³C NMR: The carbon spectrum provides a clear fingerprint of the molecule's carbon framework.[6]

  • IR Spectroscopy: The infrared spectrum prominently displays a strong absorption band characteristic of the aldehyde carbonyl group.[6]

Synthesis of this compound: A Practical Approach

The most common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. Several oxidation protocols can be employed, with the choice often dictated by scale, desired purity, and the sensitivity of other functional groups.

TEMPO-Mediated Oxidation: A Mild and Selective Protocol

For its mild conditions and high selectivity, the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation is a preferred method. This approach avoids the use of harsh and toxic heavy metal oxidants.

Reaction Scheme:

G cluster_0 Oxidation of (Tetrahydro-2H-pyran-2-yl)methanol reactant product reactant->product   TEMPO (cat.)   BAIB, CH₂Cl₂   Room Temperature

Caption: TEMPO-catalyzed oxidation of the primary alcohol to the aldehyde.

Detailed Experimental Protocol:

This protocol is adapted from a procedure used in the synthesis of a potent adenosine A2A and A3 receptor agonist.[8]

  • Reaction Setup: In a round-bottom flask, dissolve (R)-3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol) and bis(acetoxy)iodobenzene (BAIB) (59.13 g, 184.2 mmol) in dichloromethane (CH₂Cl₂) (105 ml).

  • Initiation: Stir the mixture at room temperature for 30 minutes.

  • Catalyst Addition: Add TEMPO (1.92 g, 12.28 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexane mobile phase.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ (100 ml).

  • Quenching and Extraction: Treat the diluted mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) (100 ml) followed by washing with a saturated solution of sodium chloride (brine) (2 x 50 ml).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The aldehyde functionality is the epicenter of this compound's reactivity, serving as an electrophilic handle for a myriad of carbon-carbon bond-forming reactions.

The Wittig Reaction: Olefination with Precision

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[9][10][11] The reaction of this compound with a phosphorus ylide provides a reliable route to vinyl-substituted tetrahydropyrans. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[11]

Workflow for a Typical Wittig Reaction:

G start Start: This compound Phosphonium Salt step1 Step 1: Ylide Generation Add strong base (e.g., n-BuLi) to phosphonium salt in an aprotic solvent (e.g., THF). start->step1 step2 Step 2: Reaction with Aldehyde Add this compound to the generated ylide solution. step1->step2 step3 Step 3: Formation of Oxaphosphetane Intermediate step2->step3 step4 Step 4: Elimination Decomposition of the intermediate to form the alkene and triphenylphosphine oxide. step3->step4 end End: Vinyl-substituted Tetrahydropyran step4->end

Caption: Generalized workflow for a Wittig olefination reaction.

Field-Proven Insight: For non-stabilized ylides, the reaction typically favors the formation of the (Z)-alkene, while stabilized ylides generally yield the (E)-alkene.[11] This stereochemical control is a key consideration in synthetic planning.

Aldol Condensation: Forging Carbon-Carbon Bonds

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[12][13] this compound can act as the electrophilic partner in crossed aldol reactions, reacting with an enolate to form a new carbon-carbon bond.

Mechanism of a Base-Catalyzed Aldol Addition:

G cluster_0 Aldol Addition Mechanism enolate Enolate (from another carbonyl compound) aldehyde This compound enolate->aldehyde Nucleophilic Attack intermediate Tetrahedral Intermediate aldehyde->intermediate product β-Hydroxy Carbonyl Product intermediate->product Protonation

Caption: Key steps in a base-catalyzed aldol addition reaction.

Expertise in Action: The stereoselectivity of the aldol reaction can be influenced by the choice of reagents, solvent, and temperature.[14] For substrates with pre-existing stereocenters, such as chiral derivatives of this compound, the diastereoselectivity of the aldol addition is a critical factor.

Grignard Reactions: Accessing Secondary Alcohols

The addition of Grignard reagents to aldehydes is a classic and highly reliable method for the synthesis of secondary alcohols.[15][16][17][18] The reaction of this compound with an organomagnesium halide provides a straightforward route to α-substituted (tetrahydro-2H-pyran-2-yl)methanols.

Illustrative Grignard Reaction:

G cluster_0 Grignard Addition to the Aldehyde reactant1 product reactant1->product 1. Et₂O 2. H₃O⁺ workup reactant2 R-MgX reactant2->product

Caption: Synthesis of a secondary alcohol via Grignard reaction.

Causality in Experimental Choices: The Grignard reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[15] The choice of the "R" group in the Grignard reagent (R-MgX) directly determines the nature of the substituent introduced at the carbinol center.

Applications in Drug Discovery and Natural Product Synthesis

The true value of a synthetic building block is demonstrated by its successful application in the synthesis of complex and biologically relevant molecules. The tetrahydropyran motif is a common feature in a wide array of natural products, many of which exhibit potent biological activities.[3][19][20]

Case Study: Synthesis of Adenosine Receptor Agonists

Enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a close analog of the title compound, serves as a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists.[8] These receptors are implicated in inflammatory processes, making their agonists attractive targets for drug development. The synthesis highlights the utility of the pyran aldehyde in constructing complex heterocyclic systems with defined stereochemistry.[8]

Role in the Synthesis of Lasonolide A

The stereoselective synthesis of the tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A, showcases the strategic use of pyran-derived building blocks.[21] While not directly employing this compound, the synthetic strategies used to construct the complex pyran systems in lasonolide A are conceptually similar to the reactions discussed in this guide, underscoring the importance of this class of compounds in the total synthesis of complex natural products.[21]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety in the laboratory.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation May cause skin irritation.Wear protective gloves and clothing.
Eye Irritation May cause serious eye irritation.Wear eye and face protection.
Respiratory Irritation May cause respiratory irritation.Use in a well-ventilated area or with respiratory protection.
Storage Combustible solid.Store in a cool, dry, well-ventilated place away from ignition sources.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

This compound stands as a testament to the power of seemingly simple molecules in the intricate art of organic synthesis. Its combination of a privileged heterocyclic core and a highly reactive aldehyde functional group provides a versatile platform for the construction of complex molecular targets. From the stereocontrolled synthesis of potent drug candidates to the elegant assembly of natural product scaffolds, this chiral building block continues to be an indispensable tool in the arsenal of the modern synthetic chemist. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to unlock its full potential in their synthetic endeavors.

References

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Methodological & Application

"enantioselective synthesis of Tetrahydro-2H-pyran-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Tetrahydro-2H-pyran-2-carbaldehyde and Its Derivatives

Introduction: The Significance of Chiral Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, ranking as the fifth most common heterocycle in pharmaceutical molecules.[1] Its presence is critical to the bioactivity of numerous compounds, including antibiotics, anticancer agents, and anti-inflammatory drugs.[2][3] The specific stereochemistry of substituents on the THP ring is often paramount to biological function. Consequently, the development of robust and efficient methods for the enantioselective synthesis of THP derivatives, such as this compound, is a key objective for researchers in drug discovery and development.[4][5][6] This versatile building block serves as a precursor to a wide array of complex molecular architectures.[5][7]

This application note provides an in-depth guide to the contemporary strategies for the enantioselective synthesis of substituted tetrahydropyrans, with a focus on organocatalytic and metal-catalyzed methodologies. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific needs.

Pillar 1: Organocatalytic Strategies for Asymmetric THP Synthesis

Organocatalysis has revolutionized asymmetric synthesis by offering metal-free, environmentally benign alternatives that often provide exceptional levels of stereocontrol.[8] Small organic molecules, such as amines, squaramides, and chiral phosphoric acids, are now preferentially used to catalyze a variety of transformations leading to chiral THP cores.[8]

Intramolecular Oxa-Michael Addition: A Powerful Cyclization Strategy

The intramolecular oxa-Michael (or conjugate) addition of an alcohol to an α,β-unsaturated carbonyl system is one of the most powerful and widely used methods for constructing the THP ring.[9][10] The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers. Asymmetric organocatalysis provides an elegant solution by activating the substrate through hydrogen bonding interactions, thereby creating a chiral environment that directs the cyclization pathway.

Mechanistic Insight: Chiral bifunctional organocatalysts, such as squaramides or thioureas derived from cinchona alkaloids, are particularly effective. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the nucleophilic alcohol and a hydrogen-bond donating group (e.g., the squaramide or thiourea moiety) to activate the Michael acceptor and orient the substrate for a stereodefined cyclization.[8][11]

Below is a generalized workflow for an organocatalytic intramolecular oxa-Michael cyclization.

cluster_0 Workflow: Organocatalytic Oxa-Michael Cyclization A 1. Substrate Preparation (ζ-hydroxy-α,β-unsaturated carbonyl) B 2. Catalyst Activation (Chiral Bifunctional Organocatalyst) A->B Add catalyst (e.g., 5-10 mol%) C 3. Asymmetric Cyclization (Formation of THP ring) B->C Stir at controlled temp. (e.g., RT to 50°C) D 4. Product Isolation (Chromatography) C->D Quench & Work-up E 5. Stereochemical Analysis (Chiral HPLC/SFC) D->E Characterize yield & ee

Caption: General workflow for enantioselective oxa-Michael addition.

Domino and Cascade Reactions: Building Complexity in One Pot

A highly efficient approach to complex molecules involves domino or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates.[8] Organocatalysis is exceptionally well-suited for initiating such cascades to build highly functionalized THP systems with multiple stereocenters.

A notable example is the Michael/Henry/ketalization cascade, which can generate THPs with up to five contiguous stereocenters.[8] This reaction uses a bifunctional organocatalyst to merge three components, such as a β-keto ester, a nitroalkene, and an ynal, with remarkable stereocontrol.[8] Similarly, a domino Michael-hemiacetalization reaction between 1,3-dicarbonyl compounds and α-hydroxymethyl nitroalkenes yields polyfunctionalized tetrahydropyrans with high diastereo- and enantioselectivity.[12]

cluster_1 Domino Michael/Henry/Ketalization Sequence Start 1,3-Dicarbonyl + Nitroalkene + Ynal Step1 Michael Addition Organocatalyst activates nitroalkene & dicarbonyl Start->Step1 Step2 Henry Reaction Intermediate reacts with ynal Step1->Step2 One-pot Step3 Ketalization Intramolecular cyclization Step2->Step3 Spontaneous End Highly Functionalized Tetrahydropyran (5 stereocenters) Step3->End

Caption: Logical flow of a three-component domino reaction.

Asymmetric Hetero-Diels-Alder (HDA) Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition for constructing six-membered heterocycles.[13] In its asymmetric variant, organocatalysts can be used to form chiral dihydropyranones, which are direct precursors to THP derivatives.[14][15] For example, amine-based catalysts can activate enones to serve as the diene component, which then reacts with a ketone dienophile in a [4+2] cycloaddition.[14] This strategy has been successfully applied to synthesize trifluoromethyl-substituted tetrahydropyranones with high diastereo- and enantioselectivity.[14]

Pillar 2: Metal-Catalyzed Enantioselective Routes

While organocatalysis offers many advantages, metal-based catalysts remain indispensable for certain transformations, providing unique reactivity and high turnover numbers.

Gold-Catalyzed Cyclization Cascades

Gold(I) catalysts have emerged as powerful tools for activating alkynes and allenes toward nucleophilic attack. An efficient stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans has been achieved through a gold-catalyzed cascade involving a Meyer–Schuster rearrangement, hydration, and an oxa-Michael addition starting from bis-propargylic alcohols.[16] The reaction proceeds under mild conditions and demonstrates the unique ability of gold to orchestrate complex transformations.[16]

Ruthenium-Catalyzed Asymmetric Synthesis

Ruthenium complexes are versatile catalysts for a range of asymmetric reactions. A practical synthesis of a highly functionalized tetrahydropyran, developed as a DPP-4 inhibitor, relies on a sequence of three ruthenium-catalyzed reactions: a dynamic kinetic resolution (DKR) to set two stereocenters, a cycloisomerization to form the dihydropyran ring, and an oxidation to afford the pyranone core.[17] This sequence highlights the power of using a single metal with different ligand sets to achieve multiple, distinct transformations.[17]

Comparative Data of Synthetic Methodologies

The choice of synthetic method depends on factors such as substrate scope, desired stereochemical outcome, and scalability. The following table summarizes representative results from the literature for different enantioselective strategies.

Methodology Catalyst Key Transformation Yield (%) ee (%) Reference
Organocatalytic CascadeQuinine-based SquaramideMichael/Henry/Ketalization27–8093–99[8]
Organocatalytic CyclizationChiral Phosphoric AcidIntramolecular oxa-Michael51–93up to 99[1]
Organocatalytic HDAAmine-based system[4+2] CycloadditionHighHigh[14]
Gold CatalysisPh₃PAuCl / AgNTf₂Meyer-Schuster/oxa-Michael56N/A (cis-selective)[16]
Ruthenium CatalysisRu-complexesDKR/Cycloisomerization25 (overall)High[17]

Experimental Protocols

This section provides detailed, step-by-step protocols for two of the key methodologies discussed. These are intended as representative examples and may require optimization for specific substrates.

Protocol 1: Organocatalytic Domino Michael-Hemiacetalization for Polyfunctionalized Dihydropyrans

Adapted from the work of Enders and others.[12]

This protocol describes the synthesis of a dihydropyran derivative via a domino reaction catalyzed by a bifunctional squaramide catalyst.

Materials:

  • α-hydroxymethyl nitroalkene (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., dibenzoylmethane) (1.2 equiv)

  • Quinine-derived squaramide catalyst (5 mol%)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the α-hydroxymethyl nitroalkene (e.g., 0.2 mmol), the 1,3-dicarbonyl compound (0.24 mmol), the squaramide catalyst (0.01 mmol), and activated 4 Å molecular sieves.

  • Add anhydrous toluene (1.0 mL) via syringe under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 24-48 hours).

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the dihydropyran derivative.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Trustworthiness Check: The catalyst loading is critical; lower loadings may slow the reaction, while higher loadings are uneconomical. The use of anhydrous solvent and molecular sieves is essential to prevent catalyst deactivation and side reactions. The diastereomeric and enantiomeric ratios should be confirmed by chiral HPLC analysis against a racemic standard.

Protocol 2: Asymmetric Hetero-Diels-Alder Reaction

Based on general principles of Lewis Acid catalyzed HDA reactions.[13][15]

This protocol outlines a general procedure for the enantioselective hetero-Diels-Alder reaction between an activated diene and an aldehyde, catalyzed by a chiral Lewis acid complex.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Activated diene (e.g., Danishefsky's diene) (1.5 equiv)

  • Chiral Lewis Acid Catalyst (e.g., Ti-BINOL complex) (10 mol%)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (TFA) for work-up

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral Lewis acid catalyst in situ if necessary (e.g., by reacting Ti(Oi-Pr)₄ with (S)-BINOL in DCM).

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C) in a suitable cooling bath.

  • Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 15-30 minutes to allow for coordination.

  • Add the activated diene (1.5 equiv) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at the low temperature, monitoring its progress by TLC. Reaction times can range from a few hours to overnight.

  • Once the aldehyde is consumed, quench the reaction by adding a few drops of trifluoroacetic acid (TFA) directly to the cold reaction mixture. This step facilitates the cyclization and hydrolysis of the silyl enol ether intermediate.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dihydropyranone product by flash column chromatography.

  • The dihydropyranone can then be reduced (e.g., with NaBH₄) and the aldehyde functionality installed via standard transformations to yield the target THP-carbaldehyde.

Causality Behind Choices: The use of a chiral Lewis acid is crucial for enantioselection; it coordinates to the aldehyde's carbonyl group, lowering its LUMO energy and creating a chiral pocket that dictates the facial selectivity of the diene's approach.[13] The low temperature (-78 °C) is necessary to enhance selectivity and minimize background uncatalyzed reactions. The acidic workup is required to convert the initial cycloadduct into the stable dihydropyranone product.[13]

Conclusion

The enantioselective synthesis of this compound and its derivatives is a vibrant area of research with profound implications for drug discovery. Organocatalytic methods, particularly those employing domino reactions and intramolecular oxa-Michael additions, offer highly efficient and stereoselective routes under mild, metal-free conditions.[4] Concurrently, metal-catalyzed approaches provide powerful and sometimes complementary strategies for constructing these valuable heterocyclic frameworks. The protocols and comparative data provided in this guide are intended to empower researchers to confidently select and implement robust synthetic strategies for accessing these critical chiral building blocks.

References

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Cambridge. [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health (PMC). [Link]

  • Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Royal Society of Chemistry Publishing. [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. National Institutes of Health (PMC). [Link]

  • Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. PubMed Central. [Link]

  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. MDPI. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

  • A Catalytic Asymmetric Bioorganic Route to Enantioenriched Tetrahydro- and Dihydropyranones. Journal of the American Chemical Society. [Link]

  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Sci-Hub. [Link]

  • Stereoselective Synthesis of Tetrahydropyrans via Tandem and Organocatalytic Oxa-Conjugate Addition Reactions. ResearchGate. [Link]

  • Synthesis of tetrahydropyrans via an intermolecular oxa-michael/michael stepwise cycloaddition. ResearchGate. [Link]

  • Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois at Urbana-Champaign. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Advancing Drug Discovery with 4-Methyltetrahydro-2H-pyran-4-carbaldehyde: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health (PMC). [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. National Institutes of Health (PMC). [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. National Institutes of Health (PMC). [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health (PMC). [Link]

  • This compound | C6H10O2 | CID 11040661. PubChem. [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PubMed Central. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Wiley Online Library. [Link]

  • Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. ResearchGate. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • Recent Advances in the Synthesis of 2H-Pyrans. National Institutes of Health (PMC). [Link]

  • Asymmetric formal synthesis of (−)-tetrazomine. RSC Publishing. [Link]

  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. [Link]

Sources

Application Notes and Protocols for the Chemoenzymatic Kinetic Resolution of Chiral Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Tetrahydro-2H-pyran-2-carbaldehyde

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The stereochemistry of substituents on the THP ring is often critical for therapeutic efficacy. Enantiomerically pure this compound serves as a versatile chiral building block for the synthesis of complex molecules, where the aldehyde functionality provides a handle for a multitude of subsequent chemical transformations. Access to a specific enantiomer of this aldehyde is therefore of paramount importance in drug discovery and development.

This application note details a robust and highly selective chemoenzymatic strategy for the preparation of enantiomerically enriched this compound. The core of this approach is a lipase-catalyzed kinetic resolution of the corresponding racemic alcohol, a method celebrated for its mild reaction conditions, high enantioselectivity, and environmental compatibility.[1]

Strategic Overview: A Three-Step Chemoenzymatic Cascade

Direct enzymatic resolution of an aldehyde is often challenging. A more effective and widely adopted strategy involves a three-step sequence:

  • Reduction: The racemic starting material, this compound, is first reduced to the corresponding racemic alcohol, (±)-tetrahydro-2H-pyran-2-methanol. This is a non-selective transformation that provides the substrate for the key enzymatic step.

  • Enzymatic Kinetic Resolution (EKR): The racemic alcohol is subjected to a lipase-catalyzed transesterification. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol.

  • Oxidation and Separation: The mixture from the EKR is separated, and the desired enantiomerically enriched alcohol is oxidized back to the target chiral aldehyde using a mild oxidant that prevents over-oxidation to the carboxylic acid.

This three-step process is visualized in the workflow diagram below.

G cluster_0 Chemoenzymatic Synthesis Workflow Racemic Aldehyde Racemic Aldehyde Racemic Alcohol Racemic Alcohol Racemic Aldehyde->Racemic Alcohol Step 1: Reduction (e.g., NaBH4) Enantioenriched Alcohol + Enantioenriched Ester Enantioenriched Alcohol + Enantioenriched Ester Racemic Alcohol->Enantioenriched Alcohol + Enantioenriched Ester Step 2: Enzymatic Kinetic Resolution (Lipase, Acyl Donor) Separation Separation Enantioenriched Alcohol + Enantioenriched Ester->Separation Chromatographic Separation Enantioenriched Aldehyde Enantioenriched Aldehyde Enantioenriched Alcohol Enantioenriched Alcohol Separation->Enantioenriched Alcohol Enantioenriched Alcohol->Enantioenriched Aldehyde Step 3: Mild Oxidation (e.g., PCC)

Caption: Chemoenzymatic workflow for chiral aldehyde synthesis.

Part 1: Reduction of Racemic this compound

The initial step involves the straightforward reduction of the aldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity.[2][3]

Protocol 1: Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic this compound (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic (±)-tetrahydro-2H-pyran-2-methanol as a crude product, which is often of sufficient purity for the next step.

Part 2: Enzymatic Kinetic Resolution of (±)-Tetrahydro-2H-pyran-2-methanol

This is the core of the asymmetric synthesis. The kinetic resolution relies on the remarkable ability of lipases to differentiate between enantiomers. Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym® 435), is a highly effective and robust biocatalyst for the resolution of a wide range of secondary alcohols.[4][5] The enzyme catalyzes the transesterification of one enantiomer with an acyl donor, typically an activated ester like vinyl acetate.

Caption: Lipase selectively acylates one alcohol enantiomer.

Protocol 2: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: To a screw-capped vial, add racemic (±)-tetrahydro-2H-pyran-2-methanol (1.0 eq.), a suitable organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE), to a concentration of 0.1-0.2 M), and vinyl acetate (1.5-2.0 eq.) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435) (typically 10-20 mg per mmol of substrate).

  • Incubation: Seal the vial and place it in an orbital shaker at a constant temperature, typically between 30-40 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) (see Part 4 for the analytical method). The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted alcohol and the formed ester.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and reused.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate. The resulting residue, a mixture of the enantiomerically enriched alcohol and ester, can be separated by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)High enantioselectivity, broad substrate scope, excellent stability, and reusability.[4][5]
Acyl Donor Vinyl AcetateIrreversible acyl donor, as the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.
Solvent Hexane or MTBENon-polar organic solvents are generally preferred to maintain high enzyme activity and selectivity.[6]
Temperature 30-40 °CProvides a good balance between reaction rate and enzyme stability.[7]
Monitoring Chiral GCAllows for precise determination of both conversion and enantiomeric excess.

Part 3: Oxidation of Enantiomerically Enriched Alcohol

The final step is the selective oxidation of the resolved alcohol to the chiral aldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and reliable reagent for this transformation.[4][7][8] An alternative is the Swern oxidation, which operates under very mild conditions but generates dimethyl sulfide as a malodorous byproduct.[9][10][11]

Protocol 3: PCC Oxidation
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM). The addition of an inert material like Celite® or silica gel can simplify the workup.[7]

  • Substrate Addition: Add a solution of the enantiomerically enriched tetrahydro-2H-pyran-2-methanol (1.0 eq.) in anhydrous DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium byproducts.

  • Isolation: Wash the filter cake thoroughly with diethyl ether. Concentrate the combined filtrates under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

Part 4: Analytical Method for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is critical for evaluating the success of the kinetic resolution. Chiral gas chromatography (GC) using a cyclodextrin-based stationary phase is a highly effective method for separating the enantiomers of chiral alcohols and their corresponding acetates.[1][4][5]

Protocol 4: Chiral Gas Chromatography (GC) Analysis
ParameterCondition
GC System Agilent 7890B or equivalent with FID
Column CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film) or similar β-cyclodextrin column
Carrier Gas Hydrogen or Helium
Injector Temp. 250 °C
Detector Temp. 250 °C
Oven Program Isothermal at 100-120 °C (optimize for baseline separation)
Sample Prep. Dilute a small aliquot of the reaction mixture in hexane or ethyl acetate.

Expected Results: The chromatogram should show four peaks corresponding to the (R)- and (S)-enantiomers of tetrahydro-2H-pyran-2-methanol and the (R)- and (S)-enantiomers of the corresponding acetate. The enantiomeric excess (% ee) is calculated from the peak areas of the enantiomers:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Summary (Hypothetical)

Time (h)Conversion (%)ee of Alcohol (%)ee of Ester (%)E-value
22533>99>200
44582>99>200
651>9996>200
860>9967>200

Note: The E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. A high E-value (>100) is indicative of an excellent kinetic resolution.

Conclusion

The chemoenzymatic approach outlined provides a reliable and highly selective pathway to enantiomerically enriched this compound. The key lipase-catalyzed kinetic resolution is efficient, operates under mild conditions, and utilizes a reusable catalyst, aligning with the principles of green chemistry. The subsequent mild oxidation cleanly affords the target chiral aldehyde, a valuable synthon for the pharmaceutical and fine chemical industries. The detailed protocols provided herein serve as a comprehensive guide for researchers aiming to implement this powerful synthetic strategy.

References

  • BenchChem. (2025). This compound | Synthetic Intermediate.
  • BenchChem. (2025). Chiral Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sworn Oxidation Mechanism. Retrieved from [Link]

Sources

"Tetrahydro-2H-pyran-2-carbaldehyde as a protecting group for diols"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Tetrahydro-2H-pyran-2-carbaldehyde as a Protecting Group for Diols via Cyclic Acetal Formation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Diol Protection

In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success.[1] Diols, with their dual hydroxyl groups, present a unique challenge and opportunity. Unprotected diols can interfere with a wide range of reactions, including those involving organometallics, hydrides, and strong bases. The formation of a cyclic acetal is a robust and widely adopted strategy to temporarily shield 1,2- and 1,3-diols, allowing other chemical transformations to proceed cleanly elsewhere in the molecule.[2][3]

While simple ketones like acetone (forming an acetonide) or aromatic aldehydes like benzaldehyde are common choices, This compound offers a unique reagent for this purpose.[4][5] Its reaction with a diol forms a bicyclic acetal structure, imparting specific solubility and stability characteristics to the protected substrate. This application note provides a comprehensive guide to the mechanism, application, and detailed protocols for using this compound as a specialized diol protecting group.

Mechanism of Protection: Acid-Catalyzed Acetalization

The protection of a diol with this compound proceeds via the classical mechanism of acid-catalyzed acetal formation.[6] This is a reversible equilibrium-driven process.

The key mechanistic steps are:

  • Protonation of the Aldehyde: A catalytic amount of acid (e.g., p-toluenesulfonic acid, TsOH) protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.

  • Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the incoming hydroxyl group to the remaining hemiacetal hydroxyl.

  • Elimination of Water: The resulting protonated hydroxyl group leaves as a molecule of water, a good leaving group, generating a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the cyclic acetal ring.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the neutral protected diol product.

To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.[6][7]

Protection_Mechanism cluster_catalyst cluster_water Diol Diol (R-(OH)2) Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Aldehyde Tetrahydro-2H- pyran-2-carbaldehyde ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H+ H_plus H+ ProtonatedAldehyde->Hemiacetal Oxonium Oxonium Ion Hemiacetal->Oxonium - H2O Water H2O Hemiacetal->Water ProtectedDiol Protected Diol (Cyclic Acetal) Oxonium->ProtectedDiol + Intramolecular Attack Oxonium->ProtectedDiol ProtectedDiol->H_plus Catalyst Regen. Workflow Start Starting Material with Diol Protect Protection Step (This Application Note) Start->Protect Intermediate Protected Intermediate (Acetal is stable) Protect->Intermediate Synth Further Synthesis (e.g., Grignard, reduction, base-mediated reaction) Intermediate->Synth Deprotect Deprotection Step (Acidic Hydrolysis) Synth->Deprotect Final Final Product with Regenerated Diol Deprotect->Final

Sources

Application Note: A Practical Guide to the Grignard Addition to Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[2] When an aldehyde is used as the electrophile, this reaction provides a reliable and high-yielding pathway to secondary alcohols.[3][4]

This application note provides a detailed experimental protocol for the Grignard addition to tetrahydro-2H-pyran-2-carbaldehyde. This specific substrate is of interest as the resulting products, 1-(tetrahydro-2H-pyran-2-yl)alkan-1-ols, are valuable chiral building blocks and structural motifs found in numerous natural products and pharmaceutically active compounds. The tetrahydropyran (THP) ring is a common feature in carbohydrate chemistry and serves as a key structural element in various bioactive molecules. Understanding and mastering this procedure is essential for researchers in medicinal chemistry and drug development.

Reaction Principle and Mechanism

The core of the Grignard reaction lies in the unique polarity of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, rendering the carbon atom nucleophilic and strongly basic.[2] The reaction with an aldehyde proceeds in two distinct stages:

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of this compound. This concerted step involves the formation of a new C-C bond and the breaking of the C=O pi bond, with the electrons moving to the oxygen atom. This process is often depicted as proceeding through a six-membered ring transition state.[1] The result is a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is quenched with a proton source, typically a dilute aqueous acid.[5] This step protonates the magnesium alkoxide to yield the final secondary alcohol product and converts magnesium salts into water-soluble forms, facilitating purification.[6][7]

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide 1. Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol 2. Protonation Workup Aqueous Acid Workup (H3O+) Workup->Alkoxide

Caption: General mechanism of the Grignard reaction with an aldehyde.

Safety Precautions: A Critical Overview

Grignard reactions are inherently hazardous and demand meticulous planning and execution. The primary risks are fire and explosion due to the use of highly flammable solvents and the exothermic nature of the reaction.[8][9]

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, including water and alcohols.[1][10] Any moisture will quench the reagent, halting the desired reaction and potentially causing a violent exothermic reaction. All glassware must be rigorously dried, and anhydrous solvents are mandatory.[6]

  • Flammable Solvents: The reaction is typically performed in anhydrous diethyl ether or tetrahydrofuran (THF). Both are highly volatile and flammable.[10] Anhydrous THF is recommended over diethyl ether due to its higher flash point.[9] All operations must be conducted within a certified chemical fume hood, away from any ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic processes.[8] The rate of addition must be carefully controlled, and an ice-water bath must be readily available to manage the reaction temperature and prevent a runaway reaction.[9][10]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical splash goggles, a flame-resistant lab coat, and suitable gloves.[8][9] Nitrile gloves offer good dexterity but are combustible; Nomex gloves are recommended for handling pyrophoric materials.[9][11]

  • Working Alone: It is strongly advised not to perform a Grignard reaction while working alone, especially for the first time or on a large scale.[8][9]

Detailed Experimental Protocol

This protocol details the addition of methylmagnesium bromide to this compound to produce 1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
Magnesium Turnings24.31292 mg12.01.2
Iodine253.811 crystal--
Bromomethane in Et₂O (or use Bromomethane gas)-(see note)11.01.1
or Methylmagnesium Bromide (3.0 M in Et₂O)-3.7 mL11.01.1
This compound114.141.14 g10.01.0
Anhydrous Diethyl Ether (or THF)74.12~50 mL--
Saturated Aqueous NH₄Cl Solution-~30 mL--
Anhydrous Sodium Sulfate142.04As needed--
Apparatus Setup
  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel with a septum inlet.

  • Crucially, all glassware must be oven-dried (or flame-dried under an inert atmosphere) immediately before use to eliminate all traces of water. [6][10] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (if not using commercial solution)

  • Place the magnesium turnings (1.2 eq) and a single small crystal of iodine into the dried three-neck flask. The iodine helps to activate the magnesium surface.

  • Add ~10 mL of anhydrous diethyl ether to the flask.

  • Prepare a solution of the alkyl halide (e.g., bromomethane, 1.1 eq) in ~15 mL of anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (~1-2 mL) of the alkyl halide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and grey.[6] Gentle warming with a heat gun may be required to start the reaction.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. Use an ice-water bath if necessary to control the rate.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Addition of the Aldehyde

  • Dissolve this compound (1.0 eq) in ~15 mL of anhydrous diethyl ether in the dropping funnel.

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C throughout the addition to control the exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

Part C: Reaction Quench and Workup

  • Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. This is a highly exothermic step that will produce gas. Add slowly to avoid excessive foaming and pressure buildup. An alternative is to use dilute HCl, which can help dissolve the magnesium salts more effectively.[6][7]

  • Continue adding the quenching solution until the bubbling ceases and two clear layers are visible.

  • Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine all organic layers and wash them sequentially with water (1 x 20 mL) and then brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Part D: Purification

  • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification node_prep node_prep node_reac node_reac node_work node_work node_pur node_pur A 1. Assemble & Dry Glassware B 2. Prepare Grignard Reagent (or obtain commercial) A->B C 3. Cool Grignard to 0 °C B->C D 4. Add Aldehyde Solution Dropwise C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench with sat. NH4Cl (aq) at 0 °C E->F G 7. Extract with Diethyl Ether F->G H 8. Wash with Water & Brine G->H I 9. Dry (Na2SO4) & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Final Product J->K

Caption: Step-by-step experimental workflow for the Grignard reaction.

Product Characterization

The final product, 1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: Will confirm the structure, showing characteristic peaks for the THP ring protons and the newly formed secondary alcohol moiety.

  • FT-IR Spectroscopy: A broad peak in the range of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group. The disappearance of the strong aldehyde C=O stretch (around 1720-1740 cm⁻¹) from the starting material is also a key indicator of reaction completion.

  • Mass Spectrometry: Will confirm the molecular weight of the product (130.19 g/mol for 1-(tetrahydro-2H-pyran-2-yl)ethan-1-ol).

Troubleshooting

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Grignard reagent formation due to moisture or inactive magnesium.[12] 2. Premature quenching of the Grignard reagent by acidic protons from water or the aldehyde itself (if it contains acidic protons).[12]1. Ensure all glassware is meticulously dried and solvents are anhydrous. Activate magnesium with iodine or 1,2-dibromoethane.[12] 2. Use high-purity, dry starting materials. Protect the reaction from atmospheric moisture with a drying tube.
Reaction Fails to Initiate Oxide layer on magnesium turnings.Crush some magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Apply gentle, localized heat with a heat gun.
Persistent Emulsion During Extraction Formation of fine magnesium salt precipitates at the interface.Add more dilute acid (e.g., 1M HCl) to dissolve the salts. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.
Uncontrolled, Vigorous Reaction Addition of aldehyde or alkyl halide was too fast, leading to a rapid temperature increase.[8]Immediately cease addition and immerse the flask in a pre-prepared ice-water or dry ice/acetone bath. Ensure the system is properly vented through the drying tube.[8]

References

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

  • University of Nebraska-Lincoln. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ChemistNATE. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. [Link]

  • Scribd. Grignard Reaction Purification Guide. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • University of Wisconsin-Milwaukee. Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • NIST. 2H-Pyran-2-ol, tetrahydro-. [Link]

  • University of Toronto. Formation and reaction of a Grignard reagent. [Link]

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Application Note: A Comprehensive Guide to the Reductive Amination of Tetrahydro-2H-pyran-2-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyran Moiety

In the landscape of modern drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold. Its non-planar, saturated structure offers an avenue to escape "flatland" chemistry, enabling the synthesis of molecules with improved three-dimensional character, which often translates to enhanced metabolic stability, solubility, and target engagement.[1] Pyran-containing structures are prevalent in numerous natural products and FDA-approved drugs, demonstrating their broad biological relevance.[2][3] Tetrahydro-2H-pyran-2-carbaldehyde, a readily available and versatile building block, serves as a critical entry point for introducing this valuable motif into complex molecular architectures.[4][5]

Among the most powerful transformations for elaborating this aldehyde is reductive amination. This reaction forms a new carbon-nitrogen bond, converting the aldehyde into a diverse array of primary, secondary, or tertiary amines—a functional group central to the pharmacophore of countless therapeutic agents.[6][7] This guide provides a detailed, field-proven protocol for the reductive amination of this compound, with a focus on the mechanistic rationale and practical considerations essential for researchers in medicinal chemistry and drug development.

Mechanism and Rationale for Reagent Selection

The reductive amination of an aldehyde proceeds through a two-stage mechanism: the initial formation of an iminium ion, followed by its reduction.[8]

  • Iminium Ion Formation: The amine nucleophilically attacks the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate.

  • Dehydration: Under mildly acidic conditions, the carbinolamine dehydrates to form a Schiff base, or imine.

  • Protonation & Reduction: The imine is protonated to form a highly electrophilic iminium ion. This ion is then rapidly and selectively reduced by a hydride reagent to yield the final amine product.

The choice of reducing agent is paramount to the success of the reaction. It must be powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[8] While reagents like sodium cyanoborohydride (NaBH₃CN) have been historically used, they are highly toxic.[9][10] Catalytic hydrogenation offers an economical alternative but is often incompatible with sensitive functional groups like C-C multiple bonds or nitro groups.[9]

For these reasons, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for modern reductive aminations.[6][11]

  • Enhanced Selectivity: The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it highly selective for the reduction of the protonated iminium ion over the less electrophilic aldehyde or ketone starting material.[8][9]

  • Mild Reaction Conditions: Reactions proceed efficiently at room temperature, preserving thermally sensitive functional groups.

  • Safety and Handling: It is a stable, non-toxic solid that is safer and more convenient to handle than NaBH₃CN.[6][10]

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Amine Amine Amine (R'-NH2) Imine Imine (Schiff Base) Carbinolamine->Imine - H₂O Iminium Iminium Ion [R-CH=NHR']⁺ Imine->Iminium + H⁺ Product Final Amine (R-CH₂-NHR') Iminium->Product Hydride Transfer Hydride NaBH(OAc)₃ Hydride->Iminium

Caption: The mechanism of reductive amination using NaBH(OAc)₃.

Detailed Experimental Protocols

This section outlines a robust, general procedure for the direct (one-pot) reductive amination of this compound.

Protocol A: Direct Reductive Amination with a Primary or Secondary Amine

This protocol is optimized for the direct coupling of the aldehyde with a wide range of amines, including those that are weakly nucleophilic.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Experimental Workflow:

Experimental Workflow A 1. Combine Aldehyde (1.0 eq) and Amine (1.0-1.2 eq) in DCE B 2. Stir for 20-30 min under N₂ atmosphere A->B C 3. Add NaBH(OAc)₃ (1.3-1.5 eq) portion-wise B->C D 4. Stir at Room Temperature (2-24 h) C->D E 5. Monitor reaction progress (TLC or LC-MS) D->E F 6. Quench with sat. NaHCO₃ (aq) E->F G 7. Extract with DCM or EtOAc F->G H 8. Wash organic layer with brine G->H I 9. Dry (Na₂SO₄), Filter, Concentrate H->I J 10. Purify via Chromatography (if needed) I->J

Caption: Step-by-step workflow for direct reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.). Dissolve the components in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.

    • Rationale: DCE is the preferred solvent as it generally provides faster reaction rates compared to other solvents like THF.[8][11] A nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the reagent and iminium intermediate.

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes.

    • Rationale: This allows for the initial formation of the carbinolamine and iminium ion equilibrium before the reducing agent is introduced.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv.) to the stirring solution in portions over 5-10 minutes. A slight exotherm may be observed.

    • Rationale: Portion-wise addition helps to control the reaction rate and dissipate any heat generated. The excess reagent ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Workup and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Rationale: The bicarbonate solution neutralizes any remaining acetic acid (a byproduct of the reduction) and quenches the excess hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The brine wash helps to remove residual water from the organic layer.

  • Purification: The resulting crude amine can be purified by column chromatography on silica gel if necessary.

Protocol B: Stepwise Procedure to Mitigate Dialkylation

When using primary amines, a common side product is the dialkylated amine, where the newly formed secondary amine reacts with another molecule of the aldehyde. A stepwise procedure can minimize this issue.[8][11]

  • Imine Formation: Dissolve this compound (1.0 equiv.) and the primary amine (1.0 equiv.) in methanol (MeOH). Stir at room temperature for 1-3 hours until imine formation is complete (monitored by NMR or LC-MS).

    • Rationale: Methanol is an excellent solvent for rapid and often quantitative imine formation from aldehydes.[8]

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

    • Rationale: Since the aldehyde has already been consumed to form the imine, the less selective but more economical NaBH₄ can be used effectively for the reduction step.

  • Workup: After the reaction is complete, proceed with the aqueous workup and extraction as described in Protocol A.

Data Summary and Optimization Parameters

The following table summarizes typical parameters and expected outcomes for the reductive amination of this compound.

Amine SubstrateReagent (equiv.)SolventAdditiveTypical TimeExpected YieldKey Considerations
Aliphatic Primary Amine NaBH(OAc)₃ (1.5)DCENone2-6 h80-95%Potential for dialkylation. Consider stepwise protocol (Protocol B).[8][11]
Aliphatic Secondary Amine NaBH(OAc)₃ (1.5)DCENone4-12 h85-98%Generally very clean and high-yielding.[8]
Aniline (Weakly Basic) NaBH(OAc)₃ (1.5)DCEAcetic Acid (1.0 eq)12-24 h70-90%Acetic acid can catalyze iminium formation for less nucleophilic amines.[9][10]
Hindered Amine NaBH(OAc)₃ (1.5)DCENone18-36 h60-85%Reaction may be sluggish; extended reaction times may be necessary.[8]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly reliable, selective, and scalable method for synthesizing a diverse range of aminomethyl-pyran derivatives. The protocol is tolerant of a wide array of functional groups and is particularly effective for coupling with challenging or weakly basic amines.[8] By understanding the underlying mechanism and the rationale for reagent and solvent selection, researchers can confidently apply this transformation to accelerate the synthesis of novel chemical entities for drug discovery programs.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Source 1]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link] [Source 2]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department. [Source 3]
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link] [Source 4]

  • Jacob, J., et al. (2005). Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(18), 4074-4077. Available at: [Link] [Source 9]

  • Kumar, R., et al. (2021). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Journal of Biomolecular Structure and Dynamics. [Source 17]
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link] [Source 15]

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Application Notes and Protocols: Metal-Catalyzed Synthesis of Tetrahydro-2H-pyran-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents.[1] Specifically, derivatives bearing a carbaldehyde group at the C2 position are versatile synthetic intermediates, amenable to a wide range of subsequent transformations. The stereocontrolled synthesis of these structures, however, presents a significant challenge. Metal catalysis has emerged as a powerful solution, offering efficient and highly selective pathways to these valuable compounds.[2]

This document serves as a technical guide for researchers and scientists, providing an in-depth analysis of key metal-catalyzed strategies for the synthesis of Tetrahydro-2H-pyran-2-carbaldehyde and related derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms and protocol optimization.

Strategic Overview: Selecting the Right Catalytic System

The choice of a synthetic strategy is dictated by factors such as the desired stereochemistry, the complexity of the starting materials, and functional group tolerance. Metal-catalyzed reactions provide a diverse toolkit, with each method offering unique advantages. The primary routes involve intramolecular cyclization of functionalized acyclic precursors, where the metal catalyst plays a crucial role in orchestrating bond formation with high fidelity.

Below is a decision-making workflow to guide the selection of an appropriate synthetic methodology.

G Start Define Target THP Derivative (Stereochemistry, Substitution) Strategy Select Synthetic Strategy Start->Strategy Prins_check Starting with Homoallylic Alcohol + Aldehyde? Strategy->Prins_check Stereocontrol at C4? Heck_check Starting with Dihydropyranyl Alcohol? Strategy->Heck_check Aryl group at C6? Hydroformylation_check Starting with Unsaturated Alcohol? Strategy->Hydroformylation_check Formyl group required? OxaMichael_check Starting with Unsaturated Precursor? Strategy->OxaMichael_check cis-2,6-substitution needed? Prins Prins-Type Cyclization Heck Palladium-Catalyzed Oxidative Heck Redox-Relay Hydroformylation Rhodium-Catalyzed Hydroformylation-Cyclization OxaMichael Tandem Oxa-Michael Addition-Cyclization Prins_check->Strategy No Prins_check->Prins Yes Heck_check->Strategy No Heck_check->Heck Yes Hydroformylation_check->Strategy No Hydroformylation_check->Hydroformylation Yes OxaMichael_check->Strategy No OxaMichael_check->OxaMichael Yes

Caption: Decision workflow for selecting a synthetic strategy.

Palladium-Catalyzed Oxidative Heck Redox-Relay

A recently developed and powerful strategy for accessing functionalized 2,6-trans-tetrahydropyrans involves a palladium-catalyzed oxidative Heck redox-relay reaction.[3][4] This method is particularly useful for installing aryl groups at the C6 position in a single, stereoselective step from an enantiopure dihydropyranyl alcohol.[3] The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance.[3]

Mechanistic Rationale

The catalytic cycle is initiated by the oxidation of a Pd(0) species to a Pd(II) active catalyst. The key mechanistic feature is a stereoselective Heck redox-relay that proceeds through an exo-cyclic migration, ultimately leading to the desired C-arylated THP derivative.[3] The presence of a copper(II) co-catalyst and an oxidant (air) is crucial for regenerating the active Pd(II) species, ensuring catalytic turnover.[3] The choice of a chiral ligand, such as a Pyrox derivative, allows for the control of stereoselectivity.[3]

G cluster_0 Catalytic Cycle Pd0 Pd(0) PdII Pd(II) Active Catalyst Pd0->PdII Oxidation (Air, Cu(II)) Coordination Coordination to DHP-Alcohol PdII->Coordination ArB(OH)₂ HeckRelay Oxidative Heck Redox-Relay Coordination->HeckRelay ProductRelease Product Release & Pd(0) Regeneration HeckRelay->ProductRelease β-H Elimination Product 2,6-trans-C-Aryl-THP HeckRelay->Product Forms C-Aryl THP ProductRelease->Pd0 Start Enantiopure DHP-Alcohol Start->Coordination

Caption: Simplified Pd-catalyzed oxidative Heck redox-relay cycle.

Comparative Data

This strategy has been successfully applied to a range of arylboronic acids, affording the corresponding 2,6-trans-tetrahydropyrans in excellent yields and stereoselectivities.

EntryArylboronic Acid (Ar)Catalyst SystemTime (h)Yield (%)dr (trans:cis)Ref
1Phenyl10 mol% Pd(OAc)₂, 15 mol% (R)-L1, 4 mol% Cu(OTf)₂2485>20:1[3]
24-Fluorophenyl10 mol% Pd(OAc)₂, 15 mol% (R)-L1, 4 mol% Cu(OTf)₂2491>20:1[3]
34-(Trifluoromethyl)phenyl10 mol% Pd(OAc)₂, 15 mol% (R)-L1, 4 mol% Cu(OTf)₂2468>20:1[3]
42-Furanyl10 mol% Pd(OAc)₂, 15 mol% (R)-L1, 4 mol% Cu(OTf)₂2455>20:1[3]

(R)-L1 = PyrOx ligand. Data synthesized from reference[3].

Protocol 1: Synthesis of trans-2-(hydroxymethyl)-6-phenyltetrahydro-2H-pyran

This protocol is adapted from the work of Ermanis, et al.[3]

Materials:

  • (R)- (6-methyl-3,4-dihydro-2H-pyran-2-yl)methanol ((R)-DHP-alcohol)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((R)-L1 PyrOx ligand)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 3 Å Molecular Sieves

  • Dimethylformamide (DMF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-DHP-alcohol (1.0 equiv), phenylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol %), (R)-L1 ligand (15 mol %), Cu(OTf)₂ (4 mol %), and powdered 3 Å molecular sieves (approx. 100 mg per mmol of alcohol).

  • Evacuate and backfill the flask with air (this reaction requires oxygen).

  • Add anhydrous DMF to achieve a 0.1 M concentration with respect to the (R)-DHP-alcohol.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄, approx. 3.0 equiv) to reduce the intermediate aldehyde in situ.

  • Stir the mixture at 0 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Lewis Acid-Catalyzed Prins Cyclization

The Prins reaction is a classic and highly effective method for constructing THP rings.[5] It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[6] The reaction proceeds through an oxocarbenium ion intermediate, and its subsequent trapping by the pendant alkene leads to the THP core.[7] The use of metal-based Lewis acids (e.g., InCl₃, SnCl₄, FeCl₃) provides excellent control over the reaction's diastereoselectivity, often favoring the formation of cis-2,6-disubstituted products.[8][9]

Mechanistic Rationale

The generally accepted mechanism involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the homoallylic alcohol. The resulting intermediate is then attacked by the alkene moiety to form a six-membered ring and a cationic intermediate.[6] This cation can be trapped by a nucleophile (often the counter-ion of the Lewis acid or water) to yield the final product. The stereochemical outcome is dictated by a chair-like transition state where bulky substituents preferentially occupy equatorial positions.[7]

G Aldehyde Aldehyde (R¹CHO) Activated Activated Aldehyde [R¹CHO-LA] Aldehyde->Activated Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Alcohol->Oxocarbenium LA Lewis Acid (e.g., InCl₃) LA->Activated Activated->Oxocarbenium Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Cation Cyclized Cationic Intermediate Cyclization->Cation Trapping Nucleophilic Trapping (e.g., by Cl⁻) Cation->Trapping Product 4-Halo-THP Derivative Trapping->Product

Caption: General mechanism for a Lewis acid-catalyzed Prins cyclization.

Comparative Data for Prins Cyclizations

Various Lewis acids have been employed to catalyze the Prins cyclization, each offering different levels of reactivity and selectivity.

EntryLewis AcidAldehydeTemp (°C)Yield (%)dr (cis:trans)Ref
1InCl₃ (cat.)BenzaldehydeRT90>99:1[8]
2SnCl₄ (stoich.)Benzaldehyde085>99:1[9]
3BiCl₃ (cat.)4-Nitrobenzaldehyde80 (MW)92>99:1[9]
4FeCl₃ (cat.)BenzaldehydeRT88>99:1[9]
5Amberlyst-15HeptanalRT85>99:1[9]

Data synthesized from references[8][9].

Protocol 2: Indium(III)-Catalyzed Synthesis of cis-4-chloro-2,6-diphenyltetrahydropyran

This protocol is a representative example of a Lewis acid-catalyzed Prins cyclization.

Materials:

  • 1-Phenyl-3-buten-1-ol (homoallylic alcohol)

  • Benzaldehyde

  • Indium(III) chloride (InCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 1-phenyl-3-buten-1-ol (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous dichloromethane (to make a 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous indium(III) chloride (10 mol %) to the stirred solution in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired tetrahydropyran derivative.

Rhodium-Catalyzed Hydroformylation/Cyclization

Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry that installs both a hydrogen and a formyl group across a double bond. When applied to substrates containing a pendant hydroxyl group, rhodium catalysts can facilitate a tandem hydroformylation-cyclization cascade to produce cyclic hemiacetals, which are direct precursors to the desired THP-carbaldehydes.[10] This method is highly atom-economical.

The hydroformylation of unsaturated alcohols like 3-buten-1-ol using rhodium catalysts can lead to the formation of 5-hydroxypentanal, which readily cyclizes to tetrahydropyran-2-ol, the hemiacetal form of the target aldehyde.[10] The regioselectivity (linear vs. branched aldehyde) can be controlled by the choice of ligands on the rhodium catalyst.[11]

Troubleshooting and Experimental Considerations

  • Low Yields: In palladium-catalyzed reactions, ensure the catalyst is not deactivated and that the oxidant system is functioning; check the quality of molecular sieves and solvents.[3] For Prins cyclizations, ensure anhydrous conditions as water can compete as a nucleophile.[6]

  • Poor Stereoselectivity: The stereochemical outcome of Prins cyclizations is often temperature-dependent; running the reaction at lower temperatures can improve diastereoselectivity.[12] In ligand-controlled palladium reactions, the purity and loading of the chiral ligand are critical.[3]

  • Anhydrous Conditions: Many metal-catalyzed reactions, particularly those involving Lewis acids, are sensitive to moisture. Ensure all glassware is flame- or oven-dried and use anhydrous solvents for optimal results.

Conclusion

The metal-catalyzed synthesis of this compound derivatives offers a range of powerful and versatile strategies for accessing these important chemical building blocks. Palladium-catalyzed Heck-type reactions provide excellent control for aryl installation, while Lewis acid-promoted Prins cyclizations are a reliable method for constructing the core THP ring with high diastereoselectivity. The choice of catalyst and reaction conditions is paramount and allows chemists to tailor the synthetic route to achieve the desired molecular architecture with precision and efficiency. Continued development in this field promises even more advanced catalytic systems with broader substrate scopes and enhanced enantiocontrol.

References

  • Clarke, P. A., & Santos, S. (2006). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. European Journal of Organic Chemistry, 2006(9), 2045-2048. [Link]

  • Della-Felice, F., et al. (2020). Palladium-Catalyzed Formation of Substituted Tetrahydropyrans: Mechanistic Insights and Structural Revision of Natural Products. Journal of the Brazilian Chemical Society, 31(10), 2133-2144. [Link]

  • Ermanis, K., et al. (2019). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 21(3), 739-743. [Link]

  • Fuwa, H. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(11), 541. [Link]

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  • Various Authors. (2016). Rhodium catalyzed synthesis of substituted tetrahydropyridines. ResearchGate. [Link]

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  • Zapirain-Gysling, I., et al. (2024). Origin of Catalysis by the [Ga4L6]12– Metallocage on the Prins Reaction. ACS Catalysis. [Link]

  • Reddy, B. V. S., et al. (2011). Tandem Nucleophilic Addition/Oxa-Michael Reaction for the Synthesis of cis-2,6-Disubstituted Tetrahydropyrans. European Journal of Organic Chemistry. [Link]

  • Clarke, P. A., & Nasir, N. M. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 8(19), 4211-4221. [Link]

  • Bai, Y., & Dexter. (Year N/A). Synthesis of Tetrahydropyran/Tetrahydrofuran-Containing Macrolides by Palladium-Catalyzed Alkoxycarbonylative Macrolactonizations. Amanote Research. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of tetrahydropyrans. Organic-Chemistry.org. [Link]

  • Karimtabar, M. S., et al. (2020). Palladium catalyzed synthesis of tetrahydropyran derivatives. ResearchGate. [Link]

  • Sharma, U., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1073-1144. [Link]

  • Zapirain-Gysling, I., et al. (2024). Origin of catalysis by [Ga4L6]12- metallocage on the Prins reaction. ChemRxiv. [Link]

  • Tadpetch, K., & Rychnovsky, S. D. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Accounts of Chemical Research, 47(3), 855-866. [Link]

  • Smith, A. B., III, et al. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Angewandte Chemie International Edition, 59(35), 15036-15041. [Link]

  • Prieto, L., & Vicario, J. L. (2019). Recent Advances in the Prins Reaction. European Journal of Organic Chemistry, 2019(2-3), 279-295. [Link]

  • Michael, K. (Year N/A). Stereoselective Synthesis of Tetrahydropyrans via Tandem and Organocatalytic Oxa-Conjugate Addition Reactions. ResearchGate. [Link]

  • Sharma, U., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1073–1144. [Link]

  • Wang, Y., et al. (2021). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 19(44), 9686-9690. [Link]

  • Organic Chemistry Portal. (2021). Prins Reaction. Organic-Chemistry.org. [Link]

  • Kumar, S., et al. (2023). Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. ChemRxiv. [Link]

  • Loh, T.-P., et al. (2008). An Environmentally Benign Synthesis of cis-2,6-disubstituted Tetrahydropyrans via Indium-Mediated Tandem allylation/Prins Cyclization Reaction. The Journal of Organic Chemistry, 73(4), 1573-1576. [Link]

  • Yadav, J. S., et al. (2009). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Journal of the Indian Institute of Science. [Link]

  • Tanaka, K., et al. (2005). Rhodium-catalyzed convenient synthesis of functionalized tetrahydronaphthalenes. Journal of Organometallic Chemistry, 690(24-25), 5407-5418. [Link]

  • De Nanteuil, F., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. The Journal of Organic Chemistry, 77(17), 7579-7587. [Link]

  • van der Vlugt, J. I., et al. (2007). Hydroformylation. ResearchGate. [Link]

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Application Notes and Protocols: Large-Scale Synthesis and Purification of Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydro-2H-pyran-2-carbaldehyde in Modern Organic Synthesis

This compound, a key heterocyclic building block, is of significant interest in medicinal chemistry and the synthesis of complex organic molecules.[1][2] Its utility stems from the presence of a reactive aldehyde functional group and a stable tetrahydropyran ring system, making it a versatile intermediate in the construction of a wide array of pharmaceutical agents and natural products. The transition from laboratory-scale synthesis to robust, cost-effective, and scalable industrial production presents considerable challenges, necessitating optimized processes to ensure high yield and purity.[1] This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, grounded in established chemical principles and validated industrial practices.

Strategic Approaches to Large-Scale Synthesis

The selection of a synthetic route for industrial-scale production is a critical decision, balancing factors such as starting material cost, reaction efficiency, safety, and environmental impact. Two primary strategies have emerged as viable for the large-scale synthesis of this compound: the oxidation of (Tetrahydro-2H-pyran-2-yl)methanol and the hydroformylation of 3,4-dihydro-2H-pyran.

Oxidation of (Tetrahydro-2H-pyran-2-yl)methanol: A Reliable and Controllable Route

This is a widely employed and well-understood method for producing this compound. The precursor, (Tetrahydro-2H-pyran-2-yl)methanol, is readily available and can be efficiently oxidized to the desired aldehyde.[3][4]

Causality Behind Experimental Choices: The choice of oxidizing agent is paramount for achieving high selectivity and yield while minimizing over-oxidation to the corresponding carboxylic acid. Mild and selective oxidizing agents are preferred for this transformation. A particularly effective and scalable method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, often in conjunction with a co-oxidant like sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB).[5] This catalytic system operates under mild conditions, is highly selective for primary alcohols, and avoids the use of heavy metals, which is advantageous for pharmaceutical applications.

Experimental Workflow: Synthesis via Oxidation

cluster_synthesis Synthesis Workflow Start Start Reaction_Setup Reaction Setup: (Tetrahydro-2H-pyran-2-yl)methanol, TEMPO, Co-oxidant, Solvent Start->Reaction_Setup Oxidation Controlled Oxidation (e.g., 0-25°C) Reaction_Setup->Oxidation Quenching Reaction Quenching (e.g., Sodium Thiosulfate) Oxidation->Quenching Workup Aqueous Workup & Phase Separation Quenching->Workup Crude_Product Crude Aldehyde Workup->Crude_Product

Caption: Workflow for the synthesis of this compound via oxidation.

Detailed Protocol: TEMPO-Mediated Oxidation of (Tetrahydro-2H-pyran-2-yl)methanol

  • Reactor Setup: A multi-necked glass reactor of appropriate volume is equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet. The reactor is charged with (Tetrahydro-2H-pyran-2-yl)methanol and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: A catalytic amount of TEMPO (typically 1-5 mol%) is added to the reaction mixture.

  • Controlled Addition of Co-oxidant: The co-oxidant solution (e.g., an aqueous solution of sodium hypochlorite and sodium bicarbonate) is added dropwise via the addition funnel, maintaining the internal temperature between 0-5°C. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any remaining oxidant.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.

Hydroformylation of 3,4-Dihydro-2H-pyran: An Atom-Economical Approach

Hydroformylation, or the oxo process, offers a more atom-economical route by directly converting the readily available 3,4-dihydro-2H-pyran into the target aldehyde. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

Causality Behind Experimental Choices: The key to a successful hydroformylation is the choice of catalyst. Rhodium-based catalysts, often with phosphine ligands, are highly effective for this transformation. The ligand plays a crucial role in controlling the regioselectivity of the reaction, favoring the formation of the desired linear aldehyde over the branched isomer. The reaction is typically carried out under pressure with a mixture of carbon monoxide and hydrogen (syngas).

Experimental Workflow: Synthesis via Hydroformylation

cluster_hydroformylation Hydroformylation Workflow Start Start Reactor_Charging Reactor Charging: 3,4-Dihydro-2H-pyran, Catalyst, Solvent Start->Reactor_Charging Pressurization Pressurize with Syngas (CO/H2) Reactor_Charging->Pressurization Heating Controlled Heating Pressurization->Heating Reaction Hydroformylation Reaction Heating->Reaction Depressurization Cooling & Depressurization Reaction->Depressurization Crude_Product Crude Aldehyde Depressurization->Crude_Product

Caption: Workflow for the synthesis of this compound via hydroformylation.

Detailed Protocol: Rhodium-Catalyzed Hydroformylation of 3,4-Dihydro-2H-pyran

  • Autoclave Setup: A high-pressure autoclave equipped with a mechanical stirrer, gas inlet, pressure gauge, and temperature controller is used.

  • Catalyst Preparation: The rhodium catalyst precursor (e.g., Rh(acac)(CO)2) and the phosphine ligand are charged into the autoclave under an inert atmosphere.

  • Reactant Addition: 3,4-Dihydro-2H-pyran and a suitable solvent (e.g., toluene) are added to the autoclave.

  • Pressurization and Heating: The autoclave is sealed, purged with nitrogen, and then pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure. The reaction mixture is then heated to the target temperature.

  • Reaction: The reaction is allowed to proceed with vigorous stirring until the uptake of syngas ceases.

  • Cooling and Depressurization: The autoclave is cooled to room temperature, and the excess gas is carefully vented.

  • Product Isolation: The reaction mixture is discharged from the autoclave, and the crude product is obtained after removal of the solvent.

Large-Scale Purification Strategies

The purity of this compound is critical for its subsequent use in pharmaceutical synthesis. The choice of purification method depends on the nature of the impurities present and the required final purity.

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrincipleAdvantagesDisadvantagesSuitability for Large-Scale
Fractional Distillation Separation based on differences in boiling points.Effective for separating volatile impurities. Scalable.May not remove impurities with similar boiling points. Requires vacuum for high-boiling compounds.Highly suitable.
Chromatography Separation based on differential partitioning between a stationary and a mobile phase.High resolution, capable of separating closely related compounds.Can be expensive and time-consuming for large quantities. Generates significant solvent waste.Less suitable for very large scale, often used for final polishing.
Crystallization Formation of a solid crystalline product from a solution.Can provide very high purity.Product must be a solid at room temperature. Yield can be variable.Suitable if the product is a solid and a suitable solvent system is found.

Experimental Workflow: Purification by Fractional Vacuum Distillation

cluster_purification Purification Workflow Crude_Product Crude Aldehyde Distillation_Setup Setup Fractional Vacuum Distillation Apparatus Crude_Product->Distillation_Setup Heating Gradual Heating under Vacuum Distillation_Setup->Heating Fraction_Collection Collect Fractions based on Boiling Point Heating->Fraction_Collection Purity_Analysis Analyze Fractions (GC, NMR) Fraction_Collection->Purity_Analysis Pure_Product Pure Aldehyde Purity_Analysis->Pure_Product

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Detailed Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a large-volume round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Applying Vacuum: The system is carefully evacuated to the desired pressure.

  • Heating: The flask is gradually heated using a heating mantle.

  • Fraction Collection: As the mixture boils, the vapor rises through the fractionating column. Fractions are collected at different temperature ranges. The main fraction corresponding to the boiling point of this compound is collected in a separate receiving flask.

  • Analysis: The purity of the collected fractions is assessed using analytical techniques such as GC or NMR spectroscopy.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Data Presentation: Analytical Methods

Analytical TechniqueInformation Obtained
Gas Chromatography (GC) Purity assessment, detection of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation, identification of impurities.
Infrared (IR) Spectroscopy Confirmation of functional groups (e.g., aldehyde C=O stretch).
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.

Safety Considerations

  • Chemical Hazards: this compound and many of the reagents used in its synthesis are hazardous. Always consult the Safety Data Sheets (SDS) before handling any chemicals.

  • Reaction Hazards: The oxidation reaction can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions. Hydroformylation is conducted under high pressure and requires specialized equipment and trained personnel.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

The large-scale synthesis and purification of this compound are achievable through carefully selected and optimized chemical processes. The oxidation of (Tetrahydro-2H-pyran-2-yl)methanol offers a reliable and controllable route, while hydroformylation of 3,4-dihydro-2H-pyran presents a more atom-economical alternative. Fractional vacuum distillation is a highly effective method for purifying the final product to the high standards required for pharmaceutical applications. Adherence to detailed protocols, rigorous in-process monitoring, and stringent safety precautions are paramount for the successful and safe industrial production of this valuable synthetic intermediate.

References

  • Google Patents. (Tetrahydropyran-2-yl)-aldehydes.
  • Google Patents.
  • National Center for Biotechnology Information. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]

  • PubChem. This compound. [Link]

  • PrepChem.com. Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). [Link]

  • Google Patents.
  • PubMed Central. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. [Link]

  • ResearchGate. Synthesis of tetrahydro-2H-pyran-2-yl-indole derivative 52. [Link]

  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

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  • PubChem. Tetrahydropyran-2-methanol. [Link]

  • Semantic Scholar. ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. [Link]

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Application Notes & Protocols: The Strategic Use of Tetrahydro-2H-pyran-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Design

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of natural products and FDA-approved drugs underscores its utility in crafting molecules with desirable pharmacological profiles.[1][2] Unlike its carbocyclic counterpart, cyclohexane, the THP motif introduces a polar oxygen heteroatom. This feature can significantly influence a molecule's properties by reducing lipophilicity and providing a key hydrogen bond acceptor, which can lead to tighter drug-enzyme binding interactions and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Within this important class of building blocks, Tetrahydro-2H-pyran-2-carbaldehyde stands out as a particularly versatile synthetic intermediate.[4] Its dual functionality—a stable, low-entropy cyclic ether ring and a highly reactive aldehyde group—provides chemists with a powerful tool for molecular construction. The aldehyde serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the efficient assembly of complex molecular architectures.[4][5] This guide provides an in-depth exploration of the key applications and experimental protocols for this compound, offering researchers a practical framework for leveraging this reagent in drug discovery programs.

Reagent Profile and Synthesis

2.1 Physicochemical Data

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference(s)
CAS Number 19611-45-1[4]
Molecular Formula C₆H₁₀O₂[6][7]
Molecular Weight 114.14 g/mol [6][8]
IUPAC Name oxane-2-carbaldehyde[4]
Appearance Solid / Liquid[8]
InChI Key XEZQLSOFXLPSJR-UHFFFAOYSA-N[7]

2.2 Synthetic Accessibility: Oxidation of (Tetrahydro-2H-pyran-2-yl)methanol

While commercially available from numerous suppliers, this compound can be readily synthesized in the laboratory via the oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. A variety of modern, mild oxidation protocols can be employed. The following protocol, adapted from a similar transformation, utilizes a TEMPO/BAIB system, which is known for its high efficiency and clean conversion under mild conditions.[9]

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Synthesis_Workflow cluster_start Starting Material cluster_reagents Oxidation Reagents cluster_product Product SM (Tetrahydro-2H-pyran-2-yl)methanol Product This compound SM->Product Oxidation Reagents TEMPO (cat.) (Diacetoxyiodo)benzene (BAIB) Dichloromethane (DCM)

Caption: Synthetic workflow for the preparation of the target aldehyde.

Protocol 2.2.1: TEMPO-Catalyzed Oxidation of (Tetrahydro-2H-pyran-2-yl)methanol

  • Rationale: This protocol employs (Diacetoxyiodo)benzene (BAIB) as the stoichiometric oxidant and 2,2,6,6-Tetrachloro-1-piperidinyloxyl (TEMPO) as a catalyst. This system is highly selective for primary alcohols, operates at room temperature, and avoids the use of harsh heavy metal oxidants like chromium, making it environmentally benign and suitable for sensitive substrates.

  • Preparation: To a stirred solution of (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) at room temperature, add BAIB (1.5 eq).

  • Catalyst Addition: Add TEMPO (0.1 eq) to the mixture. The reaction is often accompanied by a color change.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess oxidant, followed by a saturated aqueous solution of sodium chloride (brine).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Core Applications: Key Transformations in Medicinal Chemistry

The aldehyde functionality is a cornerstone of organic synthesis, and its presence in this compound allows for a multitude of transformations crucial for drug discovery.

Reductive Amination: Introducing the Essential Amine

The introduction of nitrogen-containing functional groups is paramount in medicinal chemistry, as amines are present in a vast majority of therapeutic agents, often serving as key pharmacophoric elements or for modulating solubility. Reductive amination is one of the most robust and widely used methods for forming C-N bonds.

dot

Reductive_Amination Aldehyde This compound O=CH-R Imine Imine/Iminium Intermediate [R-CH=N+R'R''] Aldehyde->Imine Condensation (-H₂O) Amine Primary/Secondary Amine HNR'R'' Amine->Imine Product Target Amine R-CH₂-NR'R'' Imine->Product Reduction [H]

Caption: General mechanism of reductive amination.

Protocol 3.1.1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

  • Rationale: Sodium triacetoxyborohydride (STAB) is a preferred reagent for reductive amination.[10] It is a mild and selective reducing agent that is tolerant of a wide range of functional groups. Unlike other hydrides, it is not particularly water-sensitive and can be used in a one-pot procedure where the imine/iminium ion is formed and reduced in situ. Acetic acid is often used as a catalyst to facilitate imine formation.[10]

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the solution to catalyze the formation of the iminium ion. Stir for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The addition may cause slight effervescence.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS for the disappearance of the aldehyde. Reactions are typically complete within 2-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds with complete regiocontrol of the double bond position.[11][12] This is invaluable for creating linkers, probing structure-activity relationships, or constructing complex natural product-like scaffolds. The stereochemical outcome (E vs. Z) can often be controlled by the choice of the phosphorus ylide.[12]

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Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR') Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->PhosphineOxide

Caption: Key stages of the Wittig reaction mechanism.

Protocol 3.2.1: Synthesis of an Alkene via a Non-Stabilized Ylide

  • Rationale: Non-stabilized ylides (where the carbon bears an alkyl or aryl group) are highly reactive and typically favor the formation of Z-alkenes under salt-free conditions.[12][13] The reaction proceeds rapidly at low temperatures. A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt to form the reactive ylide.[11]

  • Ylide Generation: To a flame-dried, N₂-purged flask, add the appropriate triphenylphosphonium salt (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a solution of NaHMDS (1.1 eq, e.g., 1.0 M in THF) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours. Monitor by TLC for consumption of the aldehyde.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Isolation & Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified via flash column chromatography. The byproduct, triphenylphosphine oxide, is often less polar and can be separated effectively.

Case Study: A Key Building Block for an Adenosine Receptor Agonist

The utility of pyran-based aldehydes is exemplified in the synthesis of potent adenosine receptor agonists. In one reported synthesis, the closely related (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde was a key intermediate used to construct a potent and selective A₂ₐ and A₃ receptor agonist.[9] The aldehyde was coupled with a 2-hydrazino-NECA derivative to form a hydrazone, demonstrating how the aldehyde acts as an electrophilic handle to connect complex fragments.

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Case_Study Aldehyde (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde Product Potent A2A/A3 Agonist (Hydrazone linkage) Aldehyde->Product Hydrazone Formation Hydrazine 2-Hydrazino-NECA Derivative Hydrazine->Product

Caption: Coupling strategy for an adenosine receptor agonist.

This case study highlights a critical application: the aldehyde's ability to react with nitrogen nucleophiles (like hydrazines) to form stable linkages, a common strategy in fragment-based drug design and late-stage diversification.[9] The underlying principle is identical to the first step of reductive amination, showcasing the aldehyde's role as a versatile electrophilic partner.

Summary and Outlook

This compound is a high-value building block for medicinal chemistry. Its strategic importance stems from the combination of a pharmaceutically relevant tetrahydropyran core with a synthetically versatile aldehyde handle.[1][3][4] As demonstrated, this reagent provides reliable access to essential amine and alkene functionalities through robust and well-established protocols like reductive amination and the Wittig reaction. The ability to use this building block to efficiently construct complex molecules, as seen in the synthesis of bioactive agents, solidifies its place in the modern drug discovery toolbox. Researchers are encouraged to explore its reactivity to generate novel scaffolds and accelerate the development of next-generation therapeutics.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tetrahydro-2H-pyran-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this crucial synthetic transformation. The primary route to this aldehyde involves the oxidation of its corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter.

Troubleshooting Guide & FAQs
Q1: My yield of this compound is consistently low. What are the most common reasons?

Low yields in this synthesis typically stem from three main areas: incomplete conversion of the starting alcohol, over-oxidation of the desired aldehyde to the carboxylic acid, or loss of product during work-up and purification. The choice of oxidizing agent and strict control over reaction conditions are paramount.

The oxidation of a primary alcohol to an aldehyde requires careful selection of a mild oxidizing agent to prevent further oxidation to a carboxylic acid.[1][2] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will readily form the carboxylic acid, leading to significantly reduced yields of the aldehyde.[2][3]

Furthermore, this compound can be volatile and potentially unstable, especially to heat and acidic or basic conditions, leading to losses during isolation.[4]

Q2: Which oxidizing agent should I choose? What are the pros and cons of common methods?

Selecting the appropriate oxidant is the most critical decision for this synthesis. The three most reliable methods for this transformation are the Swern oxidation, the Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation. Each has distinct advantages and disadvantages.

Oxidation Method Key Reagents Typical Conditions Pros Cons
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (Et₃N)Anhydrous CH₂Cl₂, -78 °C to RTHigh yields, mild, avoids toxic metals, tolerant of many functional groups.[5][6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (DMS), reagents are moisture-sensitive, produces toxic CO gas.[5][7][8]
Dess-Martin (DMP) Dess-Martin PeriodinaneCH₂Cl₂, Room TempVery mild (neutral pH), high yields, short reaction times, simple work-up, high chemoselectivity.[9][10][11]Reagent is expensive, potentially explosive (especially on scale), generates iodine-containing byproducts.[10]
TEMPO Catalysis TEMPO (catalyst), Co-oxidant (e.g., NaOCl, BAIB)Biphasic (e.g., CH₂Cl₂/H₂O), pH ~8-9, 0 °C to RTCatalytic use of TEMPO, inexpensive co-oxidants (bleach), environmentally greener.[12][13]Requires careful pH control, co-oxidant can sometimes be difficult to dose accurately, may not be suitable for all substrates.[4][13]
In-Depth Protocols and Troubleshooting
Q3: I'm trying a Swern oxidation, but my yield is poor and I see multiple byproducts. What's going wrong?

The Swern oxidation, while effective, is highly sensitive to temperature. The primary cause of failure is allowing the reaction temperature to rise prematurely.

Core Protocol: Swern Oxidation

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in anhydrous DCM, keeping the internal temperature below -60 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (Tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 45-60 minutes.

  • Basification & Quench: Add triethylamine (5.0 eq) slowly to the reaction mixture. After addition, the cooling bath can be removed, and the reaction is allowed to warm to room temperature over ~1 hour.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo carefully.

Troubleshooting Swern Oxidation:

  • Problem: Low yield, starting material remains.

    • Cause: Incomplete activation of DMSO or insufficient reaction time.

    • Solution: Ensure your DMSO and DCM are completely anhydrous. Use freshly opened or distilled reagents. Allow the activation and alcohol addition steps to proceed for the full recommended time.

  • Problem: Formation of a thioacetal byproduct.

    • Cause: The reaction temperature rose above -60 °C before the addition of the base (triethylamine).[7][8]

    • Solution: Meticulously maintain the reaction at -78 °C until the triethylamine has been added. The ylide intermediate is unstable at higher temperatures and can lead to side reactions.

  • Problem: Unpleasant odor.

    • Cause: Generation of dimethyl sulfide (DMS).[5]

    • Solution: Perform the entire reaction and work-up in a well-ventilated fume hood. After the experiment, rinse all glassware with a bleach solution to oxidize the residual DMS to odorless DMSO.[5]

Below is a diagram illustrating the critical temperature control points in the Swern oxidation workflow.

Swern_Workflow cluster_cold Cryogenic Stage (-78 °C) cluster_warm Warm-up & Work-up Activation 1. Activation (COCl)₂ + DMSO Alcohol_Add 2. Alcohol Addition (THP-CH₂OH) Activation->Alcohol_Add Maintain T < -60°C Base_Add 3. Basification (Triethylamine) Alcohol_Add->Base_Add Maintain T < -60°C Warm 4. Warm to RT Base_Add->Warm Critical transition Workup 5. Aqueous Work-up Warm->Workup Purification 6. Purification Workup->Purification End Product Purification->End Start Start Start->Activation Temp_Warning Error Point: If temp rises here, side reactions occur. Temp_Warning->Alcohol_Add DMP_Mechanism Reactants Alcohol (R-CH₂OH) + DMP Intermediate Diacetoxyalkoxy- periodinane Intermediate Reactants->Intermediate Ligand Exchange (Alcohol displaces Acetate) Products Aldehyde (R-CHO) + Iodinane + Acetic Acid Intermediate->Products E2-like Elimination (Acetate acts as base) Base Acetate (AcO⁻) abstracts α-H Base->Intermediate

Sources

"common side reactions in the synthesis of Tetrahydro-2H-pyran-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary route to this valuable aldehyde is the oxidation of its corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol[1][2][3]. While seemingly straightforward, the choice of oxidant and reaction conditions is critical to prevent byproduct formation and ensure a high yield of the desired product.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

Troubleshooting Guide: Common Oxidation Methods

The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to avoid over-oxidation to the carboxylic acid.[4] Below, we address common issues associated with three widely used methods: Pyridinium Chlorochromate (PCC) Oxidation, Swern Oxidation, and Dess-Martin Periodinane (DMP) Oxidation.

1. Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic reagent for this transformation, but it comes with specific challenges related to its chromium(VI) core and reaction byproducts.[5][6]

Q: My reaction is producing the corresponding carboxylic acid, not the aldehyde. What went wrong?

A: This is a classic case of over-oxidation. The primary cause is the presence of water in the reaction mixture.[7][8] The aldehyde product reacts with water to form a hydrate intermediate, which can be further oxidized by PCC to the carboxylic acid.

  • Causality: PCC is typically used in non-aqueous solvents like dichloromethane (DCM) to prevent this very issue.[7] Any residual water in your starting material, solvent, or glassware can facilitate this side reaction.

  • Solution:

    • Ensure your starting alcohol and solvent (DCM) are rigorously dried before use.

    • Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

    • Perform the reaction in strictly anhydrous conditions.[7]

Q: After my PCC oxidation, I'm left with a thick, brown, tar-like substance that is difficult to filter and purify. How can I manage this?

A: This is a well-known issue with PCC oxidations. The tar is composed of reduced chromium byproducts and pyridine.[8]

  • Causality: As the Cr(VI) in PCC is reduced to Cr(IV), it forms inorganic salts that tend to precipitate as a sticky, unmanageable solid.

  • Solution: Add an inert, solid adsorbent to the reaction flask before starting the reaction. Powdered molecular sieves or Celite are excellent choices.[8] These materials will adsorb the tarry byproducts as they form, keeping them as a free-flowing powder that is much easier to remove by filtration at the end of the reaction.

2. Swern Oxidation

The Swern oxidation is a popular, metal-free alternative known for its mild conditions.[9][10] However, it requires strict temperature control and produces notoriously unpleasant byproducts.[11][12]

Q: My lab smells intensely of rotten cabbage after performing a Swern oxidation. Is this normal and can it be mitigated?

A: Yes, this is the most infamous characteristic of the Swern oxidation. The odor is from the stoichiometric byproduct, dimethyl sulfide (DMS).[9][11][12]

  • Causality: In the final step of the mechanism, the sulfur ylide collapses, releasing the aldehyde product and the highly volatile and malodorous DMS.[13]

  • Solution:

    • Prevention: Always conduct the entire reaction and workup in a well-ventilated chemical fume hood.

    • Decontamination: Rinse all contaminated glassware with an oxidizing solution, such as household bleach (sodium hypochlorite) or Oxone. This will oxidize the DMS to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone.[11]

Q: My yield is low, and I've isolated a complex mixture of products, including what appears to be a mixed thioacetal. What is the likely cause?

A: The most critical parameter in a Swern oxidation is temperature control. The reaction should be maintained at or below -78 °C (a dry ice/acetone bath is standard).[13]

  • Causality: If the reaction temperature is allowed to rise, particularly before the addition of the base (triethylamine), a side reaction can occur where the activated DMSO intermediate reacts with the DMS byproduct, leading to the formation of mixed thioacetals.[9]

  • Solution:

    • Maintain a constant temperature of -78 °C throughout the activation of DMSO and the addition of the alcohol.

    • Ensure slow, dropwise addition of reagents to prevent exothermic spikes.

    • Only after the alcohol has fully reacted should the base be added, still at low temperature, before slowly warming the reaction.

3. Dess-Martin Periodinane (DMP) Oxidation

DMP is a highly reliable and mild oxidant that offers high chemoselectivity and simplified reaction setup.[14][15][16] The main challenge lies in the workup.

Q: The workup of my DMP oxidation is very difficult. A white solid crashes out, forming a gum that traps my product. How can I improve this?

A: This is a common complaint. The byproduct of the reaction is an iodinane species, which is often poorly soluble and can precipitate, complicating the extraction.[17]

  • Causality: The reduced hypervalent iodine reagent forms a solid byproduct that can be difficult to separate from the desired product, especially on a larger scale.[17]

  • Solution: A specific workup procedure is highly effective. After the reaction is complete, quench it not just with sodium bicarbonate solution, but also perform a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[17] The thiosulfate reduces the iodinane byproduct to a more water-soluble species, which is then easily removed in the aqueous layer during extraction.

Comparative Overview of Oxidation Reagents
FeaturePCC (Pyridinium Chlorochromate)Swern OxidationDess-Martin Periodinane (DMP)
Primary Reagents Pyridinium chlorochromateDMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Typical Temp. Room Temperature-78 °CRoom Temperature
Key Side Products Carboxylic acid (if wet), Chromium tarDimethyl sulfide (DMS), CO, CO₂, Mixed thioacetalsIodinane byproducts
Workup & Safety Toxicity: Chromium(VI) is a carcinogen. Workup: Filtration of tarry byproducts.[8]Toxicity: CO is toxic. Safety: Must be run in a fume hood due to DMS odor and CO gas.[11] Requires strict low-temperature control.[13]Safety: Potentially explosive (heat/shock sensitive).[18] Workup: Requires thiosulfate wash for easy byproduct removal.[17]
Advantages Inexpensive, operationally simple.Metal-free, very mild conditions, high yields.[9]Very mild (neutral pH), short reaction times, high chemoselectivity.[14]
Frequently Asked Questions (FAQs)

Q1: My primary alcohol is being over-oxidized to a carboxylic acid. I'm not sure which reagent was used. What's the general principle to avoid this? A1: Over-oxidation of primary alcohols to carboxylic acids is a common problem with stronger oxidizing agents or with milder agents in the presence of water.[4][7] Reagents like potassium permanganate or chromic acid (Jones oxidation) will always lead to the carboxylic acid. Milder, anhydrous reagents like PCC, Swern, or DMP are specifically designed to stop at the aldehyde stage.[4] If you are seeing over-oxidation with one of these, the most likely culprit is water contamination.[5][8]

Q2: How can I avoid using toxic chromium reagents like PCC? A2: Concerns over the toxicity and disposal of chromium waste have led to the widespread adoption of alternative methods. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent, highly effective metal-free alternatives.[9][12] They are known for their mild reaction conditions and broad functional group tolerance.[11][14]

Q3: My Swern oxidation is giving a low yield and a complex mixture. What are the most critical parameters to watch? A3: The single most critical parameter for a successful Swern oxidation is strict temperature control . The reaction must be kept at -78 °C during the activation and alcohol addition steps.[13] Allowing the temperature to rise can lead to decomposition of the reactive intermediate and the formation of byproducts like mixed thioacetals.[9] The order and rate of addition of the reagents are also crucial.

Q4: The workup of my DMP oxidation is a nightmare because of solid byproducts. How can I improve it? A4: The key to a smooth DMP workup is to wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[17] This chemically alters the insoluble iodinane byproduct into a water-soluble species that is easily removed during the aqueous extraction, preventing the formation of gums or intractable solids.

Visualized Workflows and Mechanisms

Oxidation_Troubleshooting Troubleshooting Workflow for Aldehyde Synthesis start Reaction Complete. Analyze Crude Product. check Desired Aldehyde? start->check over_ox Over-oxidation to Carboxylic Acid? check->over_ox No success Purify Product check->success Yes low_yield Low Yield or Complex Mixture? over_ox->low_yield No check_water Root Cause: Water Present. Action: Use anhydrous conditions. over_ox->check_water Yes workup_issue Workup Difficulties? low_yield->workup_issue No check_temp Root Cause (Swern): Temperature too high. Action: Maintain at -78°C. low_yield->check_temp Yes check_workup Root Cause (DMP/PCC): Byproduct Precipitation. Action: Use Thiosulfate wash (DMP) or Celite (PCC). workup_issue->check_workup Yes

Caption: Troubleshooting logic for oxidizing (tetrahydro-2H-pyran-2-yl)methanol.

DMP_Mechanism_Side_Reaction DMP Oxidation: Main vs. Side Pathway cluster_main Desired Pathway cluster_side Workup Side Reaction Alcohol (tetrahydro-2H-pyran-2-yl)methanol Intermediate Alkoxyperiodinane Intermediate Alcohol->Intermediate + DMP DMP DMP Aldehyde This compound (Product) Intermediate->Aldehyde Elimination Iodinane Iodinane Byproduct Intermediate->Iodinane Iodinane_side Iodinane Byproduct Iodinane->Iodinane_side During Workup Soluble_byproduct Water-Soluble Iodine Species Iodinane_side->Soluble_byproduct + Thiosulfate Wash Thiosulfate Na2S2O3 (aq)

Caption: Desired DMP reaction vs. workup side reaction management.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol provides a robust method for the synthesis of this compound, incorporating best practices to avoid common side reactions.

Materials:

  • (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and anhydrous DCM. Stir the solution until the alcohol is fully dissolved.

  • Reagent Addition: In a single portion, add Dess-Martin Periodinane (1.1 eq) to the stirred solution at room temperature. Note: DMP is sensitive to shock and heat. Handle with care.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 0.5 - 2 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching and Workup (CRITICAL STEP):

    • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether or more DCM.

    • Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Shake the funnel vigorously until the organic layer becomes clear. The solid iodinane byproduct will react and dissolve in the aqueous layer.[17]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with DCM or diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.

References
  • Wikipedia. Swern oxidation. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. [Link]

  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]

  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Varsity Tutors. Using PCC - Organic Chemistry Help. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

  • National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • NIST WebBook. 2H-Pyran-2-methanol, tetrahydro-. [Link]

  • National Institutes of Health (NIH). Tetrahydropyran-2-methanol. [Link]

  • National Institutes of Health (NIH). (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]

  • ResearchGate. (2012). Synthesis of tetrahydropyran derivatives. [Link]

  • Butler University Digital Commons. (2010). Dihydropyran Formation by a Two Step Process. [Link]

  • National Institutes of Health (NIH). This compound. [Link]

  • NIST WebBook. 2H-Pyran-2-methanol, tetrahydro-. [Link]

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Technical Support Center: Purification of Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tetrahydro-2H-pyran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of isolating this versatile synthetic intermediate.[1]

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering insights into potential causes and validated solutions.

Question 1: My final product is contaminated with the starting alcohol (Tetrahydropyran-2-methanol). How can I effectively remove it?

Common Causes & Solutions:

  • Incomplete Oxidation: The primary reason for the presence of the starting alcohol is an incomplete oxidation reaction. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion of the alcohol.

  • Purification Strategy:

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the aldehyde from the more polar alcohol. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the clean separation of the less polar aldehyde from the alcohol. It is advisable to avoid alcohol-based solvent systems as they can form acetals and hemiacetals with the aldehyde on the silica gel, which can act as a mild Lewis acid.[2]

    • Bisulfite Adduct Formation: Aldehydes can be selectively separated from mixtures by forming a solid bisulfite adduct.[3] This involves reacting the crude mixture with a saturated solution of sodium bisulfite. The resulting adduct, being a salt, is typically water-soluble and can be separated from the unreacted alcohol in the organic layer through liquid-liquid extraction.[4] The aldehyde can then be regenerated from the aqueous layer by basifying the solution with sodium hydroxide to a strongly basic pH, which reverses the reaction and allows the aldehyde to be extracted back into an organic solvent.[4]

Question 2: I'm observing degradation of my aldehyde during purification. What are the likely causes and how can I prevent this?

Common Causes & Solutions:

  • Autoxidation: Aldehydes are prone to autoxidation, where they react with atmospheric oxygen to form the corresponding carboxylic acid.[5] This is a common degradation pathway.

    • Prevention: To minimize autoxidation, it is recommended to handle the aldehyde under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage. Storing the purified aldehyde at low temperatures (e.g., in a freezer at -20°C) in a sealed container can also significantly slow down this process.[6]

  • Acid or Base Sensitivity: Aldehydes can be sensitive to both acidic and basic conditions, which can catalyze side reactions like aldol condensation or epimerization if there are stereocenters present.[3]

    • Prevention: When performing extractions, use mild washing agents like a saturated sodium bicarbonate solution to remove acidic impurities.[5] If using column chromatography on silica gel (which is slightly acidic), the addition of a small amount of a neutralizer like triethylamine to the eluent can help prevent degradation of sensitive aldehydes.[2] Alternatively, using a more neutral stationary phase like alumina can be considered.[2]

  • Oxidant-Induced Degradation: The choice of oxidant in the synthesis of the aldehyde can influence the impurity profile. Some oxidants can lead to side reactions and the formation of byproducts that are difficult to remove. For instance, studies on the oxidation of related tetrahydropyran structures have shown that different oxidants can lead to ring-opening or other degradation pathways.[7]

    • Prevention: Selecting a mild and selective oxidizing agent, such as Dess-Martin periodinane or a TEMPO-based system, can minimize the formation of degradation products.[8]

Question 3: My column chromatography separation is poor, with the aldehyde co-eluting with impurities. How can I improve the resolution?

Common Causes & Solutions:

  • Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.

    • Optimization: A systematic approach to selecting the solvent system is recommended. Start by running TLC plates with various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives a good separation between your desired aldehyde and the impurities, ideally with an Rf value of around 0.3 for the aldehyde.[2]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Optimization: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.

  • Column Packing: A poorly packed column with channels or cracks will result in inefficient separation.

    • Technique: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.

II. Frequently Asked Questions (FAQs)

What are the typical physical properties of this compound?
PropertyValueSource
Molecular FormulaC6H10O2[9][10]
Molecular Weight114.14 g/mol [9][10][11]
Boiling Point156-159 °C[6]
Density1.042 g/cm³ (at 25 °C)[6]
AppearanceSolid[6][11]
What are the common impurities I might encounter in my crude reaction mixture?

Common impurities often include:

  • Unreacted starting material: Tetrahydropyran-2-methanol.[12][13][14]

  • Over-oxidation product: Tetrahydro-2H-pyran-2-carboxylic acid, formed by the oxidation of the aldehyde.[5]

  • Solvent residues: From the reaction and workup steps.

  • Byproducts from the oxidant: For example, if using Dess-Martin periodinane, the byproduct is 2-iodoxybenzoic acid.

Is this compound stable? What are the recommended storage conditions?

This compound can be sensitive to air and may oxidize over time.[5] For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at a low temperature, such as in a freezer at -20°C.[6] Some suppliers also indicate that the compound is air and heat sensitive.

Can I use distillation to purify this compound?

Fractional distillation can be a suitable purification method, particularly for larger quantities, provided there is a significant difference in the boiling points of the aldehyde and the impurities.[5] Given its boiling point of 156-159 °C, vacuum distillation would be preferable to prevent potential thermal degradation at atmospheric pressure.

III. Experimental Protocols & Visualizations

Protocol: Purification of this compound via Flash Column Chromatography

This protocol outlines a standard procedure for the purification of this compound using silica gel flash column chromatography.

1. Preparation of the Crude Sample:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial chromatography eluent.

  • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface. Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

3. Loading the Sample:

  • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.

4. Elution:

  • Begin eluting the column with the initial non-polar solvent mixture.

  • Collect fractions and monitor the elution of the compounds using TLC.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds of interest. The aldehyde, being less polar than the starting alcohol, should elute first.

5. Analysis and Concentration:

  • Analyze the collected fractions by TLC to identify those containing the pure aldehyde.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow Visualizations

Purification_Decision_Tree Start Crude Reaction Mixture Check_Purity Assess Purity (TLC/GC/NMR) Start->Check_Purity Is_High_Purity High Purity? Check_Purity->Is_High_Purity Purification_Needed Purification Required Is_High_Purity->Purification_Needed No Final_Product Pure Aldehyde Is_High_Purity->Final_Product Yes Distillation Fractional Distillation Purification_Needed->Distillation Chromatography Column Chromatography Purification_Needed->Chromatography Bisulfite Bisulfite Adduct Formation Purification_Needed->Bisulfite Distillation->Final_Product Chromatography->Final_Product Bisulfite->Final_Product

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow Start Prepare Silica Slurry & Pack Column Load Load Crude Sample Start->Load Elute_NonPolar Elute with Non-Polar Solvent (e.g., Hexane/EtOAc) Load->Elute_NonPolar Collect_Fractions Collect Fractions Elute_NonPolar->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Increase_Polarity Gradually Increase Solvent Polarity TLC_Analysis->Increase_Polarity Aldehyde not eluted Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Pure fractions identified Increase_Polarity->Collect_Fractions Concentrate Concentrate Under Reduced Pressure Combine_Pure->Concentrate End Purified Aldehyde Concentrate->End

Caption: Workflow for flash column chromatography.

IV. References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Apollo Scientific. (2023). Tetrahydro-2H-pyran-3-carboxaldehyde Safety Data Sheet.

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Ravindar, L., et al. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 17(24), 6807-6810.

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Retrieved from [Link]

  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative. Retrieved from

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Fisher Scientific. (2021). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol.

  • Tran, L.-S., et al. (2020). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. The Journal of Physical Chemistry A, 124(49), 10147-10160.

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. Retrieved from [Link]

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9), 2675-2681.

  • SIELC Technologies. (2018). Tetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H10O2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo. Retrieved from [Link]

  • PubMed. (2017). Dominant Conformer of tetrahydropyran-2-methanol and Its Clusters in the Gas Phase Explored by the Use of VUV Photoionization and Vibrational Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyran-2-methanol. Retrieved from [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]

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"troubleshooting low conversion in Tetrahydro-2H-pyran-2-carbaldehyde reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Tetrahydro-2H-pyran-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their synthetic routes. We will move beyond simple procedural lists to explore the chemical causality behind each step, empowering you to make informed, effective adjustments to your experimental design.

Section 1: Foundational Troubleshooting - First Principles for Success

Before blaming a specific reaction for failure, it is crucial to validate the foundational parameters of your experiment. Low conversion is often traced back to issues with starting materials or the general reaction environment.

FAQ: My reaction with this compound has stalled or shows poor conversion. Where do I start my investigation?

This is the most common issue faced in the lab. A systematic, step-wise diagnosis is the most efficient path to a solution. We recommend a "ground-up" approach, starting with the most fundamental components of your reaction.

1. Assess the Purity and Stability of the Aldehyde: this compound, like many aldehydes, is susceptible to degradation. The primary degradation pathway is oxidation to the corresponding carboxylic acid. This can be accelerated by exposure to air (oxygen) and light.

  • Causality: The presence of the carboxylic acid impurity consumes base (in reactions like the Wittig) or organometallic reagents (like Grignards), effectively reducing the stoichiometry of your key reagents and lowering the yield.

  • Validation Protocol:

    • NMR Spectroscopy: Obtain a ¹H NMR spectrum of your starting aldehyde. Look for a broadened singlet between 10-12 ppm, which is characteristic of a carboxylic acid proton. The aldehyde proton should appear as a sharp signal around 9.6-9.7 ppm.

    • Visual Inspection: The pure aldehyde should be a clear liquid or solid. Any significant discoloration or turbidity may indicate polymerization or degradation.

    • Purification: If impurities are detected, purification by flash column chromatography on silica gel is recommended.

2. Verify Solvent and Atmosphere Integrity: Many reactions involving aldehydes, particularly those using organometallic reagents or strong bases, are highly sensitive to moisture and oxygen.

  • Causality: Water will quench Grignard reagents, organolithiums, and strong bases like NaH or KOtBu, rendering them inactive. Oxygen can lead to unwanted side reactions and degradation of both reagents and the starting aldehyde.

  • Validation Protocol:

    • Use Anhydrous Solvents: Always use freshly distilled solvents or solvents from a commercial purification system (e.g., a Grubbs system). Solvents from sealed commercial bottles (e.g., AcroSeal™) are also reliable.

    • Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas like Argon or Nitrogen. This involves using oven-dried glassware, proper cannula and syringe techniques, and maintaining a gas bubbler to monitor flow.

3. Confirm Reagent Stoichiometry and Activity: An error in reagent calculation or the use of a partially decomposed reagent is a frequent source of low conversion.

  • Causality: If the limiting reagent is accidentally the one you believe to be in excess, the reaction will stop prematurely. Reagents like Grignards or n-BuLi degrade over time, and their actual concentration may be lower than stated on the bottle.

  • Validation Protocol:

    • Double-Check Calculations: Re-calculate all masses, volumes, and molar equivalents.

    • Titrate Organometallic Reagents: For critical reactions, titrate Grignard or organolithium reagents before use to determine their exact molarity. (See Appendix A for a standard titration protocol).

Below is a workflow diagram to guide your initial troubleshooting process.

G Start Low Conversion Observed CheckAldehyde 1. Assess Aldehyde Purity (¹H NMR, TLC) Start->CheckAldehyde CheckSolvent 2. Verify Solvent & Atmosphere (Anhydrous? Inert Gas?) CheckAldehyde->CheckSolvent Aldehyde is Pure Purify Purify Aldehyde (Chromatography) CheckAldehyde->Purify Impurity Detected CheckReagents 3. Confirm Reagent Activity (Titrate? Fresh Bottle?) CheckSolvent->CheckReagents Solvent/Atmosphere OK DrySolvent Use Fresh/Dry Solvent Improve Inert Technique CheckSolvent->DrySolvent Moisture Suspected TritrateReagent Titrate or Use Fresh Reagent CheckReagents->TritrateReagent Activity is Low Proceed Proceed to Specific Reaction Troubleshooting CheckReagents->Proceed Reagents OK Purify->CheckSolvent DrySolvent->CheckReagents TritrateReagent->Proceed

Caption: Initial troubleshooting workflow for low conversion reactions.

Section 2: Troubleshooting Specific Reaction Pathways

If the foundational checks do not resolve the issue, the problem likely lies within the specific mechanics of your chosen reaction.

The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide.[1] However, its success hinges on the effective generation and reactivity of the ylide.

FAQ: My Wittig reaction with THP-2-carbaldehyde is giving low yields, and I recover mostly unreacted starting material. What's going wrong?

Low conversion in a Wittig reaction is almost always related to the ylide. The key is to understand the balance between ylide stability, base strength, and reaction temperature.

  • Issue 1: Incomplete Ylide Formation. The proton on the carbon adjacent to the phosphonium cation must be removed to form the ylide. This requires a sufficiently strong base.

    • Causality: If the base is too weak, the equilibrium will favor the starting phosphonium salt, leading to a low concentration of the active ylide. Non-stabilized ylides (where the alkyl group is simple, e.g., methyl, ethyl) require very strong bases like n-BuLi or NaHMDS. Stabilized ylides (with an adjacent electron-withdrawing group like an ester) can be formed with weaker bases like KOtBu or even NaOEt.[2]

    • Solution: For non-stabilized ylides, switch to a stronger base (e.g., from KOtBu to n-BuLi). Ensure the base is active and added at the correct temperature (often -78 °C or 0 °C) to prevent degradation.

  • Issue 2: Ylide Instability. Non-stabilized ylides are highly reactive and can decompose, especially at room temperature.

    • Causality: The literature often describes procedures where the ylide is generated first and stirred for a period before the aldehyde is added.[3] If your specific ylide is unstable, it may be decomposing during this waiting period.

    • Solution: Try a modified procedure where the ylide is generated in the presence of the this compound. This can be done by adding the base slowly to a mixture of the phosphonium salt and the aldehyde.[3] This ensures the ylide reacts as soon as it is formed.

  • Issue 3: Aldehyde Electrophilicity. While generally reactive, steric hindrance around the aldehyde or electronic effects can reduce its reactivity.

    • Causality: The bulky tetrahydropyran ring may slightly hinder the approach of the ylide. If a stabilized ylide is used, which is inherently less nucleophilic, the reaction may be sluggish.

    • Solution: For reactions with stabilized ylides, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor by TLC to avoid decomposition.

Troubleshooting Table: The Wittig Reaction
SymptomPossible CauseRecommended Action
No product, starting aldehyde recoveredIneffective Ylide Formation: Base is too weak or inactive.Use a stronger base (e.g., n-BuLi instead of KOtBu for non-stabilized ylides). Titrate base before use.
Low conversion (<30%)Ylide Decomposition: Ylide is generated and stirred for too long before aldehyde addition.Add base to a mixture of the aldehyde and phosphonium salt. Keep the reaction temperature low (0 °C to -78 °C) during ylide formation.
Reaction stalls with stabilized ylideLow Reactivity: The stabilized ylide is not nucleophilic enough to react at room temperature.Gently heat the reaction mixture (e.g., to 50 °C in THF or Toluene) and monitor by TLC.
Complex mixture of productsSide Reactions: Base may be reacting with other functional groups or the product.Use the exact stoichiometry of base required. Consider a salt-free ylide preparation if lithium salts are causing issues.
Protocol: Wittig Olefination with a Non-Stabilized Ylide

This protocol is for the formation of a terminal alkene using methyltriphenylphosphonium bromide.

  • Setup: Add methyltriphenylphosphonium bromide (1.2 equivalents) to an oven-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and septum. Purge the flask with Argon for 15 minutes.

  • Solvent: Add anhydrous THF (tetrahydrofuran) via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Ylide Generation: Slowly add n-butyllithium (n-BuLi, 1.15 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The solution should turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

The Grignard Reaction

Grignard reactions are a classic method for forming carbon-carbon bonds by adding an organomagnesium halide to an aldehyde, producing a secondary alcohol.[4][5] Their primary vulnerability is their extreme sensitivity to protic sources.

FAQ: My Grignard reaction is giving very low yields of the desired alcohol, and I mostly recover my starting aldehyde. What is the likely cause?

Assuming your aldehyde is pure, low conversion in a Grignard reaction almost always points to issues with the Grignard reagent itself or the presence of trace amounts of water.

  • Issue 1: Grignard Reagent Quality. The Grignard reagent may be of a lower concentration than expected or may not have formed efficiently.

    • Causality: Grignard reagents (RMgX) are strong bases and will react with any available acidic proton, most commonly from water.[5] This quenches the reagent. The surface of the magnesium turnings used to prepare the reagent can also be passivated by an oxide layer, preventing the reaction with the alkyl halide.

    • Solution:

      • Activate Magnesium: Before use, briefly stir the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane in THF to activate the surface.

      • Use Fresh Reagent: If using a commercial Grignard solution, use a new bottle or one that has been carefully stored under an inert atmosphere.

      • Titrate: Determine the exact concentration of your Grignard reagent before use (see Appendix A). This is the most reliable method.

  • Issue 2: Protic Impurities. Trace water in the solvent, on the glassware, or in the aldehyde starting material will destroy the Grignard reagent.

    • Causality: The Grignard reagent is a far stronger base than it is a nucleophile. It will deprotonate water (pKa ~15.7) much faster than it will attack the aldehyde carbonyl. One equivalent of water will destroy one equivalent of the Grignard reagent.

    • Solution:

      • Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C) for several hours and allowed to cool under a stream of inert gas.

      • Anhydrous Conditions: Use anhydrous solvents and maintain a strict inert atmosphere throughout the entire procedure.

      • Azeotropic Drying: If the aldehyde is suspected to contain water, it can be dissolved in toluene and concentrated on a rotary evaporator to azeotropically remove residual moisture before being placed under high vacuum.

G cluster_0 Ideal Grignard Pathway cluster_1 Quenching Side Reaction Aldehyde O R-CHO Product R-CH(OH)-R' Secondary Alcohol Aldehyde->Product H₃O⁺ Workup Grignard R' ⁻R' MgX⁺ Grignard:f1->Aldehyde:f1 Nucleophilic Attack Grignard_q R' ⁻R' MgX⁺ Water H₂O Protic Source Grignard_q:f1->Water:f1 Acid-Base Reaction (Very Fast) Quenched R'-H Inactive Alkane

Caption: Competing reaction pathways for a Grignard reagent.

Appendix A: Protocol for Titration of Organometallic Reagents

Determining the active concentration of reagents like n-BuLi or Grignards is critical for reproducibility and high conversion.

  • Setup: Dry a 50 mL Erlenmeyer flask containing a stir bar in an oven and cool under Argon.

  • Indicator: Add a small amount (~2-3 mg) of a suitable indicator, such as N-benzylbenzamide, to the flask. Dissolve in ~5 mL of anhydrous THF.

  • Titration: Slowly add the organometallic solution (e.g., n-BuLi) dropwise from a 1 mL syringe. The endpoint is reached when the solution retains a persistent color change (e.g., pale yellow to persistent blue/purple with N-benzylbenzamide).

  • Calculation: Record the volume of titrant added. The molarity can be calculated based on the known mass of the indicator.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Trivedi, R., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kočevar, M., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Prajapati, D., et al. (2022). 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. ResearchGate. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Kočevar, M. & Kranjc, K. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. ARKIVOC. [Link]

  • Google Patents.EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Poater, A., et al. (2021). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]

  • Orozco-González, F., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

  • Chemistry Steps. Wittig Reaction Practice Problems. Chemistry Steps. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

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Technical Support Center: Optimizing Catalyst Loading for Tetrahydro-2H-pyran-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydro-2H-pyran-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading optimization. Here, we address common experimental challenges through a detailed troubleshooting guide and an FAQ section, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, a crucial intermediate. The primary synthetic route involves the selective oxidation of (Tetrahydro-2H-pyran-2-yl)methanol.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows very low conversion of (Tetrahydro-2H-pyran-2-yl)methanol. What are the likely causes related to the catalyst?

Answer: Low conversion is a common issue often directly linked to catalyst activity or loading. Several factors could be at play:

  • Insufficient Catalyst Loading: The most straightforward cause is simply not having enough active catalyst to turn over the substrate effectively. Catalytic oxidations, such as those using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), require a minimum threshold of catalyst to initiate and sustain the reaction cycle. While protocols provide a starting point (e.g., 1-10 mol% for TEMPO), this can vary based on substrate purity, solvent quality, and co-oxidant strength.[1][2][3]

  • Catalyst Deactivation: Catalysts are not infallible and can lose activity over time.[4] This can be caused by:

    • Poisoning: Impurities in your starting material or solvent (e.g., sulfur or phosphorus compounds) can irreversibly bind to the active sites of the catalyst.[5][6]

    • Fouling/Coking: The formation of polymeric byproducts can physically block the catalyst's active sites.[5][6]

    • Thermal Degradation: Exposing the catalyst to excessive heat, either during the reaction or storage, can cause structural changes that reduce its efficacy.[4]

  • Poor Catalyst Quality: The catalyst itself may be old, improperly stored, or from a low-quality source. For instance, TEMPO and its derivatives should be stored under inert gas in a cool, dark place to prevent degradation.

Recommended Actions:

  • Increase Catalyst Loading: Incrementally increase the catalyst loading by 2-5 mol% and monitor the reaction progress.

  • Verify Catalyst Activity: Before running the main reaction, test your catalyst on a small scale with a reliable standard alcohol to confirm its activity.

  • Purify Reagents: Ensure your starting alcohol and solvent are of high purity. Consider passing the solvent through a column of activated alumina if impurities are suspected.

  • Use a Fresh Catalyst: If deactivation is suspected, use a fresh batch of catalyst from a reputable supplier.

Problem 2: Poor Selectivity & Over-oxidation

Question: I'm observing significant formation of the corresponding carboxylic acid (Tetrahydro-2H-pyran-2-carboxylic acid). How can I adjust my catalyst loading to prevent this?

Answer: Over-oxidation is a classic selectivity challenge in the synthesis of aldehydes from primary alcohols.[7][8] The aldehyde product itself can be further oxidized to a carboxylic acid, often by the same catalytic system.

  • Causality: The primary driver of over-oxidation is often an excess of oxidizing power relative to the rate of the initial alcohol oxidation. This can be due to:

    • Excessive Catalyst Loading: A higher concentration of the active oxidant (e.g., the oxoammonium cation in TEMPO-mediated systems) increases the likelihood of a second oxidation event on the newly formed aldehyde.[9]

    • High Temperature: Increased temperature accelerates both oxidation steps, but can disproportionately favor the second oxidation.

    • Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the aldehyde to oxidize.

Recommended Actions:

  • Reduce Catalyst Loading: This is the most critical parameter. A lower catalyst loading will generate the active oxidant at a slower rate, favoring the formation of the aldehyde and allowing it to be present in the reaction mixture for a shorter time before workup. Try reducing the loading by 30-50% from your current level.

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to moderate the reaction rate and improve selectivity.[10]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. Quench the reaction as soon as the alcohol is consumed.

  • Slow Addition of Co-oxidant: In systems like TEMPO/bleach, adding the co-oxidant (bleach) dropwise over an extended period maintains a low steady-state concentration of the active oxidant, which significantly enhances selectivity for the aldehyde.[10]

Problem 3: Reaction Stalls or is Sluggish

Question: My reaction starts but then slows down or stops completely before full conversion. Could this be a catalyst deactivation issue?

Answer: Yes, a stalling reaction is a hallmark of catalyst deactivation during the process.[11] While initial activity is present, the catalyst loses its ability to function over the course of the reaction.

  • Mechanisms of Deactivation:

    • Product Inhibition: The aldehyde or carboxylic acid product may coordinate to the catalyst's active site more strongly than the starting alcohol, preventing further turnover.

    • Structural Change: For heterogeneous catalysts, the reaction conditions (pH, solvent, temperature) might cause the active species to leach from its support or to sinter into larger, less active particles.[4][6][12]

    • Fouling: As mentioned before, insoluble byproducts can precipitate onto the catalyst surface, blocking active sites.[5]

Recommended Actions:

  • Use a More Robust Catalyst System: If using a simple metal salt, consider switching to a ligand-supported catalyst (e.g., using a phenanthroline ligand with a copper catalyst) to improve stability.[1] If using a heterogeneous catalyst, ensure the support is stable under the reaction conditions.[13][14]

  • Staged Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding a second portion midway through the reaction to replenish the active species.

  • Investigate Heterogeneous Options: Supported catalysts, such as TEMPO on silica gel or metals on carbon, can offer greater stability and are more easily recovered, which can be cost-effective.[1][12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a TEMPO-catalyzed oxidation to synthesize this compound?

A typical starting point for a lab-scale TEMPO-catalyzed oxidation is between 1-5 mol% of TEMPO and a co-catalyst like KBr or NaBr.[9] The stoichiometric (primary) oxidant, such as sodium hypochlorite (bleach), is used in slight excess (e.g., 1.1 to 1.5 equivalents).[15] Optimization is key, and the ideal loading will depend on your specific reaction conditions and scale.[16][17]

Q2: How does catalyst loading impact reaction kinetics versus selectivity?

There is often a trade-off between reaction speed and selectivity.

  • Higher Catalyst Loading: Generally leads to faster reaction rates because more active sites are available to convert the substrate. However, as discussed in the troubleshooting section, this can decrease selectivity towards the aldehyde by promoting over-oxidation.[18][19]

  • Lower Catalyst Loading: Slows the reaction down but often improves selectivity for the desired aldehyde product by maintaining a low concentration of the active oxidizing species.

This relationship can be visualized as an optimization problem where the goal is to find the "sweet spot" that provides an acceptable reaction time with the highest possible yield of the desired product.

Q3: What are the pros and cons of using a homogeneous vs. a heterogeneous catalyst for this transformation?

Catalyst TypeAdvantagesDisadvantages
Homogeneous - High activity and selectivity due to well-defined active sites.- Milder reaction conditions are often possible.- Easier to study reaction mechanisms.- Difficult to separate from the reaction mixture, leading to product contamination.- Catalyst recycling is often impractical or inefficient.
Heterogeneous - Easy to separate from the reaction mixture by simple filtration.[13] - Excellent potential for recycling and reuse, reducing cost and waste.[13] - Often more stable under harsh reaction conditions.[12]- May have lower activity compared to homogeneous counterparts due to mass transfer limitations.- Can be more complex to synthesize and characterize.- Potential for leaching of the active metal into the product.

Q4: How should I properly handle and store catalysts like TEMPO to ensure maximum activity?

Proper handling and storage are critical for maintaining catalyst efficacy. For a stable radical like TEMPO:

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a refrigerator or freezer. Protect it from light.

  • Handling: When weighing and dispensing, do so quickly to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. Avoid cross-contamination with other reagents.

Experimental Protocols & Data

Protocol: Catalyst Loading Screening Experiment

This protocol provides a systematic workflow for determining the optimal catalyst loading for the oxidation of (Tetrahydro-2H-pyran-2-yl)methanol using a TEMPO/Bleach system.

Materials:

  • (Tetrahydro-2H-pyran-2-yl)methanol

  • TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)

  • Potassium Bromide (KBr)

  • Sodium Hypochlorite (NaOCl, commercial bleach, concentration titrated)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up five identical reaction flasks, each equipped with a stir bar.

  • To each flask, add (Tetrahydro-2H-pyran-2-yl)methanol (e.g., 1.0 mmol, 116 mg) and DCM (5 mL).

  • Add KBr (0.1 mmol, 12 mg) to each flask.

  • Catalyst Loading: Add a varying amount of TEMPO to each flask:

    • Flask 1: 0.01 mmol (1 mol%)

    • Flask 2: 0.02 mmol (2 mol%)

    • Flask 3: 0.03 mmol (3 mol%)

    • Flask 4: 0.05 mmol (5 mol%)

    • Flask 5: 0.10 mmol (10 mol%)

  • Cool each flask to 0 °C in an ice bath.

  • To each flask, add a solution of NaOCl (1.2 mmol) in saturated NaHCO₃ (3 mL) dropwise over 20 minutes while stirring vigorously.

  • Monitor each reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and selectivity.

Data Presentation: Example Screening Results
FlaskCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity for Aldehyde (%)
112.07598
221.59897
331.0>9995
450.75>9988
5100.5>9976

Visualizations

Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Low Yield of Aldehyde check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion <95% high_conversion High Conversion check_conversion->high_conversion >95% catalyst_issue Potential Catalyst Issue low_conversion->catalyst_issue selectivity_issue Poor Selectivity (Byproducts) high_conversion->selectivity_issue check_activity Test Catalyst Activity catalyst_issue->check_activity increase_loading Action: Increase Catalyst Loading check_activity->increase_loading If Inactive/Sluggish over_oxidation Over-oxidation to Carboxylic Acid selectivity_issue->over_oxidation Yes other_byproducts Other Byproducts selectivity_issue->other_byproducts No reduce_loading Action: Reduce Catalyst Loading & Temperature over_oxidation->reduce_loading OptimizationCycle A Define Baseline (e.g., 2 mol%) B Vary Loading (1-10 mol%) A->B C Analyze Results (Yield, Selectivity) B->C D Identify Optimum C->D D->A

Caption: The iterative cycle for optimizing catalyst loading in a reaction.

References
  • A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. (2021). PubMed.
  • Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4–N@C Catalysts under Mild Conditions. Journal of the American Chemical Society.
  • Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. (2018). ResearchGate.
  • Oxidation of Alcohols to Aldehydes and Ketones. (2019). BYJU'S.
  • Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. OUCI.
  • Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. MDPI.
  • Alcohol oxidation. Wikipedia.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts.
  • Aldehyde - Oxidation, Reduction, Reactions. (2025). Britannica.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • This compound | Synthetic Intermediate. Benchchem.
  • TEMPO-Mediated Oxidations. Google Books.
  • TEMPO oxidation advice. (2024). Reddit.
  • Catalyst deactivation Common causes. AmmoniaKnowHow.
  • What Is Catalyst Deactivation? (2025). YouTube.
  • Mastering Alcohol Oxidation: TEMPO as Your Go-To Catalyst. (2025). LinkedIn.
  • Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2025). Wiley Online Library.
  • Optimization of catalyst loading. (2021). ResearchGate.
  • Optimization of amount of the catalyst loading. ResearchGate.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal.
  • How to Conduct Catalyst Deactivation Analysis. TCA Lab / Alfa Chemistry.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal.

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Technical Support Center: Reactions Involving Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers working with Tetrahydro-2H-pyran-2-carbaldehyde. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered during the reaction work-up and purification process. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Foundational Knowledge & FAQs

This section covers the essential properties and handling of this compound, a versatile intermediate in organic synthesis.[1]

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your starting material is critical for planning a successful reaction and work-up. Key data is summarized below.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~177 °C at 760 mmHg
InChIKey XEZQLSOFXLPSJR-UHFFFAOYSA-N[2][3]
CAS Number 19611-45-1[4]

Q2: What are the primary stability concerns and recommended storage conditions for this aldehyde?

This compound is sensitive to both air and heat. Like many aldehydes, it is prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.

  • Expert Insight: The acetal-like C-O bond adjacent to the aldehyde is susceptible to hydrolysis under strongly acidic conditions, which could potentially lead to ring-opening. While generally stable to mild aqueous acid and a wide range of basic conditions, this latent instability should be considered when choosing work-up reagents.[1]

  • Storage Protocol: To ensure its integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-10°C).[5]

Section 2: The General Aqueous Work-up: A Decision-Making Guide

A standard aqueous work-up is the first line of defense for purifying your reaction mixture. However, the specific washes and procedures depend heavily on the nature of your product and the impurities present.

Q3: I've completed my reaction. What is a reliable, general-purpose aqueous work-up protocol?

This protocol serves as a robust starting point. Each step is designed to remove a specific class of impurities.

Step-by-Step General Protocol:

  • Quenching: If your reaction contains highly reactive reagents (e.g., organometallics, strong hydrides), cool the mixture in an ice bath (0°C) and quench slowly by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). For less reactive mixtures, quenching with deionized water may be sufficient.

  • Solvent Dilution: Dilute the quenched mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product partitions efficiently into the organic phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Aqueous Washes (Perform as needed):

    • To Remove Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes any acid catalysts or acidic byproducts, converting them into salts that are soluble in the aqueous layer. Continue until CO₂ evolution ceases.

    • To Remove Base: Wash with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) or saturated NH₄Cl. Causality: This protonates basic impurities (like amines), rendering them water-soluble.[6]

    • To Reduce Water Content: Wash with a saturated aqueous solution of sodium chloride (brine). Causality: Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Below is a decision tree to help guide you through the work-up process.

Workup_Decision_Tree start Reaction Complete quench Quench Reaction (e.g., sat. NH4Cl or H2O) start->quench extract Dilute & Extract with Organic Solvent quench->extract acid_check Acidic Impurities or Catalyst Present? extract->acid_check wash_bicarb Wash with sat. NaHCO3 acid_check->wash_bicarb Yes base_check Basic Impurities or Catalyst Present? acid_check->base_check No wash_bicarb->base_check wash_acid Wash with 1M HCl or sat. NH4Cl base_check->wash_acid Yes wash_brine Wash with Brine base_check->wash_brine No wash_acid->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude Crude Product Ready for Purification concentrate->crude

Caption: General work-up decision-making workflow.

Q4: An emulsion formed during my extraction. How can I resolve this?

Emulsions are a common frustration, often caused by fine particulates or surfactants.

  • Initial Step: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Brine Addition: Add a significant amount of saturated brine to the funnel, invert gently, and allow it to stand. This increases the polarity of the aqueous phase and can effectively break the emulsion.

  • Filtration: If particulates are the cause, filter the entire mixture through a pad of Celite®. Rinse the Celite® with fresh extraction solvent to recover your product.

  • Solvent Modification: Adding a small amount of a different solvent (e.g., THF if using ethyl acetate) can sometimes alter the phase properties enough to resolve the emulsion.

Section 3: Reaction-Specific Troubleshooting

Different reactions generate distinct byproducts. This section provides targeted advice for the most common transformations involving this compound.

Case Study 1: The Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[7] However, it invariably produces triphenylphosphine oxide (TPPO) as a byproduct, which can complicate purification.

Q5: My crude NMR shows my desired alkene, but also a large amount of triphenylphosphine oxide (TPPO). How can I remove it?

TPPO is notoriously difficult to remove by standard chromatography due to its moderate polarity and tendency to streak.

Protocol for TPPO Removal:

  • Concentrate: After the initial aqueous work-up, concentrate the crude product to a thick oil or solid.

  • Precipitation: Suspend the residue in a non-polar solvent system where the product is soluble but TPPO is not. A common choice is cold diethyl ether or a mixture of pentane/ether.[6]

  • Stir & Cool: Stir the suspension vigorously for 15-30 minutes, preferably in an ice bath to maximize TPPO precipitation.

  • Filtration: Filter the mixture through a sintered glass funnel or a Büchner funnel. The TPPO will be retained as a white solid.

  • Rinse & Repeat: Wash the collected solid with a small amount of the cold solvent to recover any trapped product. Concentrate the filtrate. It may be necessary to repeat this procedure 2-3 times for complete removal.[6]

  • Final Purification: Any remaining TPPO can typically be separated during final flash column chromatography.

Q6: My Wittig reaction stalled, leaving a lot of unreacted aldehyde. What went wrong?

This often points to issues with ylide generation or stability.

  • Base Choice: Ensure your base is strong enough to deprotonate the phosphonium salt. n-BuLi, NaH, or KOtBu are common choices. For salts with acidic protons elsewhere in the molecule, multiple equivalents of base may be needed.[8]

  • Ylide Instability: Non-stabilized ylides are often intensely colored (red/orange) and can be unstable, especially at room temperature. It is often best to generate the ylide at 0°C or below, and then add the aldehyde solution to the freshly prepared ylide.[8]

  • Reaction Order: In some cases, generating the ylide in the presence of the aldehyde (in-situ trapping) can be effective for unstable ylides.[8]

Case Study 2: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ.[9]

Q7: How do I remove the excess amine and boron-based reducing agent byproducts from my reductive amination?

The work-up must target both basic (excess amine) and acidic/neutral (boron species) impurities.

  • Amine Removal: Perform an acidic wash using dilute HCl (e.g., 1M). This will protonate the leftover primary or secondary amine, making it highly soluble in the aqueous layer.[6] Caution: Ensure your final product is stable to these acidic conditions. If not, a less aggressive acidic wash (e.g., saturated NH₄Cl) may be used, though it is less effective.

  • Boron Removal: Boron byproducts from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can often be removed by performing several washes with a saturated solution of NaHCO₃ or water. For more persistent boronic acid residues, repeated co-evaporation from methanol can form the volatile trimethyl borate.[6]

Q8: My reaction produced a mixture of the desired secondary amine and an over-alkylated tertiary amine. How can I prevent this?

Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde.

  • Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to favor the formation of the desired product.

  • Controlled Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the intermediate imine low and allows it to be reduced before it can react further.

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the reduction of the protonated iminium ion over the aldehyde, reducing the chance of side reactions.[10]

Section 4: Understanding Potential Side Reactions

A successful work-up anticipates and removes byproducts from undesired chemical pathways.

Side_Reactions cluster_0 Starting Material cluster_1 Potential Side Products Aldehyde Tetrahydro-2H-pyran- 2-carbaldehyde CarboxylicAcid Carboxylic Acid (Oxidation) Aldehyde->CarboxylicAcid [O] (e.g., Air) Hemiacetal Hemiacetal (with alcohol solvent) Aldehyde->Hemiacetal R-OH, H+ or B: RingOpened Ring-Opened Diol-Aldehyde (Hydrolysis) Aldehyde->RingOpened H3O+ (Strong Acid)

Caption: Common side-reaction pathways for the starting aldehyde.

Q9: I have an unknown polar impurity that doesn't correspond to my starting material. What could it be?

  • Oxidation: The most common side reaction is the oxidation of the aldehyde to the corresponding carboxylic acid. This is especially likely if the reaction was run open to the air for an extended period or at high temperatures. This acidic impurity can be easily removed with a NaHCO₃ wash.

  • Hemiacetal Formation: If your reaction solvent is an alcohol (e.g., methanol, ethanol), the aldehyde can form a hemiacetal in equilibrium. This is usually reversible, and the hemiacetal will likely revert to the aldehyde during work-up and silica gel chromatography.

  • Ring Opening: Under harsh acidic conditions (e.g., concentrated HCl wash), the tetrahydropyran ring can hydrolyze and open. This is generally not a concern with standard work-up procedures but should be considered if strong acids are used.[1]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H10O2). Retrieved from [Link]

  • Sharma, G., et al. (2010). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Bromo-2H-pyran-2-one. Retrieved from [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one. Retrieved from [Link]

  • Varsity Tutors. (n.d.). Help with Wittig Reactions. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. WebBook. Retrieved from [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. John Wiley & Sons, Inc. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • National Institutes of Health. (2020). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • National Institutes of Health. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • ACS Omega. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

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"preventing epimerization of Tetrahydro-2H-pyran-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tetrahydro-2H-pyran-2-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the prevention of epimerization at the C2 stereocenter. Maintaining the stereochemical integrity of this versatile building block is paramount for achieving desired biological activity and reproducible results in multi-step syntheses. This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to help you navigate your experiments successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the stability and handling of this compound.

Q1: What is epimerization in the context of this compound?

A: Epimerization is the unwanted conversion of one stereoisomer into its opposite configuration at a single chiral center. This compound has a chiral center at the C2 position (the carbon atom bearing the aldehyde group). Epimerization scrambles this stereocenter, converting a pure (R)- or (S)-enantiomer into a mixture of both, a process known as racemization if it leads to a 50:50 mixture.[1] This loss of stereochemical purity can be detrimental, as different enantiomers often exhibit vastly different biological activities.[2]

Q2: What is the chemical mechanism behind this epimerization?

A: The primary driver for epimerization is the acidity of the proton on the C2 carbon (the α-proton). This proton can be removed by a base to form a planar, achiral enolate intermediate.[1] Similarly, in the presence of acid, the aldehyde can tautomerize to form a planar, achiral enol intermediate.[3] Reprotonation of either of these planar intermediates can occur from either face, leading to a mixture of the original and the epimerized product.[1][3]

Q3: What are the main experimental factors that trigger epimerization?

A: The most common triggers are:

  • Exposure to Bases: Both strong and weak bases can facilitate epimerization by abstracting the α-proton to form an enolate.[1][3]

  • Exposure to Acids: Acid catalysts promote the formation of the enol tautomer.[3][4] Even mildly acidic conditions, such as standard silica gel used in chromatography, can induce epimerization.[5]

  • Elevated Temperatures: Higher temperatures accelerate the rate of both base- and acid-catalyzed epimerization.[6][7] Reactions that are stereochemically stable at 0 °C may show significant epimerization at room temperature or higher.

Q4: How can I detect if my sample of this compound has epimerized?

A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the different enantiomers. Another common technique is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral shift reagent. This converts the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for quantification.

Part 2: Troubleshooting Guide: Scenarios & Solutions

This guide provides solutions to specific experimental problems.

Scenario 1: Epimerization Observed During a Base-Mediated Reaction
  • Problem: You are performing a reaction such as an aldol addition, Wittig olefination, or Henry reaction and find that your product has a lower enantiomeric excess (ee) than expected, indicating epimerization of the starting aldehyde.

  • Root Cause Analysis: The base used in the reaction is abstracting the acidic α-proton of the aldehyde, causing racemization before the desired reaction can occur. This is particularly common with strong bases (e.g., alkoxides, LDA) or less hindered amines (e.g., triethylamine, TEA).

  • Solutions & Scientific Rationale:

    • Select a Sterically Hindered Base: Switch from bases like TEA to a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-collidine.[6][8] The steric bulk of these bases hinders their approach to the α-proton, reducing the rate of enolization relative to the desired reaction.[6]

    • Employ a Weaker Base: If the reaction chemistry allows, use a weaker base like N-methylmorpholine (NMM) or even an inorganic base like K₂CO₃, which may be sufficient to promote the reaction without causing significant epimerization.[6]

    • Control Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Running reactions at 0 °C, -20 °C, or even -78 °C can dramatically slow down the rate of epimerization.[6][9]

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will inevitably lead to increased epimerization.

Scenario 2: Epimerization Detected After Aqueous Workup
  • Problem: Your reaction mixture shows high stereochemical purity, but after performing a standard aqueous extraction, the isolated product is partially or fully racemized.

  • Root Cause Analysis: The aqueous workup conditions are not truly neutral. Residual base or acid from the reaction, or the use of non-buffered water, can create a pH environment that catalyzes epimerization at the interface of the organic and aqueous layers.

  • Solutions & Scientific Rationale:

    • Use Buffered Quenching Solutions: Instead of quenching with deionized water, use a buffered aqueous solution. For quenching a basic reaction, use a saturated solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5). For quenching an acidic reaction, use a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.3). This neutralizes the catalyst and stabilizes the pH during extraction.

    • Minimize Contact Time: Perform the extraction process quickly and without vigorous, prolonged shaking. The goal is to minimize the time the aldehyde spends at the phase interface where catalysis can be efficient.

    • Consider a Non-Aqueous Workup: For extremely sensitive aldehydes, a non-aqueous workup may be necessary.[5] This involves quenching the reaction, filtering off any precipitated salts, and directly concentrating the organic solution before purification. This completely avoids the risks associated with aqueous layers.[5]

Scenario 3: Epimerization Occurring During Chromatographic Purification
  • Problem: The crude product is enantiopure, but the product isolated after silica gel column chromatography shows significant epimerization.

  • Root Cause Analysis: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH), which can act as a Brønsted acid catalyst for enol formation.[5] This leads to on-column epimerization as the compound travels through the stationary phase.

  • Solutions & Scientific Rationale:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in the eluent containing a small amount of a volatile base, typically 0.1% to 1% triethylamine or DIPEA.[5] The column is then packed and run with this base-modified eluent. The amine neutralizes the acidic silanols, rendering the column bed inert.

    • Use an Alternative Stationary Phase: Consider using a different adsorbent.[5] Neutral alumina is a good alternative for moderately polar compounds. For very sensitive compounds, chromatography on a less interactive stationary phase like Florisil® or Celite® may be an option, though with potentially lower resolution.

    • Optimize Chromatography Conditions:

      • Run the column "fast": Use a slightly more polar solvent system than usual to decrease the retention time and minimize the compound's contact with the stationary phase.

      • Keep it cold: If practical, run the column in a cold room or with a jacketed column to lower the temperature, which slows the rate of on-column epimerization.

Part 3: Data Summaries & Visualizations

Table 1: Recommended Conditions for Minimizing Epimerization
Parameter Condition to Avoid Recommended Condition Rationale
Base Selection Strong, non-hindered bases (e.g., NaOH, NaOMe, TEA)Sterically hindered bases (DIPEA, 2,4,6-collidine) or weak bases (NMM, K₂CO₃).[6][8]Bulkiness reduces the rate of α-proton abstraction.[6]
Reaction Temp. Room temperature or elevated temperatures (>25 °C)Low temperatures (0 °C to -78 °C).[6][7]Slows the kinetics of the epimerization pathway.[10]
Workup Quenching with DI water; prolonged extractions.Quenching with buffered solutions (sat. NH₄Cl or NaHCO₃); rapid extraction.Maintains a stable, neutral pH and minimizes contact time.
Purification Standard, untreated silica gel.Silica gel treated with 0.1-1% TEA/DIPEA; Neutral Alumina.[5]Neutralizes acidic sites on the stationary phase that catalyze epimerization.[5]
Solvent Highly polar aprotic solvents (e.g., DMF, DMSO).[6]Less polar solvents (e.g., DCM, THF, Toluene).[6]Polar aprotic solvents can stabilize the enolate intermediate, promoting epimerization.[6]
Diagrams of Key Mechanisms and Workflows

EpimerizationMechanism cluster_base Base-Catalyzed Epimerization cluster_acid Acid-Catalyzed Epimerization R_Aldehyde (R)-Aldehyde Enolate Planar Enolate (Achiral) R_Aldehyde->Enolate + Base (B:) - BH⁺ Enolate->R_Aldehyde + BH⁺ - B: (re-protonation) S_Aldehyde (S)-Aldehyde Enolate->S_Aldehyde + BH⁺ - B: (re-protonation) R_Aldehyde2 (R)-Aldehyde Enol Planar Enol (Achiral) R_Aldehyde2->Enol + Acid (H⁺) Enol->R_Aldehyde2 - H⁺ S_Aldehyde2 (S)-Aldehyde Enol->S_Aldehyde2 - H⁺

Caption: Mechanisms of base- and acid-catalyzed epimerization.

TroubleshootingWorkflow Start Epimerization Detected CheckStep At which step did it occur? Start->CheckStep Reaction During Reaction CheckStep->Reaction Reaction Workup During Workup CheckStep->Workup Workup Purification During Purification CheckStep->Purification Purification Sol_Reaction1 Use Hindered Base (e.g., DIPEA) Reaction->Sol_Reaction1 Sol_Reaction2 Lower Temperature (e.g., 0°C to -78°C) Reaction->Sol_Reaction2 Sol_Reaction3 Reduce Reaction Time Reaction->Sol_Reaction3 Sol_Workup1 Use Buffered Quench (e.g., sat. NH₄Cl) Workup->Sol_Workup1 Sol_Workup2 Perform Extraction Quickly & at Low Temp Workup->Sol_Workup2 Sol_Purification1 Deactivate Silica (e.g., 1% TEA in eluent) Purification->Sol_Purification1 Sol_Purification2 Use Neutral Alumina Purification->Sol_Purification2 End Problem Solved Sol_Reaction1->End Sol_Reaction2->End Sol_Reaction3->End Sol_Workup1->End Sol_Workup2->End Sol_Purification1->End Sol_Purification2->End

Caption: Troubleshooting workflow for identifying and solving epimerization.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Purification using Deactivated Silica Gel
  • Preparation of Eluent: Prepare the desired solvent system (e.g., Hexanes/Ethyl Acetate). To this solvent system, add 0.5% - 1.0% (v/v) of N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: In a beaker, add the required amount of silica gel. Add the base-treated eluent and gently stir to create a uniform slurry. This step ensures that the silica is fully neutralized before packing.

  • Column Packing: Pack the column with the silica gel slurry as you normally would.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the base-treated eluent until the baseline is stable.

  • Loading and Elution: Load your crude sample (preferably dissolved in a minimal amount of eluent or adsorbed onto a small amount of treated silica). Elute the column with the base-treated eluent, collecting fractions as usual.

  • Post-Purification: After identifying the product-containing fractions, combine them. The volatile amine base can typically be removed during concentration under reduced pressure. If trace amounts remain, they can often be removed by co-evaporation with a solvent like toluene.

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube, uploaded by Dr. B, 17 June 2024. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Racemization of Aldehydes and Ketones. YouTube, uploaded by Professor Dave Explains, 31 March 2014. Available at: [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57325. Available at: [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]

  • Toh, J. Y., et al. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals, 14(9), 889. Available at: [Link]

  • Merten, J. A., & Singleton, D. A. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(38), 13172–13174. Available at: [Link]

  • Fehrentz, J. A., et al. (2002). The epimerization of peptide aldehydes--a systematic study. Journal of Peptide Science, 8(3), 123-130. Available at: [Link]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. ScienceDaily. Available at: [Link]

  • Denmark, S. E., Coe, D. M., & Pratt, N. E. (1994). Asymmetric Allylation of Aldehydes with Chiral Lewis Bases. The Journal of Organic Chemistry, 59(21), 6161–6163. Available at: [Link]

  • Stanek, K., & Thaler, T. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2587–2614. Available at: [Link]

  • Ren, H., & Wulff, W. D. (2011). Direct Catalytic Asymmetric Aminoallylation of Aldehydes: Synergism of Chiral and Nonchiral Brønsted Acids. Organic Letters, 13(8), 2054–2057. Available at: [Link]

  • ResearchGate. Effect of bases on Henry reaction at rt a. Available at: [Link]

  • Li, H., et al. (2020). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. Food Chemistry, 310, 125650. Available at: [Link]

  • Casares, J. A., et al. (2021). Selective, Base-Free Hydrogenation of Aldehydes Catalyzed by Ir Complexes Based on Proton-Responsive Lutidine-Derived CNP Ligands. Organometallics, 40(9), 1258–1271. Available at: [Link]

  • de la Torre, D., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2941–2952. Available at: [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Available at: [Link]

  • Halogenation at the Alpha Position of Aldehydes and Ketones. YouTube, uploaded by Professor Dave Explains, 2 April 2014. Available at: [Link]

  • Wang, C., et al. (2021). Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. Chemical Science, 12(3), 1089-1096. Available at: [Link]

  • ResearchGate. Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method | Request PDF. Available at: [Link]

  • LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. How to reduce epimerization in Chiral molecule?. Available at: [Link]

  • PubChemLite. This compound (C6H10O2). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • RSC Publishing. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Available at: [Link]

  • ACS Publications. (2024). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. Available at: [Link]

  • NIH. (2005). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available at: [Link]

  • HETEROCYCLES. (2009). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Available at: [Link]

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Technical Support Center: Purification Strategies for Tetrahydro-2H-pyran-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with Tetrahydro-2H-pyran-2-carbaldehyde (THPC) reactions. This versatile intermediate is a cornerstone in synthetic chemistry, valued for its reactive aldehyde functionality and the robust tetrahydropyran (THP) ring.[1] However, its reactivity can lead to a variety of byproducts that complicate downstream processing.

This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common purification hurdles. We will delve into the causality behind byproduct formation and provide field-proven protocols to ensure the integrity of your synthesis.

General Troubleshooting & Purification Workflow

Before addressing reaction-specific issues, it's crucial to have a logical workflow for diagnosing and solving purification problems. The following decision tree outlines a general strategy for approaching a crude reaction mixture containing a THPC-derived product.

G start Crude Reaction Mixture (Post-Workup) check_aldehyde Is unreacted THPC the primary impurity? start->check_aldehyde check_reagent Is a reagent-derived byproduct (e.g., TPPO, HMPA) the main issue? check_aldehyde->check_reagent No bisulfite Perform Selective Bisulfite Extraction check_aldehyde->bisulfite Yes check_isomers Are diastereomers or constitutional isomers present? check_reagent->check_isomers No column1 Standard Silica Gel Column Chromatography check_reagent->column1 Yes (General) precipitate Utilize Precipitation or Crystallization check_reagent->precipitate Yes (e.g., TPPO) scavenger Consider Resin-Based Scavengers check_reagent->scavenger Yes (Alternative) check_ring Are polar byproducts from THP ring-opening observed? check_isomers->check_ring No column2 High-Resolution Column Chromatography (Shallow Gradient) check_isomers->column2 Yes hplc Preparative HPLC or SFC check_isomers->hplc Yes (Difficult Separation) derivatize Derivatization to Enhance Separability check_isomers->derivatize Yes (If applicable) neutralize Ensure Neutral pH; Silica Gel Chromatography check_ring->neutralize Yes final_product Pure Product check_ring->final_product No bisulfite->check_reagent column1->check_isomers precipitate->check_isomers scavenger->check_isomers column2->check_ring hplc->check_ring derivatize->check_ring neutralize->final_product

Caption: General troubleshooting workflow for purification.

FAQs: Unreacted Starting Material

Question: My reaction (e.g., Grignard, Wittig, reductive amination) did not go to completion, and now I have a significant amount of unreacted this compound in my crude product. How can I remove it without resorting to difficult chromatography?

Answer: This is a classic purification challenge. The most efficient method for selectively removing aldehydes from a reaction mixture is to convert them into water-soluble salts via the formation of a bisulfite adduct.[2][3] This technique leverages the unique reactivity of the aldehyde's carbonyl group, leaving other functional groups untouched.[2][4]

Causality Explained: The purification works by the nucleophilic addition of a bisulfite ion (from sodium bisulfite, NaHSO₃) to the electrophilic carbonyl carbon of the aldehyde. This reaction forms an α-hydroxy sulfonic acid salt, which is highly polar and thus soluble in the aqueous phase.[5] Your desired product, which lacks an aldehyde group, remains in the organic layer during a liquid-liquid extraction.

Caption: Formation of a water-soluble bisulfite adduct.

Experimental Protocol 1: Aldehyde Removal via Bisulfite Extraction

This protocol is highly effective for removing unreacted THPC.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Mixing: Shake the funnel vigorously for 2-5 minutes. If the aldehyde is sterically hindered or less reactive, longer mixing may be required. For aliphatic aldehydes like THPC, using a miscible co-solvent like methanol or DMF initially can improve reaction rates before adding the immiscible organic layer and water.[2][4]

  • Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.[3] Drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and bisulfite.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the starting aldehyde.

Trustworthiness Check: To confirm the removal of the aldehyde, run a TLC of the crude mixture and the purified product. The spot corresponding to THPC should be absent in the purified sample.

FAQs: Reaction-Specific Byproducts

Wittig Reaction

Question: I performed a Wittig reaction with THPC and triphenylphosphine-based ylide. Now, my product is contaminated with triphenylphosphine oxide (TPPO), which is co-eluting on my silica gel column. What are the best strategies for its removal?

Answer: The formation of triphenylphosphine oxide (TPPO) is an inherent part of the Wittig reaction, acting as the thermodynamic driving force.[6][7] Its moderate polarity and high crystallinity make it a notoriously difficult byproduct to separate from products of similar polarity.

Causality Explained: TPPO has a polar P=O bond but also three bulky, nonpolar phenyl groups. This amphiphilic nature causes it to streak on silica gel columns and have solubility in a wide range of solvents, complicating both chromatography and crystallization.

ByproductKey PropertiesPrimary Removal Method(s)
Triphenylphosphine Oxide (TPPO)M.p. 154-158 °C, moderately polar, crystalline1. Precipitation/Crystallization2. Column Chromatography
Hexamethylphosphoramide (HMPA)High boiling point, polar, water-solubleAqueous Extraction (Workup)
Strategies for TPPO Removal:
  • Precipitation/Crystallization (Method of Choice):

    • Rationale: This method exploits the high crystallinity of TPPO and its lower solubility in nonpolar solvents compared to many organic products.

    • Protocol: After the initial workup, concentrate the crude mixture. Add a nonpolar solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether, hexanes, or a mixture). The TPPO will often precipitate as a white solid and can be removed by filtration.

  • Column Chromatography (Optimized):

    • Rationale: While challenging, separation is possible with a carefully chosen solvent system.

    • Protocol: Use a less polar solvent system than you might typically choose. A gradient elution starting from a very nonpolar mobile phase (e.g., pure hexanes) and slowly increasing the polarity with ethyl acetate or dichloromethane can often resolve the product from the TPPO.[8][9]

  • Chemical Scavenging:

    • Rationale: This involves using specialized reagents or resins that selectively bind to the impurity.

    • Protocol: Polymer-supported scavengers or metal-based scavenging agents can be added to the crude mixture to bind TPPO, which is then removed by filtration.[10] This is particularly useful in high-throughput or medicinal chemistry settings.

Grignard Reaction

Question: After my Grignard reaction with THPC and an acidic workup, I see multiple spots on my TLC plate. Besides my expected secondary alcohol and unreacted aldehyde, what other byproducts could have formed?

Answer: Grignard reactions, while powerful for C-C bond formation, can be plagued by side reactions, especially if conditions are not strictly controlled.[11][12]

Causality Explained: Grignard reagents are not only strong nucleophiles but also potent bases. This basicity can lead to enolization of the aldehyde. Furthermore, the THP ring itself is an acetal, which is sensitive to acidic conditions.[13]

ByproductFormation PathwayRecommended Removal Method
5-Hydroxypentanal Acid-catalyzed hydrolysis of the THP ringColumn Chromatography (byproduct is very polar)
Enolization Products Grignard reagent acts as a base on the α-protonColumn Chromatography
Reduced Aldehyde Hydride transfer from the Grignard reagentColumn Chromatography (separation from desired alcohol)

Troubleshooting & Prevention:

  • THP Ring Opening: The most common issue is the acid-catalyzed hydrolysis of the THP ether during the aqueous workup.[13][14] This opens the ring to form 5-hydroxypentanal, a highly polar and often reactive byproduct.

    • Solution: Perform the workup under buffered or weakly acidic conditions. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard choice for quenching Grignard reactions, as it is acidic enough to protonate the alkoxide but generally mild enough to avoid cleaving the THP group.

  • Enolization/Reduction: With sterically hindered Grignard reagents, deprotonation of the aldehyde (enolization) or reduction of the carbonyl can compete with nucleophilic addition.[11]

    • Solution: Ensure the reaction is run at a low temperature (e.g., 0 °C to -78 °C) to favor the nucleophilic addition pathway.

FAQs: Stereoisomer Separation

Question: My reaction created a new stereocenter, and now I have a mixture of diastereomers. How can I separate them?

Answer: The separation of diastereomers is a frequent challenge in asymmetric synthesis. Since diastereomers have different physical properties, they can typically be separated by standard laboratory techniques.

Causality Explained: Diastereomers are not mirror images and thus have different shapes, polarities, and interactions with chiral and achiral stationary phases. This difference in physical properties is the basis for their separation.

Protocol 2: Separation of Diastereomers by Column Chromatography
  • Initial Scouting: Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a system that shows the largest possible difference in retention factor (ΔR_f) between the two diastereomers.

  • Column Preparation: Pack a column with silica gel. The amount of silica should be 50-100 times the weight of the crude mixture for good separation.

  • Elution: Use the optimal solvent system identified in the scouting phase. For closely eluting spots, a shallow gradient (a slow, gradual increase in the polar solvent) is often more effective than an isocratic (constant solvent mixture) elution.[15]

  • Fraction Collection: Collect small fractions and monitor them carefully by TLC.

  • Analysis: Combine the fractions containing the pure, isolated diastereomers.

Advanced Strategies:

  • Derivatization: If the diastereomers are difficult to separate, consider converting them into derivatives (e.g., acetylating a hydroxyl group).[15] The resulting derivatives may have better separation properties. The protecting group can be removed after purification.

  • Preparative HPLC/SFC: For very difficult separations or for obtaining material of very high purity, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[16]

References

  • American Chemical Society. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • National Institutes of Health (NIH). (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules. [Link]

  • National Institutes of Health (NIH). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]

  • SIELC Technologies. Separation of 3,4-Dihydro-2H-pyran on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • National Institutes of Health (NIH). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (2017).
  • ResearchGate. Catalytic routes followed to synthesize 4H-pyrans. [Link]

  • MDPI. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • Springer. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Google Patents.
  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Syntheses. 2H-pyran-2-one. [Link]

  • HETEROCYCLES. (2009). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. [Link]

  • National Institutes of Health (NIH). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • PubChem. This compound (C6H10O2). [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • ResearchGate. (2022). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

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Technical Support Center: Tetrahydro-2H-pyran-2-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Tetrahydro-2H-pyran-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols to help you optimize your synthesis, improve yield and purity, and ensure a smooth transition from lab to pilot scale.

I. Overview of the Primary Synthesis Route

The most prevalent and scalable method for producing this compound is the selective oxidation of the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. While conceptually straightforward, the success of this transformation, especially at scale, hinges on the careful selection of the oxidizing agent and precise control of reaction conditions to prevent common pitfalls.

The general transformation is as follows:

Synthesis_Overview cluster_main Primary Synthesis Route Reactant (Tetrahydro-2H-pyran-2-yl)methanol (Starting Material) Product This compound (Target Aldehyde) Reactant->Product Oxidation Oxidizing_Agent Selective Oxidizing Agent (e.g., TEMPO/NaOCl, PCC, DMP) Oxidizing_Agent->Product Purification_Workflow start Crude Reaction Mixture quench Quench Reaction (e.g., Na₂S₂O₃) start->quench extract Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract wash Wash Organic Layer (1. H₂O, 2. Brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate concentrate dry->concentrate purify Purification Step concentrate->purify chromatography Flash Chromatography (Lab Scale) purify->chromatography Small Scale distillation Vacuum Distillation (Pilot Scale) purify->distillation Large Scale product Pure Product chromatography->product distillation->product Scale_Up_Considerations ScaleUp Scale-Up Critical Factors Exotherm Heat Management (Jacketed Reactor, Calorimetry) ScaleUp->Exotherm Agitation Efficient Mixing (Biphasic System) ScaleUp->Agitation pH_Control pH Monitoring & Control (Buffered System) ScaleUp->pH_Control Addition Controlled Reagent Addition (Slow, Sub-surface) ScaleUp->Addition

Technical Support Center: Monitoring Tetrahydro-2H-pyran-2-carbaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving Tetrahydro-2H-pyran-2-carbaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions to ensure the successful monitoring of your chemical transformations.

Introduction: The Role of TLC in Your Reaction

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for monitoring the progress of a chemical reaction.[1][2] For reactions involving this compound, a polar starting material, TLC allows you to qualitatively assess the consumption of the aldehyde and the formation of new products.[3] A properly executed TLC can inform critical decisions, such as when a reaction is complete, whether side products are forming, and how to optimize purification conditions.

This guide is structured to address the practical challenges you may face, moving from foundational questions to complex troubleshooting scenarios.

General TLC Monitoring Workflow

A systematic approach is crucial for obtaining reproducible TLC results. The following workflow outlines the essential steps for monitoring your reaction.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw baseline with pencil) prep_chamber Prepare Developing Chamber (Add eluent & filter paper) spot_plate Spot Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) prep_chamber->spot_plate Equilibrate chamber develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate Thoroughly develop_plate->dry_plate visualize Visualize Spots (UV light, chemical stain) dry_plate->visualize analyze Analyze Rf Values & Spot Appearance visualize->analyze decision Decision Point: - Continue Reaction - Work-up - Adjust Conditions analyze->decision

Caption: Standard workflow for reaction monitoring by TLC.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding TLC setup for this compound reactions.

Q1: What is a good starting eluent (mobile phase) for my reaction?

A1: The choice of eluent is critical and depends on the polarity of your product relative to the starting aldehyde. This compound is a relatively polar compound. A good starting point for most reactions is a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate (EtOAc) or Petroleum Ether:Ethyl Acetate .[4][5]

  • Rationale: You want the starting material to move off the baseline but not travel with the solvent front. An ideal Rƒ (Retention factor) value is between 0.2 and 0.4 for the starting material, which provides ample space on the plate to resolve new, less polar products (higher Rƒ) or more polar products (lower Rƒ).[4]

  • Protocol: Start with a 4:1 Hexane:EtOAc mixture.[5] If the aldehyde spot remains at the baseline (Rƒ is too low), increase the polarity by moving to a 2:1 or 1:1 ratio.[4] Conversely, if the spot travels too high (Rƒ > 0.8), decrease the polarity.[4]

Q2: My starting material and product are not UV-active. How can I visualize them?

A2: While this compound and its common derivatives (like the corresponding alcohol after reduction) lack strong UV chromophores, they possess functional groups that react with specific chemical stains to produce colored spots.[6][7]

  • Rationale: Stains are chemical reagents that react with compounds on the TLC plate to create visible products. The choice of stain depends on the functional groups present.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄): An excellent general-purpose stain for compounds that can be oxidized, such as aldehydes and alcohols.[6][8] It typically produces yellow-brown spots on a purple/pink background.[7]

    • p-Anisaldehyde Stain: This stain is particularly effective for nucleophilic compounds, including alcohols, and also works well for aldehydes.[6][9] It often gives a range of colors for different spots, aiding in their differentiation.[9]

    • 2,4-Dinitrophenylhydrazine (DNP): This stain is highly specific for aldehydes and ketones, yielding orange-to-red spots.[8] It is useful for confirming the presence or absence of your starting aldehyde.

StainTarget Functional GroupsTypical AppearanceReference
Potassium Permanganate Aldehydes, Alcohols, Alkenes, etc.Yellow/Brown spots on purple background[6][8]
p-Anisaldehyde Aldehydes, Ketones, AlcoholsVarious colors (blue, green, red) on a faint background[6][9]
2,4-DNP Aldehydes, KetonesOrange/Red spots[8]

Q3: How do I properly spot the TLC plate for reaction monitoring?

A3: A three-lane spotting technique is the standard for effective reaction monitoring.[10][11]

  • Lane 1 (Reference): Spot a dilute solution of your pure starting material (SM).

  • Lane 2 (Co-spot): Apply a spot of the starting material, and directly on top of it, apply a spot from your reaction mixture (Rxn).

  • Lane 3 (Reaction): Spot a sample taken directly from your reaction mixture.

  • Rationale: The co-spot lane is crucial. It confirms the identity of the starting material spot in your reaction lane. If the reaction is complete, the co-spot lane will look identical to the SM and Rxn lanes combined. If the starting material is consumed, the Rxn lane will show a new spot, and the co-spot lane will show both the SM spot and the new product spot.

Troubleshooting Guide

Encountering issues with TLC is common. This section provides solutions to the most frequent problems.

Problem 1: My spots are streaking or "tailing."

Streaking is when a spot appears as an elongated smear rather than a tight circle, which can obscure the separation of components.[12][13]

  • Cause A: Sample is too concentrated. Overloading the plate is the most common cause of streaking.[1][13][14]

    • Solution: Dilute your reaction sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the plate. You can also apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications, to build concentration without overloading.[12][14]

  • Cause B: Compound is highly polar or acidic/basic. The silica gel on a standard TLC plate is slightly acidic. Highly polar compounds, especially amines or carboxylic acids, can interact too strongly with the stationary phase.[13]

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add a few drops of acetic acid or formic acid (0.1–2.0%). For basic compounds, add a few drops of triethylamine or ammonia in methanol.[12][13]

  • Cause C: The compound is degrading on the silica plate. Some sensitive molecules can decompose on the acidic silica surface.[15]

    • Solution: Run a 2D TLC to check for stability. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same eluent. If the compound is stable, the spot will be on the diagonal. Decomposition will result in new spots appearing off the diagonal.[15] If instability is confirmed, consider using a different stationary phase, like alumina or a reversed-phase plate.[5][15]

Problem 2: I can't separate my starting material and product (Rƒ values are too similar).

This occurs when the polarity difference between your reactant and product is minimal.

  • Cause: Eluent system is not optimal. The chosen solvent mixture may not have the right selectivity for your compounds.[15]

    • Solution 1: Change Solvent Ratios. First, try fine-tuning the ratio of your current eluent system. Small changes can sometimes improve separation.

    • Solution 2: Change Solvent System. If adjusting ratios fails, switch one of the solvents. For example, if you are using Hexane:EtOAc, try switching to Dichloromethane:Methanol for a different selectivity, especially if your compounds are very polar.[16][17] Another option is to try Hexane:Diethyl Ether or Toluene:Acetone.

    • Solution 3: Use a Different Stain. Sometimes, even if spots overlap, a stain like p-anisaldehyde can reveal them in different colors, confirming the presence of multiple components.[9][15]

Problem 3: All my spots are stuck on the baseline (Rƒ ≈ 0) or rushed to the solvent front (Rƒ ≈ 1).

This indicates a significant mismatch between the eluent polarity and the compound polarity.[12]

  • Cause A: Spots are on the baseline. The eluent is not polar enough to move the compounds up the plate.[12]

    • Solution: Increase the polarity of the eluent. For a Hexane:EtOAc system, increase the proportion of ethyl acetate.[4][12] For very polar compounds, a system like 5% Methanol in Dichloromethane might be necessary.[16]

  • Cause B: Spots are at the solvent front. The eluent is too polar, causing all components to travel with it without interacting with the silica gel.[12]

    • Solution: Decrease the polarity of the eluent. For a Hexane:EtOAc system, increase the proportion of hexane.[4][12]

Troubleshooting Decision Tree

Use this diagram to systematically diagnose and solve common TLC issues.

Troubleshooting_Tree start Problem with TLC Plate? streaking Spots are Streaking? start->streaking no_sep No Separation (Rf too similar)? start->no_sep bad_rf All Spots at Baseline or Front? start->bad_rf sol_overload Dilute Sample & Re-spot streaking->sol_overload Most likely cause sol_modifier Add Modifier to Eluent (e.g., AcOH or Et3N) streaking->sol_modifier If compound is acidic/basic sol_2dtlc Check Stability (2D TLC) Consider Alumina Plate streaking->sol_2dtlc If streaking persists sol_ratio Fine-tune Solvent Ratio no_sep->sol_ratio First step sol_polar Increase Eluent Polarity bad_rf->sol_polar If at Baseline (Rf ≈ 0) sol_nonpolar Decrease Eluent Polarity bad_rf->sol_nonpolar If at Front (Rf ≈ 1) sol_solvent Change Eluent System (e.g., Hex/EtOAc -> DCM/MeOH) sol_ratio->sol_solvent If no improvement sol_stain Use Color-Differentiating Stain (p-Anisaldehyde) sol_solvent->sol_stain For confirmation

Caption: A decision tree for troubleshooting TLC results.

References

  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • TLC stains. University of California, Los Angeles (UCLA) Chemistry. [Link]

  • Troubleshooting: TLC. University of Rochester Department of Chemistry. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022, June 3). Bitesize Bio. [Link]

  • TLC Stains. Organic Chemistry at CU Boulder. [Link]

  • TLC Stains. (PDF). [Link]

  • Magic Formulas: TLC Stains. University of Rochester Department of Chemistry. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2023, September 2). ALWSCI. [Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-Madison Chemistry. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]

  • Thin Layer Chromatography. (PDF). [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (2012). RSC Publishing. [Link]

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. Studylib. [Link]

  • Applying TLC - monitoring the progress of a reaction. (2017, May 16). YouTube. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Resolving Tetrahydro-2H-pyran-2-carbaldehyde Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Tetrahydro-2H-pyran-2-carbaldehyde

This compound is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereochemistry plays a pivotal role in the biological activity of the final products. As regulatory agencies worldwide place increasing emphasis on the stereochemical purity of drug substances, the development of robust and reliable analytical methods for the separation and quantification of its enantiomers is of paramount importance. This guide provides a comprehensive comparison of methodologies for the chiral resolution of this compound enantiomers, offering practical insights for researchers, scientists, and drug development professionals.

Due to the small and polar nature of this compound, achieving direct enantiomeric separation on a chiral stationary phase (CSP) can be challenging. Therefore, this guide will explore both the direct approach using chiral HPLC and a more universally applicable indirect approach involving chiral derivatization followed by separation on a standard achiral stationary phase.

Methodology Comparison: Direct vs. Indirect Chiral Resolution

The choice between a direct and an indirect chiral separation method depends on several factors, including the availability of a suitable chiral stationary phase, the required sensitivity and resolution, and the complexity of the sample matrix.

Direct Enantioseparation on Chiral Stationary Phases (CSPs)

The direct approach involves the use of a high-performance liquid chromatography (HPLC) column packed with a chiral stationary phase. The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities.

Conceptual Workflow for Direct Chiral HPLC:

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_sample Racemic this compound dissolved_sample Dissolve in Mobile Phase racemic_sample->dissolved_sample injection Inject Sample dissolved_sample->injection chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) injection->chiral_column separation Enantiomeric Separation chiral_column->separation detection UV/Vis or other Detector separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantify Enantiomeric Ratio chromatogram->quantification cluster_derivatization Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Analysis racemic_aldehyde Racemic Aldehyde reaction Reaction to form Diastereomeric Imines racemic_aldehyde->reaction chiral_amine (R)-(-)-1-(1-Naphthyl)ethylamine (CDA) chiral_amine->reaction injection Inject Diastereomer Mixture reaction->injection achiral_column Achiral Column (e.g., C18) injection->achiral_column separation Diastereomer Separation achiral_column->separation detection UV/Vis Detector separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantify Diastereomeric Ratio (corresponds to Enantiomeric Ratio) chromatogram->quantification

Caption: Workflow for indirect chiral HPLC separation via derivatization.

Performance Comparison and Experimental Data

The following table provides a comparative summary of the two approaches. The data for the indirect method is based on established principles of diastereomer separation, while the data for the direct method is hypothetical and represents a typical target for method development.

ParameterDirect Chiral HPLC Method (Hypothetical)Indirect Chiral HPLC Method (via Derivatization)
Principle Differential interaction with a Chiral Stationary Phase.Formation of diastereomers with a Chiral Derivatizing Agent, followed by separation on an achiral column.
Stationary Phase Chiral (e.g., Polysaccharide-based)Achiral (e.g., C18 Reversed-Phase)
Mobile Phase Normal or Reversed-PhaseTypically Reversed-Phase (e.g., Acetonitrile/Water)
Derivatization Not requiredRequired (Reaction with (R)-(-)-1-(1-Naphthyl)ethylamine)
Detection UV/Vis (potentially weak for the underivatized aldehyde)UV/Vis (enhanced due to naphthyl chromophore)

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of unknown compounds. For researchers and professionals in drug development, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for identifying impurities, characterizing metabolites, and ensuring the integrity of pharmaceutical products. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of Tetrahydro-2H-pyran-2-carbaldehyde, a molecule that uniquely combines the functionalities of a cyclic ether and an aldehyde.

This document moves beyond a simple recitation of fragmentation rules. It is designed to provide a causal understanding of why specific fragments are formed, how the cyclic ether and aldehyde moieties influence each other's fragmentation pathways, and how this compound's mass spectrum compares to simpler, related structures. The insights presented herein are grounded in established principles of mass spectrometry and supported by data from analogous compounds.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

The molecular structure of this compound, with a molecular weight of 114.14 g/mol , presents a fascinating case for mass spectrometric analysis.[1] The presence of both a tetrahydropyran ring and a carbaldehyde group leads to a complex interplay of fragmentation pathways. Under standard 70 eV electron ionization (EI), the initial step is the removal of an electron to form a molecular ion (M•+).[2] The ionization is most likely to occur at one of the lone pair electrons on either the ether oxygen or the carbonyl oxygen.

The subsequent fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. We can anticipate several key fragmentation pathways, as illustrated in the diagram below.

Fragmentation_of_this compound M This compound (M, m/z 114) M_ion [M]•+ (m/z 114) M->M_ion Ionization frag_113 [M-H]• (m/z 113) M_ion->frag_113 α-cleavage (H• loss) frag_85 [M-CHO]• (m/z 85) M_ion->frag_85 α-cleavage (CHO• loss) frag_71 C4H7O+ (m/z 71) M_ion->frag_71 Ring Opening & β-cleavage frag_29 CHO+ (m/z 29) M_ion->frag_29 β-cleavage frag_57 C3H5O+ (m/z 57) frag_85->frag_57 Loss of C2H4 frag_43 C2H3O+ (m/z 43) frag_71->frag_43 Loss of C2H4

Figure 1. Predicted major fragmentation pathways of this compound under electron ionization.

Key Fragmentation Pathways:
  • Alpha-Cleavage: This is a characteristic fragmentation for both aldehydes and ethers.[3][4]

    • Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond of the aldehyde group is a common pathway for aldehydes, leading to a stable acylium ion.[3][5][6] This would produce a fragment at m/z 113 ([M-1]) .

    • Loss of the Formyl Radical (•CHO): Cleavage of the bond between the pyran ring and the carbonyl group results in the loss of a formyl radical.[7] This would generate a tetrahydropyranyl cation at m/z 85 ([M-29]) .

    • Loss of an Alkyl Radical from the Ring: Alpha-cleavage adjacent to the ether oxygen can lead to the expulsion of an alkyl radical from the ring, a common pathway for cyclic ethers.[8]

  • Ring Opening and Subsequent Cleavages: The radical cation can undergo ring opening initiated by the ether oxygen. This is a well-documented pathway for cyclic ethers.[8] The resulting open-chain ion can then undergo further fragmentation.

    • Formation of m/z 71: Following ring opening, a β-cleavage could lead to the formation of a C4H7O+ fragment.

    • Formation of m/z 57 and 43: Subsequent losses of neutral molecules like ethylene (C2H4) from the initial ring-opened fragments can lead to smaller, stable cations.

  • McLafferty Rearrangement: While common for aliphatic aldehydes with a γ-hydrogen, the cyclic nature of this compound may hinder the necessary six-membered ring transition state for a classical McLafferty rearrangement.[3][7] However, a rearrangement involving the ring hydrogens cannot be entirely ruled out.

Comparative Fragmentation Analysis

To better understand the unique fragmentation of this compound, it is instructive to compare its predicted mass spectrum with that of simpler, related molecules.

Compound Key Predicted Fragments (m/z) Dominant Fragmentation Pathways
Hexanal (Linear Aldehyde) 100 (M•+), 82, 72, 57, 44, 43McLafferty rearrangement (m/z 44), α-cleavage, β-cleavage.
Tetrahydropyran (Cyclic Ether) 86 (M•+), 85, 57, 43α-cleavage (loss of H•), ring opening followed by loss of alkyl radicals.
This compound 114 (M•+), 113, 85, 71, 57, 43, 29α-cleavage (loss of H• and •CHO), ring opening and subsequent fragmentation.

This comparison highlights how the combination of the aldehyde and cyclic ether functionalities in this compound leads to a more complex fragmentation pattern than either functional group alone. The presence of the aldehyde group introduces characteristic losses (H• and •CHO), while the cyclic ether ring dictates the pathways involving ring opening and subsequent cleavages.

The Influence of Ionization Technique: A Comparison of EI and CI

The choice of ionization technique significantly impacts the resulting mass spectrum. While Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, Chemical Ionization (CI) is a "soft" technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule.[9][10][11]

Ionization Technique Primary Ionization Event Expected Spectrum for this compound Key Advantages
Electron Ionization (EI) Removal of an electron by a high-energy electron beam (70 eV).[2]Weak or absent molecular ion (m/z 114), extensive fragmentation.Provides detailed structural information from fragment ions.[2]
Chemical Ionization (CI) Proton transfer from a reagent gas (e.g., methane, ammonia).[10][11]Prominent protonated molecule [M+H]+ (m/z 115), minimal fragmentation.Clearly indicates the molecular weight of the analyte.[9][10]

For the unambiguous determination of the molecular weight of this compound, Chemical Ionization would be the preferred method. However, for detailed structural elucidation, the rich fragmentation pattern provided by Electron Ionization is invaluable.

Figure 2. A comparative workflow of Electron Ionization (EI) and Chemical Ionization (CI) for the analysis of this compound.

Experimental Protocols

Sample Preparation and Introduction for GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer equipped with both EI and CI sources.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 25-200.

  • Mass Spectrometer Conditions (CI):

    • Ion Source Temperature: 200 °C.

    • Reagent Gas: Methane or isobutane.

    • Mass Range: m/z 50-200.

Conclusion

The mass spectrometric fragmentation of this compound provides a rich tapestry of information that, when properly interpreted, can lead to its unambiguous identification. The interplay between the cyclic ether and aldehyde functionalities gives rise to a characteristic fragmentation pattern dominated by α-cleavages and ring-opening reactions. By comparing its predicted spectrum to that of simpler analogs and by judiciously selecting the ionization technique, researchers can harness the full power of mass spectrometry for structural elucidation. This guide serves as a framework for understanding not just this specific molecule, but also for approaching the analysis of other bifunctional compounds.

References

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A Senior Application Scientist's Guide to Oxidizing Agents for Tetrahydro-2H-pyran-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selective synthesis of aldehydes is a cornerstone of complex molecule construction. The oxidation of primary alcohols, such as (tetrahydro-2H-pyran-2-yl)methanol, to its corresponding aldehyde, Tetrahydro-2H-pyran-2-carbaldehyde, presents a classic challenge: achieving high yield and purity while preventing over-oxidation to the carboxylic acid. This guide provides an in-depth comparison of four widely adopted oxidizing agents, offering experimental data, mechanistic insights, and practical recommendations to inform your synthetic strategy.

Introduction: The Challenge of Selective Oxidation

This compound is a valuable synthetic intermediate.[1][2][3] The primary alcohol precursor, (tetrahydro-2H-pyran-2-yl)methanol, requires a mild oxidizing agent to effectively stop the reaction at the aldehyde stage.[4][5] Stronger oxidants will readily convert the initially formed aldehyde into a carboxylic acid, a consequence of the aldehyde's susceptibility to further oxidation, especially in the presence of water.[6][7][8][9]

This guide compares the following four common and effective methods for this transformation:

  • Swern Oxidation

  • Dess-Martin Periodinane (DMP) Oxidation

  • Pyridinium Chlorochromate (PCC) Oxidation

  • TEMPO-Catalyzed Oxidation

Comparative Analysis of Oxidizing Agents

The choice of an oxidizing agent is a multi-faceted decision, balancing yield, reaction conditions, ease of work-up, cost, and safety. The following sections dissect each method's performance and practical considerations.

Oxidizing Agent Typical Conditions Advantages Disadvantages Byproducts
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N, CH₂Cl₂, -78 °CHigh yields, reliable, avoids toxic metals.[10][11]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (DMS), sensitive to moisture.[12][13]Dimethyl sulfide (DMS), CO, CO₂, Triethylammonium chloride.[10]
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, neutral pH, high chemoselectivity, simple work-up.[14][15][16]Expensive, potentially explosive under shock or heat, high molecular weight reagent.[14]2-Iodoxybenzoic acid (IBX) and acetic acid.[15]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TemperatureOperationally simple, effective for a wide range of alcohols.[5][8][9]Toxic Cr(VI) reagent, difficult to remove chromium byproducts, slightly acidic.[8]Reduced chromium species (Cr(IV)), pyridinium hydrochloride.[9]
TEMPO-Catalyzed Oxidation TEMPO (cat.), NaOCl (bleach), CH₂Cl₂/H₂O, 0 °C"Green" (catalytic), inexpensive co-oxidant, highly selective.[17][18][19]Can be exothermic, potential for chlorination side reactions, biphasic reaction may require phase-transfer catalyst.[17][18]Sodium chloride, water.[18]

Mechanistic Insights & Workflow Diagrams

Understanding the reaction mechanism is critical for troubleshooting and optimization. Below are simplified mechanisms for each oxidation.

Swern Oxidation

The Swern oxidation begins with the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures to form a reactive chlorosulfonium salt.[10][12][13] The alcohol adds to this species, and subsequent deprotonation by a hindered base like triethylamine (Et₃N) leads to the formation of a sulfur ylide, which collapses to yield the aldehyde, dimethyl sulfide, and other byproducts.[11]

Swern_Workflow cluster_prep Reagent Preparation (-78°C) cluster_reaction Oxidation Reaction cluster_workup Workup & Purification DMSO DMSO Activation Activation (Formation of Chlorosulfonium Salt) OxalylCl Oxalyl Chloride Solvent1 CH₂Cl₂ Addition Alcohol Addition Activation->Addition Reacts with Alcohol (THP-CH₂OH) Alcohol->Addition Elimination Base-induced Elimination Addition->Elimination Intermediate Base Et₃N Base->Elimination Quench Aqueous Quench Elimination->Quench Crude Product Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Aldehyde (THP-CHO) Purification->Product caption Swern Oxidation Experimental Workflow

Swern Oxidation Experimental Workflow
Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation involves a hypervalent iodine(V) reagent.[15][20] The reaction proceeds through a ligand exchange where the alcohol displaces an acetate group on the iodine center.[4][16] An intramolecular deprotonation of the α-hydrogen by an acetate ligand facilitates the reductive elimination of the iodine(III) species and releases the aldehyde product.[4][16]

DMP_Mechanism reagents Alcohol (R-CH₂OH) + DMP Reagent ligand_exchange Ligand Exchange (Acetate displaced) reagents->ligand_exchange intermediate Periodinane Intermediate ligand_exchange->intermediate elimination Intramolecular Reductive Elimination intermediate->elimination products Aldehyde (R-CHO) + IBX + Acetic Acid elimination->products caption Simplified DMP Oxidation Mechanism

Simplified DMP Oxidation Mechanism

Detailed Experimental Protocols

Herein are representative, step-by-step protocols for two of the most effective and contrasting methods.

Protocol 1: Swern Oxidation

Rationale: This protocol is chosen for its high reliability and yield. The cryogenic temperature is essential to control the stability of the reactive intermediates.[12][13]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and two dropping funnels.

  • Reagent Preparation: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.5 eq.) to the cooled CH₂Cl₂. To this solution, add dimethyl sulfoxide (DMSO) (2.5 eq.) dropwise via a dropping funnel over 10 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.[21]

  • Substrate Addition: Add a solution of (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq.) in a small amount of anhydrous CH₂Cl₂ dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N) (5.0 eq.) dropwise over 10 minutes.[12] After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: TEMPO-Catalyzed Oxidation

Rationale: This method is an excellent "green" alternative, avoiding toxic metals and harsh conditions.[18] A biphasic system is used, and pH control is important to prevent side reactions.[22] A similar procedure has been successfully applied to a closely related substrate, (R)-3,4-dihydro-2H-pyran-2-methanol.[23]

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stir bar, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq.), TEMPO (0.01-0.05 eq.), and dichloromethane (CH₂Cl₂).

  • Biphasic System: In a separate beaker, prepare an aqueous solution containing sodium bicarbonate (to buffer the pH around 8.6) and potassium bromide (0.1 eq.). Add this solution to the reaction flask.[22]

  • Oxidation: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add commercial bleach (aqueous NaOCl, approx. 1.2 eq.) dropwise, keeping the temperature below 5 °C.

  • Monitoring: Monitor the reaction by TLC. The oxidation is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous Na₂S₂O₃ (to destroy excess oxidant), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is often of high purity, but can be further purified by chromatography if necessary.

Conclusion and Recommendations

The optimal choice of oxidizing agent for the synthesis of this compound depends on the specific requirements of the project.

  • For Reliability and High Yield: The Swern oxidation remains a gold standard. Despite its demanding cryogenic conditions and the malodorous byproduct, its broad substrate scope and consistent performance make it a trusted method in medicinal chemistry.[10][11]

  • For Mild Conditions and Ease of Use: Dess-Martin Periodinane (DMP) is an excellent choice.[14][15] It operates at room temperature and avoids harsh acidic or basic conditions, making it ideal for sensitive substrates. The primary drawbacks are the cost and safety considerations of the reagent.[14]

  • For Green Chemistry and Scalability: TEMPO-catalyzed oxidation is highly recommended.[18] Its use of a catalytic amount of the active oxidant with inexpensive and environmentally benign bleach as the terminal oxidant makes it ideal for large-scale synthesis.[17][19]

  • A Classic, but Cautionary, Option: PCC is effective but its use is declining due to the toxicity of chromium.[8] It should generally be considered only when other methods have failed or are unavailable.

By carefully considering these factors, researchers can select the most appropriate method to efficiently and selectively synthesize this compound, facilitating the advancement of their research and development programs.

References

  • Zhao, M., Li, J., Song, Z., Desmond, R., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1998). A novel and efficient method for the oxidation of primary alcohols to carboxylic acids with sodium chlorite catalyzed by TEMPO and bleach. Tetrahedron Letters, 39(29), 5323-5326. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 235-258). Springer, New York, NY.
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A Comparative Guide for Asymmetric Synthesis: Tetrahydro-2H-pyran-2-carbaldehyde Versus Other Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of asymmetric synthesis, the choice of a chiral aldehyde is a critical determinant for achieving high stereoselectivity in the construction of complex molecular architectures. These carbonyl compounds serve as versatile building blocks in a multitude of carbon-carbon bond-forming reactions, including aldol additions, Michael reactions, and Diels-Alder cycloadditions. This guide provides an in-depth technical comparison of Tetrahydro-2H-pyran-2-carbaldehyde, a saturated heterocyclic aldehyde, with other commonly employed chiral aldehydes, namely aromatic, α,β-unsaturated, and simple aliphatic aldehydes. By examining their performance through the lens of experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Pivotal Role of Chiral Aldehydes

Chiral aldehydes are indispensable reagents in asymmetric synthesis, acting as prochiral electrophiles that, under the influence of a chiral catalyst or auxiliary, lead to the formation of enantiomerically enriched products.[1] The steric and electronic properties of the aldehyde's substituent profoundly influence the transition state of the reaction, thereby dictating the degree of stereochemical control. The ability to predictably generate a desired stereoisomer is of paramount importance in medicinal chemistry, where the therapeutic efficacy and toxicological profile of a drug are often linked to its specific three-dimensional arrangement.

This guide will delve into the nuanced differences in reactivity and stereodirecting ability between this compound and its counterparts, providing a framework for catalyst and substrate selection in the pursuit of stereochemically defined molecules.

Understanding the Players: A Structural Overview

The selection of an appropriate chiral aldehyde is fundamentally a question of matching its inherent structural and electronic features to the demands of a specific asymmetric transformation. The aldehydes discussed in this guide can be broadly categorized as follows:

  • This compound (THP-2-CHO): A saturated heterocyclic aldehyde, its conformational rigidity and the presence of the ether oxygen can influence its reactivity and how it interacts with chiral catalysts.

  • Aromatic Aldehydes (e.g., Benzaldehyde): Characterized by a phenyl group directly attached to the carbonyl, these aldehydes are sterically demanding and their reactivity is influenced by the electronic nature of substituents on the aromatic ring.

  • α,β-Unsaturated Aldehydes (e.g., Cinnamaldehyde): The conjugated double bond in these molecules provides an additional site for reactivity, particularly in Michael additions, and influences the electronic properties of the carbonyl group.

  • Simple Aliphatic Aldehydes (e.g., Propanal): These aldehydes are sterically less hindered than aromatic aldehydes but can be more prone to self-condensation and other side reactions.

The following diagram illustrates the logical flow for selecting a chiral aldehyde based on the desired reaction type and expected outcome.

Caption: Logical workflow for selecting a chiral aldehyde in asymmetric synthesis.

Comparative Performance in Key Asymmetric Reactions

The true measure of a chiral aldehyde's utility lies in its performance in stereoselective transformations. Here, we compare this compound with other aldehydes in three cornerstone reactions of asymmetric synthesis.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. The proline-catalyzed aldol reaction is a classic example of organocatalysis and serves as an excellent platform for comparing the performance of different aldehydes.

Table 1: Performance of Various Aldehydes in Asymmetric Aldol Reactions

AldehydeCatalystReaction ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
This compound L-ProlineAcetone, rt, 24hData not availableData not availableData not available
BenzaldehydeL-ProlineAcetone, rt, 24h62-96 (R)[2]
4-NitrobenzaldehydeL-ProlineAcetone, rt, 4h95-76 (R)[2]
PropanalL-ProlineAcetone, rt, 24h9719:1 (anti:syn)99 (anti)[3]

Note: Direct experimental data for this compound in a comparable proline-catalyzed aldol reaction was not found in the surveyed literature. This represents a knowledge gap and an opportunity for future research.

From the available data, it is evident that both aromatic and simple aliphatic aldehydes can participate effectively in asymmetric aldol reactions, often affording high yields and excellent stereoselectivities.[2][3] The electronic nature of the aromatic substituent can influence the reaction rate, with electron-withdrawing groups like nitro tending to increase reactivity.[2] Simple aliphatic aldehydes like propanal demonstrate exceptional enantioselectivity.[3] The performance of this compound in this context remains to be systematically evaluated.

Asymmetric Michael Addition

The asymmetric Michael addition is a conjugate addition reaction that is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysis, particularly through iminium ion activation of α,β-unsaturated aldehydes, has emerged as a powerful strategy for achieving high enantioselectivity in these reactions.

Table 2: Performance of α,β-Unsaturated Aldehydes in Asymmetric Michael Addition

AldehydeMichael DonorCatalystReaction ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
This compound --Not applicable--
CinnamaldehydeNitromethaneBiotinylated secondary amineDCM, 25°C, 22hHighHigh[4]
CinnamaldehydeDiethyl malonate(S)-BINOL-LiAlH₄THF, reflux, 2hGoodHigh[5]

Note: this compound, being a saturated aldehyde, does not participate as an acceptor in Michael additions.

Cinnamaldehyde is a classic substrate for asymmetric Michael additions, and various organocatalysts have been developed to achieve high yields and enantioselectivities with a range of nucleophiles.[4][5] This highlights the utility of the α,β-unsaturated scaffold in this class of reactions.

Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered heterocyclic rings. When a chiral aldehyde is used as the dienophile, it can direct the stereochemical outcome of the reaction, leading to enantioenriched products.

Table 3: Performance of Various Aldehydes in Asymmetric Hetero-Diels-Alder Reactions

AldehydeDieneCatalystReaction ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
This compound Danishefsky's dieneChiral dirhodium(II) carboxamidateSolvent-free, rtData not availableData not available
BenzaldehydeDanishefsky's dieneTADDOL derivativeToluene, rtModerateGood[6]
BenzaldehydeDanishefsky's dieneChiral dirhodium(II) carboxamidateSolvent-free, 23°C9394[7]
4-NitrobenzaldehydeDanishefsky's dieneChiral dirhodium(II) carboxamidateSolvent-free, 23°C8498[7]

Benzaldehyde and its derivatives are common dienophiles in asymmetric hetero-Diels-Alder reactions, and various chiral Lewis acids and organocatalysts have been shown to effectively control the stereoselectivity.[6][7] The high yields and enantioselectivities achieved, particularly under solvent-free conditions, underscore the efficiency of this approach.[7] The potential of this compound in this reaction, given its structural similarity to the resulting dihydropyran product, warrants further investigation.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for key asymmetric reactions are provided below.

Protocol 1: General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established procedures for the direct asymmetric aldol reaction between an aldehyde and a ketone.[2][3]

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (e.g., acetone, 5.0 equiv)

  • L-Proline (10-30 mol%)

  • Solvent (e.g., DMSO, DMF, or neat)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the aldehyde and ketone in the chosen solvent at room temperature, add L-proline.

  • Stir the reaction mixture at room temperature for the specified time (typically 4-48 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

The following diagram illustrates the workflow for this protocol.

Aldol_Protocol start Start mix Mix Aldehyde, Ketone, and L-Proline in Solvent start->mix stir Stir at Room Temperature (4-48h) mix->stir quench Quench with Saturated aq. NH4Cl stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the L-Proline catalyzed asymmetric aldol reaction.

Protocol 2: General Procedure for Organocatalytic Asymmetric Michael Addition

This protocol is a general representation of an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde.[4]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Michael donor (e.g., nitromethane, 1.2 equiv)

  • Chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 10-20 mol%)

  • Solvent (e.g., DCM, toluene)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the chiral secondary amine catalyst in the chosen solvent, add the α,β-unsaturated aldehyde.

  • Add the Michael donor to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 25°C) for the required time (typically 12-48 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired Michael adduct.

The workflow for this protocol is depicted below.

Michael_Addition_Protocol start Start dissolve_catalyst Dissolve Chiral Catalyst in Solvent start->dissolve_catalyst add_aldehyde Add α,β-Unsaturated Aldehyde dissolve_catalyst->add_aldehyde add_donor Add Michael Donor add_aldehyde->add_donor stir Stir at Specified Temperature (12-48h) add_donor->stir concentrate Concentrate in vacuo stir->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for organocatalytic asymmetric Michael addition.

Conclusion and Future Outlook

The selection of a chiral aldehyde is a critical decision in the planning of an asymmetric synthesis. This guide has highlighted the distinct characteristics and performance of this compound in comparison to aromatic, α,β-unsaturated, and simple aliphatic aldehydes. While aromatic and α,β-unsaturated aldehydes are well-established and highly effective in a range of asymmetric transformations, the full potential of saturated heterocyclic aldehydes like this compound remains an area ripe for exploration.

The lack of direct comparative data for this compound in benchmark reactions such as the proline-catalyzed aldol reaction presents a clear opportunity for future research. A systematic investigation into its reactivity and stereodirecting capabilities could unveil new avenues for the synthesis of complex, oxygen-containing chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the expansion of the chiral aldehyde toolkit to include novel and diverse structures will be of paramount importance.

References

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A Senior Application Scientist's Comparative Guide to the Characterization of Tetrahydro-2H-pyran-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2H-pyran (THP) ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. When functionalized with a carbaldehyde group at the 2-position, it becomes Tetrahydro-2H-pyran-2-carbaldehyde, a key intermediate for constructing more complex molecules.[1][2] The precise characterization of its derivatives is paramount to ensure structural integrity, purity, and stereochemistry, which are critical factors in fields like drug discovery and materials science.

This guide provides an in-depth comparison of the essential analytical techniques used to characterize these derivatives. We will move beyond mere procedural descriptions to explain the causal relationships behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A self-validating characterization relies on the convergence of data from multiple orthogonal methods. The molecular formula, connectivity, functional groups, and stereochemistry must be consistent across all experimental results. For this compound derivatives, the core analytical toolkit comprises Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For chiral derivatives, specialized chromatographic and polarimetric methods are indispensable.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_validation Data Convergence & Validation Synthesis Novel Derivative Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Primary Analysis MS Mass Spectrometry (EI, ESI) Purification->MS Primary Analysis IR IR Spectroscopy Purification->IR Primary Analysis Chiral Chiral Analysis (If Applicable) NMR->Chiral Stereochemical Questions? Validation Validated Structure NMR->Validation MS->Validation IR->Validation Chiral->Validation

Caption: General workflow for the characterization of a novel THP-2-carbaldehyde derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Expertise & Causality: For a typical this compound derivative, the ¹H NMR spectrum is the first and most informative checkpoint. The aldehyde proton (CHO) is the most diagnostic signal, appearing as a singlet or a doublet far downfield (typically δ 9.5-10.0 ppm) due to the deshielding effect of the carbonyl group. Its coupling pattern reveals the presence of a proton on the adjacent carbon (C2). The proton at C2 is also highly informative, being adjacent to two oxygen-linked carbons, which shifts it downfield relative to the other ring protons.

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirm the carbon skeleton. The carbonyl carbon is unmistakable, appearing around δ 200-205 ppm. The DEPT-135 experiment is particularly useful to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) groups, which is essential for assigning the pyran ring carbons.

Comparative Spectral Data for Representative Derivatives

The table below compares typical NMR chemical shifts (δ) for the parent aldehyde and a representative derivative, (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol, which is formed by the reduction of the aldehyde and addition of methyl groups. This comparison highlights how structural modifications directly impact the NMR spectrum.

Proton/Carbon This compound (Parent) [3][4](S)-2,6,6-Trimethylthis compound (+)-20 [5]Causality of Shift
Aldehyde H (CHO) ~9.6 ppm (d)~9.5 ppm (s)The environment around the aldehyde proton changes with substitution on the ring.
Ring H at C2 ~4.2 ppm (m)N/A (quaternary C)Substitution at C2 removes the proton, causing the signal to disappear.
Carbonyl C (C=O) ~203 ppm~205 ppmThe electronic environment around the carbonyl is slightly altered by ring substitution.
Ring C at C2 ~78 ppm~80 ppmSubstitution with a methyl group deshields the C2 carbon.
Ring CH₂ Protons 1.5-2.0 ppm (m)1.2-1.8 ppm (m)Ring protons show complex multiplets due to diastereotopicity and coupling.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key sample resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift.

  • Shimming: The magnetic field homogeneity is optimized ("shimming") to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the exact molecular weight of a compound, serving as a direct confirmation of the proposed chemical formula. The fragmentation pattern offers additional structural clues, acting as a molecular fingerprint.

Expertise & Causality: For a new derivative, obtaining a high-resolution mass spectrum (HRMS) is crucial. This technique can determine the molecular mass with enough accuracy (typically <5 ppm error) to confirm a unique molecular formula. For example, the parent compound, C₆H₁₀O₂, has a calculated exact mass of 114.0681 Da.[3] An experimental HRMS value of 114.0685 Da would strongly support this formula.

Electron Ionization (EI) is a common technique that causes extensive fragmentation. The fragmentation pattern is often predictable. For THP derivatives, a common fragmentation pathway is the loss of the aldehyde group (CHO, 29 Da) or cleavage of the pyran ring. Comparing the fragmentation patterns of different derivatives can help locate substituents.

Technique Information Provided Best For
High-Resolution MS (HRMS) Exact Mass (to 4 decimal places)Unambiguous determination of molecular formula.
Low-Resolution MS (LRMS) Nominal Mass (integer value)Quick confirmation of expected molecular weight.
Electron Ionization (EI) Fragmentation PatternStable, volatile compounds; provides structural clues.
Electrospray Ionization (ESI) Molecular Ion ([M+H]⁺, [M+Na]⁺)Less fragmentation; ideal for polar, less volatile molecules.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. It is based on the principle that molecular bonds vibrate at specific frequencies.

Expertise & Causality: For all this compound derivatives, two peaks are of primary importance:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band typically appears in the range of 1720-1740 cm⁻¹. Its precise position can be influenced by conjugation or ring strain. This peak's presence is a non-negotiable confirmation of the aldehyde group.

  • C-O-C Stretch (Ether): A strong band in the 1050-1150 cm⁻¹ region confirms the presence of the tetrahydropyran ring's ether linkage.

Comparing the IR spectrum of a new derivative to its precursor is a powerful way to verify a chemical transformation. For example, if the aldehyde is reduced to an alcohol, the C=O peak at ~1725 cm⁻¹ will disappear, and a broad O-H stretch will appear around 3200-3500 cm⁻¹.

Characterization of Chiral Derivatives: The Stereo-differentiating Toolkit

Many derivatives of this compound are chiral, and their biological activity is often enantiomer-dependent. Therefore, confirming the stereochemistry and enantiomeric purity is a critical step, especially in drug development.[6][7]

Expertise & Causality: The separation and analysis of enantiomers require a chiral environment.[8] This is most commonly achieved using chiral chromatography.

Racemic Racemic Mixture (50:50 R/S) ChiralColumn Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) Racemic->ChiralColumn Injection Separation Differential Interaction ChiralColumn->Separation Enantio_R Enantiomer R Separation->Enantio_R Elution at different times Enantio_S Enantiomer S Separation->Enantio_S Elution at different times Detector Detector (UV/MS) Enantio_R->Detector Enantio_S->Detector Chromatogram Chromatogram (Two Separated Peaks) Detector->Chromatogram

Caption: Workflow of enantiomeric separation by chiral HPLC.

Comparative Chiral Analysis Techniques
Technique Principle Output Advantages/Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[6]Two separate peaks on a chromatogram, allowing for quantification of enantiomeric excess (ee).Adv: Highly accurate, widely applicable, can be preparative. Disadv: Requires specialized, expensive columns.
Chiral GC Similar to HPLC, but with a volatile mobile phase. Often requires derivatization to increase volatility.[6]Two separated peaks for volatile enantiomers or their diastereomeric derivatives.Adv: High resolution. Disadv: Limited to thermally stable, volatile compounds; derivatization adds a step.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.A specific rotation value ([α]D).Adv: Simple, non-destructive. Disadv: Requires a pure sample, value depends on concentration and solvent, does not provide enantiomeric ratio directly.
Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Choose a Chiral Stationary Phase (CSP) known to be effective for similar classes of compounds (e.g., polysaccharide-based columns like Chiralpak®). Method development may be required to find the optimal column and mobile phase.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol). The ratio is critical for achieving separation.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will travel through the chiral column at different rates and be detected as they elute, resulting in two peaks.

  • Quantification: The enantiomeric excess (% ee) is calculated from the relative areas of the two peaks: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Conclusion

The robust characterization of this compound derivatives is a systematic process of data integration from multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, Mass Spectrometry confirms the molecular formula and provides fragmentation data, while IR spectroscopy verifies the presence of key functional groups. For chiral molecules, techniques like chiral HPLC are essential for determining stereochemical purity. By understanding the causal principles behind each method and ensuring the convergence of all data, researchers can have the highest degree of confidence in the structure and purity of their synthesized molecules, a foundational requirement for successful research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Iannazzo, D., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 23(7), 1735. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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  • NIST. (n.d.). 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to Confirming the Stereochemistry of Tetrahydro-2H-pyran-2-carbaldehyde Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. The precise three-dimensional arrangement of substituents on this ring—its stereochemistry—is critical, as it profoundly dictates biological activity. However, the conformational flexibility of the six-membered ring and the influence of stereoelectronic effects, such as the anomeric effect, make the unambiguous assignment of stereoisomers a non-trivial challenge.

This guide provides an in-depth comparison of the primary analytical methodologies used to confirm the relative and absolute stereochemistry of substituted THPs, with a focus on Tetrahydro-2H-pyran-2-carbaldehyde as a representative scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for robust and reliable stereochemical assignment.

Strategic Workflow for Stereochemical Assignment

The selection of an appropriate analytical method is contingent on the specific question at hand (relative vs. absolute configuration), the physical state of the sample, and the available instrumentation. The following decision tree illustrates a logical workflow for approaching the stereochemical confirmation of a new THP derivative.

G Workflow for THP Stereochemistry Determination cluster_start cluster_main cluster_absolute Absolute Configuration Methods cluster_end start Chiral THP Product Synthesized crystal Can a high-quality single crystal be obtained? start->crystal nmr Determine Relative Stereochemistry via NMR crystal->nmr No xray Single-Crystal X-Ray Diffraction (Gold Standard) crystal->xray Yes absolute_q Is Absolute Configuration Required? nmr->absolute_q chiroptical Chiroptical Methods (VCD/ECD in solution) absolute_q->chiroptical Yes end_rel Relative Stereochemistry Confirmed absolute_q->end_rel No end_abs Absolute Stereochemistry Confirmed xray->end_abs derivatization Chemical Derivatization (e.g., Mosher's Ester Analysis) chiroptical->derivatization Indeterminate or requires confirmation chiroptical->end_abs derivatization->end_abs

Caption: Key through-space NOE correlations used to establish relative stereochemistry.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous determination of both relative and absolute stereochemistry is required, single-crystal X-ray crystallography is the gold standard. [1][2][3]This technique maps the electron density of a molecule in its crystalline state, providing a precise 3D structure with atomic resolution. [4][5]

  • Strength: It provides a definitive, irrefutable structure. Through a phenomenon called anomalous dispersion, it can also be used to determine the absolute configuration without reference to any other chiral source. [4]* Limitation: The primary and most significant hurdle is the need to grow a high-quality, single crystal of the compound or a suitable derivative. Many synthetic intermediates, particularly oils or amorphous solids, are not amenable to this technique, which can cause significant delays. [5][6]

Chiroptical Methods: Absolute Configuration in Solution

For chiral molecules that cannot be crystallized, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer a powerful alternative for determining absolute configuration in solution. [7][8]

  • Principle: These methods measure the differential absorption of left- and right-circularly polarized light. [9]While enantiomers have identical standard absorption spectra (IR and UV-Vis), their VCD and ECD spectra are mirror images. [8]* Methodology: The experimental VCD or ECD spectrum of an unknown compound is compared to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT). [7][10] * If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, the compound is assigned the (R) configuration.

    • If the experimental spectrum is the mirror image of the calculated spectrum for the (R)-enantiomer, the compound is assigned the (S) configuration.

  • Causality: The reliability of this method hinges on the accuracy of the computational model in predicting the correct low-energy conformations of the molecule in solution. Therefore, a thorough conformational search is a prerequisite for accurate spectral prediction. [11]ECD is particularly useful when the molecule contains a chromophore that absorbs UV-Vis light, while VCD analyzes vibrational transitions in the infrared region. [12][13]

Chemical Derivatization: Assigning Configuration via NMR

When crystallography and chiroptical methods are not feasible, the absolute configuration can often be determined by covalently reacting the molecule with a chiral derivatizing agent (CDA). [14]This strategy converts a pair of enantiomers into a pair of diastereomers, which have distinct physical properties and, crucially, different NMR spectra. [15][16] The most widely used method for alcohols is Mosher's ester analysis . [6][17]Since our target molecule is an aldehyde, a simple prerequisite step is the reduction of the carbaldehyde to the corresponding primary alcohol (Tetrahydro-2H-pyran-2-yl)methanol.

Protocol: Modified Mosher's Ester Analysis
  • Reduction: Reduce the this compound to the corresponding primary alcohol using a mild reducing agent like NaBH₄. Purify the alcohol.

  • Derivatization: Divide the alcohol into two portions. React one portion with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the two diastereomeric Mosher's esters. [18]3. NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

  • Analysis: Assign all relevant protons in both spectra. Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR .

  • Assignment: Based on the established conformational model of Mosher's esters, the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution of Δδ signs allows for the unambiguous assignment of the absolute configuration at the carbinol center. [19]

Comparison of Methodologies

Technique Information Obtained Sample Requirement Key Advantage Primary Limitation
NMR (J-Coupling, NOE) Relative Stereochemistry, Conformation~1-5 mg, solubleExcellent for solution-state structure, readily accessibleDoes not provide absolute configuration
X-Ray Crystallography Relative & Absolute StereochemistryHigh-quality single crystalUnambiguous, definitive 3D structure [5]Crystal growth can be difficult or impossible [6]
VCD / ECD Absolute Stereochemistry~5-10 mg, soluble, purePowerful for non-crystalline samples in solution [7]Requires intensive computational calculations; can be ambiguous for highly flexible molecules
Chemical Derivatization Absolute Stereochemistry~5-10 mg, requires reactive group (e.g., -OH, -NH₂)Cleverly uses standard NMR to determine absolute configuration [20]Requires chemical modification; potential for side reactions or kinetic resolution

Experimental Protocols

Protocol 1: 2D NOESY/ROESY for Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of the purified THP-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). For small molecules (MW < 600), degas the sample thoroughly using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the NOE. [21]2. Acquisition: On an NMR spectrometer (≥400 MHz), acquire a standard ¹H spectrum and a 2D ¹H-¹H COSY spectrum to aid in assignments.

  • NOESY/ROESY Setup:

    • For small molecules, a NOESY experiment is standard. For medium-sized molecules where the NOE may be near zero, a ROESY experiment is preferred as the ROE is always positive. [21] * Set the mixing time (d8) to a value approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.5 seconds). It is advisable to run a series of spectra with different mixing times to monitor the build-up of NOE cross-peaks.

  • Data Processing & Analysis: Process the 2D data. Identify cross-peaks that do not appear in the COSY spectrum. These are the NOE correlations. Correlate the presence of key cross-peaks (e.g., between 1,3-diaxial protons) with the proposed stereochemical model. [22]

Conclusion

Confirming the stereochemistry of this compound products is a multi-faceted process that requires a strategic application of modern analytical techniques. While NMR spectroscopy serves as the indispensable first step for elucidating relative stereochemistry and conformation in solution, the determination of absolute configuration necessitates more specialized methods. X-ray crystallography remains the ultimate arbiter, providing irrefutable proof when suitable crystals are available. For the vast majority of non-crystalline samples, the combination of computational chemistry and chiroptical spectroscopy (VCD/ECD) or classical chemical derivatization methods like Mosher's analysis provides a robust and reliable path to assigning the complete stereostructure. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and efficiently characterize these vital chiral building blocks.

References

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A Senior Application Scientist's Guide to Purity Assessment of Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and synthetic intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. Tetrahydro-2H-pyran-2-carbaldehyde, a versatile heterocyclic building block, is no exception.[1] Its aldehyde functionality and cyclic ether structure make it a valuable precursor in the synthesis of a wide array of biologically active molecules. However, the very reactivity that makes it useful also renders it susceptible to the formation of impurities through side reactions, degradation, or residual starting materials from its synthesis.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating systems of analysis that ensure the highest degree of confidence in your results.

The Critical Role of Orthogonal Analytical Techniques

A fundamental principle in robust purity analysis is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a more comprehensive and reliable assessment, as one method may detect impurities that another misses. For a relatively volatile and small organic molecule like this compound, the combination of chromatographic and spectroscopic techniques is particularly powerful.

Comparative Analysis of Key Purity Assessment Techniques

We will explore four principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method will be evaluated based on its specificity, sensitivity, and quantitative accuracy for this particular analyte.

Technique Principle Primary Use Strengths Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantification of volatile impurities.High resolution for volatile compounds, excellent sensitivity with appropriate detectors (e.g., FID).Not suitable for non-volatile impurities; potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Quantification of non-volatile impurities and degradants.Versatile for a wide range of compounds; requires derivatization for UV detection of aldehydes.Can be time-consuming; derivatization adds complexity and potential for side reactions.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural elucidation and absolute quantitative analysis (qNMR).Provides detailed structural information, non-destructive, and can quantify without a specific reference standard for the impurity.[7][8][9]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.[10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identification of unknown impurities and confirmation of molecular weight.High sensitivity and specificity; provides molecular weight information.Typically coupled with a separation technique (GC-MS, LC-MS) for complex mixtures.

In-Depth Technical Protocols and Experimental Rationale

Gas Chromatography (GC) for Volatile Impurity Profiling

Rationale: Given the volatility of this compound (Boiling Point: ~177°C), GC is an ideal first-line technique for separating and quantifying other volatile impurities that may be present, such as residual solvents or starting materials from synthesis. A Flame Ionization Detector (FID) is generally preferred for its broad response to organic compounds and excellent quantitative capabilities.

Experimental Workflow:

Caption: Gas Chromatography workflow for purity analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., dodecane) at a known concentration. The choice of internal standard is critical; it should be stable, not co-elute with any sample components, and have a similar response factor to the analyte if possible.

    • Dilute to volume with a high-purity volatile solvent such as dichloromethane.

    • Transfer an aliquot to a 2 mL GC vial.

  • GC-FID Conditions:

    • System: Agilent 8890 GC with FID or equivalent.

    • Column: A mid-polarity column like a DB-624 (60 m x 0.32 mm, 1.8 µm film thickness) is a good starting point for resolving a range of potential impurities.[11]

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Hold at 40°C for 5 minutes, then ramp at 10°C/min to 220°C and hold for 10 minutes. This program allows for the separation of highly volatile components at the beginning and elution of less volatile impurities at higher temperatures.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of each impurity relative to the total area of all peaks. For more accurate quantification, use the internal standard to create a calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization

Rationale: Aldehydes lack a strong chromophore, making them difficult to detect with standard UV detectors in HPLC. To overcome this, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method.[4][12][13] This reaction produces a 2,4-dinitrophenylhydrazone derivative that is highly chromophoric and can be readily detected at approximately 360 nm.[4][12] This method is particularly useful for identifying non-volatile impurities or those that might degrade under GC conditions.

Experimental Workflow:

Caption: HPLC workflow with DNPH derivatization.

Detailed Protocol:

  • Derivatization:

    • Prepare a saturated solution of 2,4-DNPH in acetonitrile containing a small amount of sulfuric acid.

    • Accurately weigh a sample of this compound and dissolve it in acetonitrile.

    • Mix the sample solution with the DNPH reagent and allow it to react at room temperature for at least one hour.

  • HPLC-UV Conditions:

    • System: Agilent 1260 Infinity II LC System with Diode Array Detector or equivalent.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used for separating the DNPH derivatives.[12]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient might be 60% B to 100% B over 20 minutes. This allows for the separation of derivatives with varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.

  • Data Analysis:

    • The purity is assessed based on the area percentage of the main derivative peak relative to the total area of all derivative peaks. It is crucial to validate that the derivatization reaction itself does not introduce impurities.

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity

Rationale: qNMR is a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for the analyte itself.[8][10][14] It is a non-destructive technique that provides both structural confirmation and a highly accurate purity value.[7][8]

Experimental Workflow:

Caption: Quantitative NMR (qNMR) workflow for purity assessment.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh a similar amount of a high-purity, stable internal standard (e.g., maleic anhydride) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte or expected impurities.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a vial, then transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure quantitative acquisition parameters are used: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a calibrated 90° pulse.

  • Data Analysis and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity (P) of the analyte can be calculated using the following formula:

    Panalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS) for Impurity Identification

Rationale: When unknown impurities are detected by GC or HPLC, Mass Spectrometry is the definitive tool for identification.[15][16] By coupling MS with a chromatographic inlet (GC-MS or LC-MS), one can obtain the mass spectrum of each separated impurity, which provides its molecular weight and fragmentation pattern, enabling structural elucidation.

GC-MS for Volatile Impurities:

  • Principle: The outlet of the GC column is directly coupled to the ion source of a mass spectrometer. As compounds elute from the column, they are ionized (typically by electron ionization, EI) and their mass-to-charge ratio is measured.[11]

  • Application: Ideal for identifying volatile impurities detected in the initial GC-FID screen. The fragmentation patterns from EI are highly reproducible and can be searched against spectral libraries (like the NIST library) for tentative identification.[17]

LC-MS for Non-Volatile Impurities:

  • Principle: The eluent from the HPLC column is introduced into the MS ion source (e.g., Electrospray Ionization, ESI). This is a softer ionization technique that typically yields the molecular ion, providing accurate molecular weight information.

  • Application: Used to identify the non-volatile impurities detected by HPLC. High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[16]

Conclusion: An Integrated Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating approach to assessing the purity of this compound relies on the intelligent application of orthogonal methods. The recommended workflow is as follows:

  • Initial Screening with GC-FID: To quantify volatile impurities.

  • Orthogonal Analysis with HPLC-UV (post-derivatization): To quantify non-volatile impurities and degradation products.

  • Absolute Purity Determination by qNMR: To obtain a highly accurate, absolute purity value that is independent of chromatographic response factors.

  • Impurity Identification with GC-MS and/or LC-MS: To elucidate the structure of any significant unknown impurities detected in the chromatographic runs.

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and reliability of their work. This multi-faceted approach, grounded in the principles of analytical chemistry and validated by experimental data, is essential for meeting the stringent requirements of the pharmaceutical industry.[18][19][20][21]

References

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • LCGC North America. (2014).
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • JASCO Global. (2020).
  • Marcel Dekker, Inc. (1987). HPLC Analysis of Aldehydes and Ketones in Sherry.
  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • International Journal of Pharmaceutical and Life Sciences.
  • ResearchGate. (2025). Determining and reporting purity of organic molecules: Why qNMR.
  • International Journal of Research and Review. (2025).
  • ACS Publications. (2014).
  • FDA. Q2(R2)
  • ACS Publications. (2014).
  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with....
  • Agilent Technologies.
  • NIST WebBook. 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-.
  • Benchchem.
  • ARKAT USA, Inc. (2025). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
  • MDPI. (2022).
  • PMC. (2019).

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A Comparative Guide to the Mechanistic Pathways of Tetrahydro-2H-pyran-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Tetrahydro-2H-pyran-2-carbaldehyde in Synthesis

This compound, a key heterocyclic aldehyde, serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring an aldehyde group attached to a saturated tetrahydropyran (THP) ring, presents a unique combination of reactivity and stereochemical potential. The THP moiety is prevalent in numerous natural products and pharmacologically active molecules, making the reactions of this aldehyde a critical area of study for researchers in drug development. The reactivity of the carbonyl group is modulated by the adjacent ether oxygen and the stereocenter at the C2 position, influencing the outcomes of nucleophilic additions and redox reactions.

This guide provides an in-depth comparison of common mechanistic pathways for reactions involving this compound. We will move beyond simple protocols to explore the underlying principles that govern reagent choice, reaction outcomes, and stereocontrol, offering field-proven insights for optimizing synthetic strategies.

Part 1: Oxidation of the Aldehyde to a Carboxylic Acid

The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation. The choice of oxidant is critical, as it directly impacts reaction efficiency, product purity, and the ease of purification. Here, we compare two common methods: a hypervalent iodine reagent (Dess-Martin Periodinane) and a catalytic system using TEMPO.

Mechanistic Rationale and Causality

Dess-Martin Periodinane (DMP): This method utilizes a hypervalent iodine(V) reagent. The mechanism involves the initial formation of an intermediate by the addition of the alcohol (the hydrate of the aldehyde) to the iodine center, followed by an intramolecular proton transfer. The final step is a reductive elimination that releases the carboxylic acid and an iodine(III) byproduct. While effective, a significant drawback was observed in practice. The reaction of the precursor alcohol, (±)-tetrahydro-2H-pyran-2-yl)methanol, with DMP provided the desired aldehyde, but the separation of the product from impurities proved to be complicated.[2]

TEMPO-Mediated Oxidation: A more refined approach employs a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric co-oxidant, such as (diacetoxyiodo)benzene (BAIB). This system operates through a catalytic cycle where the co-oxidant first oxidizes TEMPO to the highly reactive N-oxoammonium salt. This salt is the true oxidizing agent that converts the alcohol (or aldehyde hydrate) to the carbonyl compound while being reduced back to the hydroxylamine form. The hydroxylamine is then re-oxidized by BAIB to regenerate the TEMPO catalyst. This catalytic approach was found to be notably efficient and clean, providing the product in better yield and simplifying purification.[2]

TEMPO_Oxidation_Cycle cluster_main TEMPO Catalytic Cycle cluster_substrate Substrate Transformation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium BAIB (Co-oxidant) [Oxidation] Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH2OH -> R-CHO [Substrate Oxidation] Alcohol Aldehyde Hydrate Oxoammonium->Alcohol Oxidizes Hydroxylamine->TEMPO BAIB [Regeneration] Aldehyde Carboxylic Acid

Caption: The catalytic cycle of TEMPO-mediated oxidation.

Comparative Performance Data
Reagent/SystemYieldPurity & WorkupMechanistic AdvantageReference
Dess-Martin PeriodinaneMajor ProductSeparation from impurities is complicated.Stoichiometric, single-reagent system.[2]
TEMPO / BAIBBetter YieldEfficient and clean reaction.Catalytic use of TEMPO, mild conditions.[2]
Self-Validating Experimental Protocol: TEMPO/BAIB Oxidation

This protocol is adapted from a reported efficient synthesis.[2]

  • Preparation: To a solution of (R)-(3,4-dihydro-2H-pyran-2-yl)methanol (1.0 eq) in dichloromethane (CH₂Cl₂), add (diacetoxyiodo)benzene (BAIB) (1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Catalyst Addition: Add TEMPO (0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for approximately 5 hours. Progress can be monitored by thin-layer chromatography (TLC) (e.g., silica gel, 30% EtOAc–hexane).

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash sequentially with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and saturated sodium chloride (NaCl).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.

Part 2: Nucleophilic Addition to the Carbonyl Group

The most fundamental reaction of this compound is the nucleophilic addition to its electrophilic carbonyl carbon.[3] This reaction class is pivotal for creating new C-C and C-heteroatom bonds, forming a tetrahedral alkoxide intermediate which is then typically protonated.[4]

General Mechanism of Nucleophilic Addition

The carbonyl carbon is sp² hybridized and trigonal planar. A nucleophile approaches this carbon, leading to the rehybridization of the carbon to sp³ and the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge.[3] Subsequent protonation yields the final alcohol product. The reversibility of this addition depends heavily on the basicity of the incoming nucleophile.[3]

Caption: General mechanism for nucleophilic addition to an aldehyde.

Comparison of Nucleophilic Addition Pathways
Reaction TypeNucleophileKey IntermediateReversibilityApplication Example
Hydrazone Formation Hydrazine (R-NHNH₂)Iminium ionReversible (acid-catalyzed)Synthesis of adenosine A₂A and A₃ receptor agonists.[2]
Grignard Reaction Organomagnesium (R-MgX)AlkoxideIrreversibleC-C bond formation to create secondary alcohols.[3]
Reduction Hydride (H⁻ from NaBH₄)AlkoxideIrreversibleSynthesis of primary alcohols.[3]
Mechanistic Deep Dive: Hydrazone Formation

In the synthesis of bioactive compounds, this compound is often coupled with hydrazine derivatives.[2] This is a nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine acts as the nucleophile, attacking the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (H₂O).

  • Elimination: The lone pair on the adjacent nitrogen assists in the elimination of water, forming a C=N double bond (the hydrazone).

This reaction is crucial in medicinal chemistry for linking molecular fragments, as demonstrated in the synthesis of potent adenosine receptor agonists where the (R)-enantiomer of the aldehyde was coupled with 2-hydrazino-NECA.[2]

Experimental Protocol: Hydrazone Synthesis

This protocol is a representative procedure for the coupling of an aldehyde with a hydrazine derivative.

  • Reactant Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: Add the hydrazine derivative (e.g., 2-hydrazino-NECA) (1.0 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Isolation: The product may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure followed by purification via crystallization or column chromatography.

Part 3: Stereoselective Synthesis and Advanced Applications

The chirality at the C2 position of the pyran ring means that enantiomerically pure this compound is a highly valuable synthetic intermediate. The stereochemistry of the starting material is critical for controlling the stereochemistry of the final products, particularly in drug development.

Access to Enantiopure Aldehyde

Direct asymmetric synthesis of the aldehyde can be challenging. A highly effective and scalable strategy involves the enzymatic kinetic resolution of the corresponding racemic alcohol, (±)-(tetrahydro-2H-pyran-2-yl)methanol.[2] In this process, an enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The two can then be separated. The desired alcohol enantiomer is subsequently oxidized to the enantiopure aldehyde using a clean method like the TEMPO/BAIB system described earlier.[2]

Chiral_Synthesis_Workflow Racemic_Alcohol Racemic Alcohol (R/S) Enzyme Enzyme-Catalyzed Kinetic Resolution Racemic_Alcohol->Enzyme Separated_R (R)-Alcohol Enzyme->Separated_R Separated_S_Ac (S)-Acetate Enzyme->Separated_S_Ac Oxidation TEMPO/BAIB Oxidation Separated_R->Oxidation Final_Aldehyde Enantiopure (R)-Aldehyde Oxidation->Final_Aldehyde

Caption: Workflow for obtaining enantiopure aldehyde.

This strategic approach ensures that the chirality, essential for biological activity, is established early and maintained throughout the synthetic sequence. The resulting enantiopure aldehyde can then be used in stereoselective reactions, such as hetero-Diels-Alder reactions, to construct complex molecular architectures with high precision.[5]

References

  • Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC Source: National Institutes of Health URL: [Link]

  • Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC Source: National Institutes of Health URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydro-2H-pyran-2-carbaldehyde (CAS No. 19611-45-1) is a versatile heterocyclic aldehyde building block utilized in various synthetic pathways in pharmaceutical and chemical research.[1] While indispensable in the lab, its responsible management and disposal are paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and in compliance with safety regulations.

Part 1: Hazard Identification and Immediate Safety

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This dictates the required engineering controls and personal protective equipment (PPE).

1.1. Core Hazards Assessment

This compound is classified as a hazardous substance. The primary risks are associated with its toxicity and irritant properties.[2]

  • Acute Oral Toxicity: The compound is harmful if swallowed.[2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation or damage.[2][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[2][3][4][5]

  • Combustibility: The material is a combustible solid or liquid.

Table 1: Chemical and Safety Data Summary

Property Value Source(s)
Chemical Name This compound [2]
Synonyms Oxane-2-carbaldehyde [2][6]
CAS Number 19611-45-1 [2][6]
Molecular Formula C₆H₁₀O₂ [2]
Molecular Weight 114.14 g/mol [2]
GHS Hazard Codes H302, H315, H318/H319, H335 [2][3]

| Signal Word | Warning / Danger |[2][4] |

1.2. Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any form, including its waste products.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[8]

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or spill response, a chemically resistant apron or suit may be necessary.[4][5]

  • Respiratory Protection: All handling of the pure compound and its waste should occur in a certified chemical fume hood to minimize inhalation exposure.[9]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Mischaracterization can lead to dangerous chemical reactions in waste containers and non-compliance with hazardous waste regulations.

  • Waste Classification: this compound is a non-halogenated organic compound .

  • Segregation Protocol: This waste stream must be collected separately from other waste classes.

    • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform).

    • DO NOT mix with strong oxidizing agents, strong acids, or strong bases to prevent violent reactions.[4][10][11]

    • DO NOT mix with aqueous heavy metal waste.

All waste containers must be made of a compatible material, such as high-density polyethylene (HDPE) or polypropylene, be in good condition, and remain closed except when adding waste.[3][12] The container must be clearly labeled with "Hazardous Waste" and list all chemical constituents, including "this compound."

Part 3: Disposal Pathways and Decision Framework

There are two primary disposal pathways for this chemical, contingent on the form of the waste. The choice between these pathways is a critical decision point for ensuring safety and compliance.

DisposalDecision Disposal Decision Framework for this compound Waste Start Characterize Waste Stream Pure Pure or Concentrated This compound Start->Pure Aqueous Dilute Aqueous Solution (<1% aldehyde) Start->Aqueous Solid Contaminated Solid Waste (e.g., gloves, paper towels, silica) Start->Solid Incinerate Pathway 2: Lab Pack for Incineration Pure->Incinerate Neutralize Pathway 1: On-Site Neutralization Aqueous->Neutralize Solid->Incinerate Neutralize->Incinerate If drain disposal is not permitted Drain Drain Disposal (ONLY if permitted by local regulations) Neutralize->Drain Verify Neutralization & Check Local Regulations WasteVendor Transfer to Licensed Hazardous Waste Vendor Incinerate->WasteVendor

Caption: Decision flowchart for selecting the appropriate disposal pathway.

Part 4: Detailed Disposal Protocols

Follow the appropriate protocol based on the decision framework above.

Protocol A: On-Site Neutralization (For Dilute Aqueous Solutions Only)

This procedure is applicable only to dilute aqueous waste streams containing small amounts of this compound. The principle is to convert the reactive aldehyde into a non-hazardous substance using a reducing agent.[13][14]

Causality: Aldehydes can be effectively neutralized by nucleophilic addition of bisulfite or pyrosulfite, forming a stable, non-toxic bisulfite adduct.[10][15] This method is preferable to oxidation, which can be highly exothermic and produce unwanted byproducts.[16]

Materials:

  • Dilute aqueous aldehyde waste

  • Sodium bisulfite (NaHSO₃) or Sodium pyrosulfite (Na₂S₂O₅)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Appropriate waste container

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood while wearing all mandatory PPE. Place the container of dilute aqueous waste on a stir plate.

  • Addition of Neutralizing Agent: While stirring, slowly add a 10% molar excess of sodium bisulfite or sodium pyrosulfite to the waste solution. A patent for a similar process suggests that this can completely neutralize aldehydes within 15 minutes.[15]

  • Reaction: Continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion. Commercial neutralizers for other aldehydes suggest reaction times from 25 minutes to several hours.[14]

  • Verification: Check the pH of the solution. It should be between 6 and 9.[15] If necessary, adjust with a small amount of sodium bicarbonate (to raise pH) or citric acid (to lower pH).

  • Final Disposal: Crucially, consult your institution's Environmental Health & Safety (EHS) office and local wastewater regulations before disposal. Some jurisdictions strictly prohibit the drain disposal of any treated chemical waste.[17] If permitted, flush the neutralized solution down the sanitary sewer with at least 100 parts of water per part of solution.[16] If not permitted, the neutralized solution must be collected and disposed of via Protocol B.

Protocol B: Lab Packing for Off-Site Incineration

This is the most common and universally accepted method for the disposal of pure this compound, concentrated solutions, and all contaminated solid materials.[3][4][5][8][18]

Causality: High-temperature incineration by a licensed hazardous waste facility is the most effective way to destroy organic chemicals, converting them primarily to carbon dioxide and water.[18] This method ensures complete destruction and minimizes environmental release.

Procedure:

  • Waste Collection:

    • For Pure/Concentrated Liquid: Collect in a designated, labeled, and sealed hazardous waste container. Do not fill the container more than 80% full to allow for vapor expansion.

    • For Contaminated Solids: Collect all contaminated materials (gloves, absorbent pads, silica gel, etc.) in a separate, clearly labeled container or a securely lined box.[3]

  • Containerization: Ensure all waste containers are leak-proof, compatible with the chemical, and clearly labeled with "Hazardous Waste" and the full chemical name.[3][19]

  • Storage: Store the sealed waste containers in a designated satellite accumulation area or central hazardous waste storage facility. This area must be well-ventilated and away from heat or ignition sources.[3][4][20]

  • Disposal Request: Contact your institution's EHS office to schedule a pickup. Do not attempt to transport hazardous waste yourself. All transportation must be handled by certified professionals in accordance with Department of Transportation (DOT) and EPA regulations.[21]

Part 5: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors: Ensure the chemical fume hood is operational or increase ventilation to the area.

  • Contain Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial spill pillow to contain the spill.[3][9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as contaminated solid waste.

  • Disposal: Dispose of all spill cleanup materials according to Protocol B.

References

  • Aldex® - Aldehyde Disposal Made Easy. Vertex AI Search.
  • Method of neutralizing aldehyde-containing waste waters and the like.
  • Tetrahydro-2H-pyran-3-carboxaldehyde - Safety D
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol. Fisher Scientific.
  • Aldex® Neutralizer FAQs. Arch Technochem Inc.
  • Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Ted Pella, Inc.
  • Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Acetaldehyde Disposal Information.
  • Safe Use of Glutaraldehyde in Health Care.
  • This compound Safety Inform
  • Tetrahydro-2H-pyran-2-ol Safety D
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol. Fisher Scientific.
  • Tetrahydro-2H-pyran-2-one Safety D
  • SAFETY DATA SHEET - 2H-Pyran-2-one. Fisher Scientific.
  • Laws and Regulations Concerning Formaldehyde. U.S. Environmental Protection Agency (EPA).
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer.
  • This compound | C6H10O2. PubChem.
  • Step-by-Step Guide to Better Laboratory Management Practices.
  • Focus on: Treatment by Aldehyde Deactivation.
  • MSDS of 3,4-dihydro-2H-pyran-2-carbaldehyde. BOC Sciences.
  • Navigating the Disposal of Tetrahydro-6-undecyl-2H-pyran-2-one: A Guide for Labor
  • Tetrahydro-2H-pyran-4-carboxaldehyde Safety & Regul
  • This compound | Synthetic Intermedi
  • 2H-PYRAN-2-CARBOXALDEHYDE, TETRAHYDRO- | 19611-45-1. ChemicalBook.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydro-2H-pyran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. Tetrahydro-2H-pyran-2-carbaldehyde, a versatile intermediate, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in established safety protocols and a causal understanding of chemical interactions, ensuring a self-validating system of protection for researchers.

Understanding the Hazard: A Proactive Stance on Safety

This compound is classified as harmful if swallowed and causes skin irritation.[1] Furthermore, it poses a risk of serious eye damage.[1] The aldehyde functional group suggests potential respiratory irritation, a common characteristic of this chemical class. The cyclic ether component, a tetrahydropyran ring, warrants consideration of peroxide formation, although this is more of a storage and handling concern than a direct PPE selection factor. A proactive approach to safety begins with a thorough hazard assessment, which informs every subsequent step in the PPE protocol.

Core Protective Measures: A Multi-layered Defense

A foundational principle of laboratory safety is the implementation of a multi-layered defense strategy, where PPE serves as the last line of defense after engineering and administrative controls. This guide focuses on the critical role of PPE in mitigating direct contact with this compound.

Table 1: Recommended Personal Protective Equipment
Body PartPPE ItemMaterial/SpecificationRationale
Eyes/Face Safety Goggles with Side ShieldsANSI Z87.1-compliantProtects against splashes and airborne droplets.[2]
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the entire face during splash-prone procedures.[2]
Hands Butyl Rubber GlovesExtended contactOffers excellent resistance to aldehydes and ethers.[3]
Nitrile Gloves (double-gloved)Incidental contact/splash protectionProvides good short-term protection and is a common laboratory standard.[2][4]
Body Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from splashes and spills.
Chemical-resistant ApronRubberized or coatedRecommended for procedures with a high risk of significant splashes.
Respiratory Air-Purifying Respirator (APR)Half- or full-facepiece with Organic Vapor (OV) cartridgesRequired when working outside of a certified chemical fume hood or when engineering controls are insufficient.
Feet Closed-toe ShoesLeather or other chemical-resistant materialProtects feet from spills and falling objects.[2]

The Logic of Selection: A Deeper Dive into PPE Choices

Hand Protection: The Critical Barrier

The choice of glove material is arguably one of the most critical decisions in handling liquid chemicals. The effectiveness of a glove is determined by its resistance to permeation and degradation by the specific chemical.

  • For prolonged or immersive contact, butyl rubber gloves are the recommended choice. Butyl rubber exhibits superior resistance to a wide range of aldehydes and ketones.[3]

  • For incidental contact or splash protection, double-gloving with nitrile gloves is an acceptable practice.[2][4] It is crucial to understand that nitrile gloves offer limited resistance to some organic solvents and should be replaced immediately upon contact with this compound.[1][4]

Respiratory Protection: Safeguarding Against Inhalation Hazards

The aldehyde functional group in this compound indicates a potential for respiratory irritation. While a certified chemical fume hood is the primary engineering control, respiratory protection may be necessary in certain scenarios.

An air-purifying respirator equipped with Organic Vapor (OV) cartridges is the appropriate choice. These cartridges contain activated carbon, which adsorbs the organic vapors. The boiling point of the structurally similar Tetrahydro-2H-pyran-4-carbaldehyde is reported as 74-77 °C at 11 Torr, suggesting a boiling point well above 65°C at atmospheric pressure. This confirms the suitability of standard OV cartridges.

Procedural Guidance: From Donning to Disposal

A self-validating safety protocol extends beyond mere selection to encompass the entire lifecycle of PPE use. The following workflow diagrams illustrate the procedural steps for donning, doffing, and disposal of contaminated PPE.

Donning and Doffing Procedures

Proper donning and doffing sequences are critical to prevent cross-contamination.

Donning_Doffing_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Respirator (if required) d1->d2 d3 Safety Goggles d2->d3 d4 Face Shield d3->d4 d5 Gloves (Outer pair last) d4->d5 f1 Gloves (Outer pair first) f2 Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Safety Goggles f3->f4 f5 Respirator (if used) f4->f5

Caption: Workflow for donning and doffing PPE.

Disposal Plan for Contaminated PPE

The disposal of chemically contaminated PPE is regulated to protect both personnel and the environment. All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

Disposal_Workflow start Contaminated PPE container Place in a designated, labeled, and sealed hazardous waste container start->container storage Store in a designated satellite accumulation area container->storage disposal Arrange for disposal by certified hazardous waste personnel storage->disposal end Document Waste Disposal disposal->end

Caption: Disposal workflow for contaminated PPE.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist but of understanding the underlying principles of chemical hazards and protective barriers. By adopting the comprehensive PPE strategy outlined in this guide, research professionals can mitigate risks, ensure the integrity of their work, and contribute to a robust culture of safety within the laboratory. This commitment to procedural excellence and scientific rigor is the cornerstone of responsible innovation in drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • ChemBK. tetrahydro-2H-pyran-4-carbaldehyde. [Link]

  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

Sources

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